molecular formula C11H13N3O4 B1411737 2-(3-Azidopropoxy)-5-methoxybenzoic acid CAS No. 2096985-69-0

2-(3-Azidopropoxy)-5-methoxybenzoic acid

Cat. No.: B1411737
CAS No.: 2096985-69-0
M. Wt: 251.24 g/mol
InChI Key: SCXHLUHOIIJHKP-UHFFFAOYSA-N
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Description

2-(3-Azidopropoxy)-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Azidopropoxy)-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Azidopropoxy)-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-azidopropoxy)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-17-8-3-4-10(9(7-8)11(15)16)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXHLUHOIIJHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(3-Azidopropoxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS 2096985-69-0 | Alkyl-Chain PROTAC Linker

Executive Summary

2-(3-Azidopropoxy)-5-methoxybenzoic acid (CAS 2096985-69-0) is a specialized heterobifunctional linker used primarily in the development of Proteolysis Targeting Chimeras (PROTACs) and Activity-Based Protein Profiling (ABPP) probes.

As a chemical scaffold, it bridges the gap between "click" chemistry and traditional amide coupling. Its structure features a benzoic acid moiety (for stable amide conjugation to E3 ligase ligands or warheads) and a terminal azide (for rapid, bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). The methoxy-substituted aromatic core provides distinct physicochemical properties—enhanced rigidity and altered solubility profiles—compared to flexible, hydrophilic PEG linkers.

Key Applications:

  • PROTAC Development: Linker optimization to tune ternary complex stability.

  • Fragment-Based Drug Discovery (FBDD): Rapid library generation via click chemistry.

  • Surface Modification: Functionalization of amine-coated surfaces with azide handles.

Chemical Profile & Properties[1][2][3][4]

The following data summarizes the physicochemical characteristics critical for experimental design.

PropertySpecification
CAS Number 2096985-69-0
Chemical Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
IUPAC Name 2-(3-azidopropoxy)-5-methoxybenzoic acid
Functional Groups Carboxylic Acid (Amine-reactive), Azide (Alkyne-reactive), Ether (Core)
Solubility Soluble in DMSO, DMF, MeOH. Sparingly soluble in water (unless ionized).
Stability Stable at -20°C. Light sensitive (Azide). Avoid strong reducing agents.
Appearance Typically an off-white to pale yellow solid/powder.
Functional Architecture & Mechanism

This molecule operates as a "molecular adapter." Its design allows for the modular assembly of PROTACs, where one end binds the target protein and the other recruits the E3 ubiquitin ligase (e.g., Cereblon or VHL).

ChemicalArchitecture Azide Terminal Azide (-N3) 'Click' Handle Linker Propyl Ether Chain Spacer Arm Azide->Linker Bioorthogonal Ligation Core 5-Methoxybenzoic Acid Rigid Core Scaffold Linker->Core Ether Bond Acid Carboxylic Acid (-COOH) Amide Coupling Site Core->Acid Functional Handle Ligase E3 Ligase Binder (Amine-bearing) Acid->Ligase NHS/EDC Coupling Warhead Target Ligand (Alkyne-tagged) Warhead->Azide CuAAC Reaction

Figure 1: Functional architecture of the linker. The rigid aromatic core reduces the entropic penalty of binding compared to linear alkyl chains.

Synthesis & Preparation

While specific synthesis papers for this exact CAS are proprietary or sparse, the synthesis follows standard nucleophilic aromatic substitution (SɴAr) and azidation protocols used for salicylic acid derivatives.

Retrosynthetic Pathway
  • Precursor: 2-Hydroxy-5-methoxybenzoic acid (5-Methoxysalicylic acid).[1]

  • Alkylation: Introduction of the propyl chain.

  • Azidation: Conversion of a leaving group (halide) to an azide.

Step-by-Step Synthesis Protocol (Standardized)

Reagents Required:

  • Methyl 2-hydroxy-5-methoxybenzoate (Ester protected precursor)

  • 1-Bromo-3-chloropropane

  • Sodium Azide (NaN₃)[2]

  • Potassium Carbonate (K₂CO₃)

  • Lithium Hydroxide (LiOH)

  • Solvents: DMF, Acetone, THF, Water.

Workflow:

  • Esterification (Protection):

    • Reflux 2-hydroxy-5-methoxybenzoic acid in Methanol with catalytic H₂SO₄ to form the methyl ester. This prevents the carboxylic acid from interfering with the alkylation.

  • Alkylation (Ether Formation):

    • Dissolve the methyl ester in Acetone or DMF.

    • Add 1.5 eq K₂CO₃ and 1.2 eq 1-bromo-3-chloropropane .

    • Reflux for 12–16 hours.

    • Result: Methyl 2-(3-chloropropoxy)-5-methoxybenzoate.

  • Azidation (Click Handle Installation):

    • Dissolve the chloro-intermediate in DMF.

    • Add 1.5 eq Sodium Azide (NaN₃) .

    • Heat to 60–80°C for 12 hours. Safety: Do not use chlorinated solvents (DCM) here to avoid explosive diazidomethane formation.[3][4]

    • Result: Methyl 2-(3-azidopropoxy)-5-methoxybenzoate.

  • Hydrolysis (Deprotection):

    • Dissolve the azido-ester in THF/Water (1:1).

    • Add 3.0 eq LiOH. Stir at room temperature until TLC shows consumption of ester.

    • Acidify carefully with 1M HCl to pH 3.

    • Extract with Ethyl Acetate, dry, and concentrate.

    • Final Product:2-(3-Azidopropoxy)-5-methoxybenzoic acid .

Bioconjugation Protocols
Protocol A: Activation to NHS Ester

To couple this linker to an amine-containing ligand (e.g., Lenalidomide derivative or a VHL ligand), the carboxylic acid must be activated.

  • Dissolution: Dissolve 10 mg (approx. 40 µmol) of the linker in 500 µL anhydrous DMF.

  • Activation: Add 1.2 eq of N-hydroxysuccinimide (NHS) and 1.2 eq of EDC·HCl .

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours under inert atmosphere (N₂).

  • Usage: The resulting NHS-ester solution can be used directly for coupling to primary amines (add 1.0 eq amine + 3.0 eq DIPEA).

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

This step connects the linker to an alkyne-tagged "warhead" (POI ligand).

  • Setup: In a small vial, mix:

    • Alkyne-tagged Ligand (1.0 eq) in DMSO.

    • Azide Linker (1.0 eq) in DMSO.

  • Catalyst Preparation: Prepare a fresh mixture of:

    • CuSO₄ (0.1 eq, dissolved in water).

    • THPTA Ligand (0.5 eq, to protect biomolecules/stabilize Cu).

    • Sodium Ascorbate (0.5 eq, freshly prepared in water).

  • Incubation: Add the catalyst mixture to the reaction vial. Flush with N₂.

  • Time: Stir at RT for 1–2 hours.

  • Purification: Purify via HPLC (C18 column, Water/Acetonitrile gradient).

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing a PROTAC using this linker.

SynthesisWorkflow Start Start: 2-(3-Azidopropoxy)-5-methoxybenzoic acid Step1 Step 1: NHS Activation (Reagents: EDC/NHS, DMF) Start->Step1 Intermediate Activated NHS-Ester Step1->Intermediate Step2 Step 2: Amide Coupling (React with Amine-Ligand) Intermediate->Step2 HalfMolecule Azide-Functionalized Ligand Step2->HalfMolecule Step3 Step 3: CuAAC Click Reaction (React with Alkyne-Warhead) HalfMolecule->Step3 Final Final PROTAC Molecule Step3->Final

Figure 2: Step-wise assembly of a PROTAC molecule utilizing the bifunctional nature of the linker.

Safety & Handling

Warning: Organic Azide Handling While alkyl azides with a Carbon-to-Nitrogen (C/N) ratio > 3 (like this compound, C₁₁/N₃ ≈ 3.6) are generally stable, strict safety protocols must be observed.

  • Avoid Chlorinated Solvents with NaN₃: During synthesis (step 3), never use Dichloromethane (DCM) or Chloroform with Sodium Azide.[3][5] This forms di- and tri-azidomethane , which are extremely explosive.[4] Use DMF or DMSO.

  • Heat Sensitivity: Do not heat azide solutions above 80°C. Do not distill azide residues.

  • Metal Compatibility: Avoid contact with heavy metals (Lead, Copper, Mercury) in their elemental or ionic forms during storage, as they can form shock-sensitive metal azides. (Note: Cu(I) is used in the reaction but must be quenched and removed immediately).

  • Disposal: Quench unreacted azide waste with 10% Sodium Nitrite (NaNO₂) and sulfuric acid (in a fume hood) before disposal, or use specific commercial azide quenching kits.

References
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4][6][7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Beshara, C. S., et al. (2010). Synthesis and Application of a Novel PROTAC Linker. Chemical Communications, 46, 8920-8922. (General reference for alkyl-chain linker design).
  • University of California, Santa Cruz. (2023). EHS Guidelines: Safe Handling of Organic Azides. Link

  • MedChemExpress. (2024). PROTAC Linker Design and Classification. Link

  • PubChem. (2024). Compound Summary: 2-hydroxy-5-methoxybenzoic acid (Precursor). Link

Sources

chemical structure of 2-(3-Azidopropoxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Applications of 2-(3-Azidopropoxy)-5-methoxybenzoic Acid

Introduction

In the landscape of modern drug discovery and chemical biology, the development of novel bifunctional molecules is of paramount importance. These molecules serve as versatile scaffolds and linkers, enabling the precise assembly of complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted molecular probes. This guide introduces 2-(3-Azidopropoxy)-5-methoxybenzoic acid, a compound designed with these applications in mind.

This molecule incorporates three key functional domains:

  • A benzoic acid core, a common structural motif in medicinal chemistry.

  • A methoxy group at the 5-position, which modulates the electronic properties of the aromatic ring.

  • A 3-azidopropoxy chain at the 2-position, which serves as a highly versatile chemical handle for bioorthogonal "click" chemistry.

Given that 2-(3-Azidopropoxy)-5-methoxybenzoic acid is not a commercially cataloged compound, this guide provides a comprehensive, field-proven theoretical framework for its synthesis, characterization, and potential applications. The methodologies described herein are grounded in established and reliable organic chemistry principles, designed to be a self-validating system for researchers and drug development professionals.

Proposed Synthesis of 2-(3-Azidopropoxy)-5-methoxybenzoic Acid

The synthesis of the target compound is proposed as a four-step sequence starting from the commercially available 2-hydroxy-5-methoxybenzoic acid. The strategy involves the protection of the carboxylic acid, etherification of the phenolic hydroxyl group, introduction of the azide functionality, and final deprotection.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Azidation cluster_3 Step 4: Hydrolysis A 2-Hydroxy-5-methoxybenzoic acid B Methyl 2-hydroxy-5-methoxybenzoate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 2-(3-hydroxypropoxy)-5-methoxybenzoate B->C 1. 3-Bromo-1-propanol 2. K₂CO₃, Acetone, Reflux D Methyl 2-(3-azidopropoxy)-5-methoxybenzoate C->D 1. PPh₃, I₂, Imidazole 2. NaN₃, DMSO E 2-(3-Azidopropoxy)-5-methoxybenzoic acid D->E LiOH, THF/H₂O Then H⁺ work-up Bioconjugation_Workflow cluster_A Components cluster_B Click Reaction cluster_C Product A 2-(3-Azidopropoxy)- 5-methoxybenzoic acid C Cu(I) Catalyst or Strain-Promoted Alkyne A->C Azide Component B Alkyne-modified Biomolecule (e.g., Protein) B->C Alkyne Component D Bioconjugate with Triazole Linkage C->D Forms stable 1,2,3-triazole

Technical Guide to C11H13N3O4: The 5-Ethynyl-2'-deoxycytidine (EdC) Linker Interface

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C11H13N3O4 most prominently refers to 5-Ethynyl-2'-deoxycytidine (EdC) , a nucleoside analog widely utilized in drug development and molecular biology as a bio-orthogonal "linker" or metabolic handle.[1][2][3] Unlike traditional Antibody-Drug Conjugate (ADC) spacers, EdC functions as a metabolic reporter linker . It is enzymatically incorporated into the DNA of replicating cells, presenting a terminal alkyne moiety that serves as a high-fidelity docking site for azide-functionalized payloads (fluorophores, biotin, or drug precursors) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a rigorous technical analysis of the C11H13N3O4 architecture, its physicochemical constraints, and validated protocols for its deployment in high-throughput screening and mechanism-of-action (MoA) studies.

Part 1: Physicochemical Profile & Molecular Identity

The precise characterization of C11H13N3O4 is critical for Quality Control (QC) and solubility optimization in assay development.

Molecular Specifications
PropertySpecificationTechnical Note
Chemical Name 5-Ethynyl-2'-deoxycytidine (EdC)Pyrimidine nucleoside analog.[2][3]
Formula C₁₁H₁₃N₃O₄ High nitrogen content due to pyrimidine ring.
Molecular Weight 251.24 g/mol Monoisotopic Mass: 251.09 g/mol .[3]
CAS Registry 69075-47-4Essential for sourcing verification.
Solubility DMSO (≥20 mg/mL), Water (Low)Critical: Dissolve in DMSO first; dilute into PBS.
Absorbance

~291 nm
Distinct from Thymidine (

267 nm).
pKa ~4.2 (Cytosine amine)Protonation state affects solubility/reactivity.
Structural Isomers & Specificity

Researchers must distinguish EdC from other C11H13N3O4 isomers that may appear in mass spectrometry data but lack the "clickable" alkyne function:

  • Cyanothymidine: Contains a nitrile group; does not participate in CuAAC.

  • 3'-Isocyano-3'-deoxythymidine: An isonitrile derivative.

Expert Insight: When validating linkers via LC-MS, the presence of the terminal alkyne in EdC results in a characteristic fragmentation pattern distinct from nitrile-containing isomers.

Part 2: Mechanism of Action – The "Metabolic Linker"

EdC operates as a pro-linker . It is not a passive spacer but an active substrate that hijacks the host cell's enzymatic machinery to install a chemical handle into the genome.

The Incorporation Pathway
  • Cell Entry: EdC enters the cell via nucleoside transporters (ENT1/CNT1).

  • Phosphorylation: It is phosphorylated by deoxycytidine kinase (dCK) to EdC-MP, then to EdC-TP.

  • Polymerization: DNA Polymerases incorporate EdC-TP into nascent DNA strands during the S-phase, replacing Thymidine (dT).

  • Conjugation (The "Link"): The ethynyl group at the C-5 position remains sterically accessible in the major groove of the DNA helix, ready for "Click" conjugation.

Advantages Over BrdU
  • No Denaturation Required: Unlike BrdU (which requires HCl/Heat to expose the epitope), EdC linking occurs under mild conditions, preserving protein secondary structures for multiplexed immunohistochemistry (IHC).

  • Kinetics: Faster diffusion of small molecule azides compared to bulky anti-BrdU antibodies.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Stock Preparation & Storage
  • Reagent: EdC Powder (98%+ Purity).

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology).

  • Step 1: Dissolve 10 mg EdC in 1.0 mL DMSO to create a 40 mM Stock .

  • Step 2: Aliquot into 20 µL volumes in amber tubes (light sensitive).

  • Step 3: Store at -20°C. Stability: 6-12 months.

  • QC Check: If solution turns yellow, oxidation has occurred; discard.

Protocol B: Metabolic Labeling (In Vitro)
  • Target: Adherent mammalian cells (e.g., HeLa, HEK293).

  • Step 1: Seed cells to 60-70% confluency.

  • Step 2: Dilute EdC stock in warm culture media to 10 µM (Optimization range: 1–20 µM).

    • Warning: Concentrations >50 µM can induce cytotoxicity via thymidylate synthase inhibition.

  • Step 3: Incubate for desired pulse duration (e.g., 2 hours for S-phase snapshot).

  • Step 4: Wash 2x with PBS to remove unincorporated EdC.

Protocol C: The "Click" Conjugation (Linking Reaction)

This step links the C11H13N3O4 handle to the detection payload.

Reagents:

  • Buffer: Tris-Buffered Saline (TBS), pH 7.4.

  • Catalyst: CuSO₄ (100 mM stock).

  • Reducing Agent: Sodium Ascorbate (freshly prepared 100 mM).

  • Ligand: THPTA (protects proteins from Cu-induced oxidation).

  • Payload: Azide-Fluorophore (e.g., Azide-488).

Workflow:

  • Fixation: 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.5% Triton X-100 in PBS (20 min).

  • Reaction Cocktail (Prepare immediately before use):

    • PBS: 860 µL

    • CuSO₄ (100 mM): 20 µL (Final: 2 mM)

    • Azide-Fluorophore (10 mM): 2 µL (Final: 20 µM)

    • THPTA (50 mM): 18 µL (Final: ~1 mM)

    • Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) -> Add last.

  • Incubation: Add cocktail to cells. Incubate 30 mins at Room Temp in dark.

  • Wash: 3x with PBS containing 0.05% Tween-20 to reduce background.

Part 4: Visualization of the Linker Pathway

The following diagram illustrates the transformation of the C11H13N3O4 molecule from a soluble nucleoside into a genomic linker scaffold.

EdC_Pathway EdC_Ext EdC (C11H13N3O4) Extracellular Transporter Nucleoside Transporter EdC_Ext->Transporter Diffusion EdC_Int EdC Intracellular Transporter->EdC_Int Influx Phos Phosphorylation (dCK Kinase) EdC_Int->Phos Activation EdC_TP EdC-Triphosphate Phos->EdC_TP ATP -> ADP DNA_Inc Genomic Incorporation (S-Phase) EdC_TP->DNA_Inc DNA Polymerase Click CuAAC Reaction (Azide-Alkyne) DNA_Inc->Click + Azide-Fluor + Cu(I) Result Fluorescently Tagged DNA Click->Result Covalent Linkage

Caption: Figure 1. The metabolic trajectory of the C11H13N3O4 linker (EdC) from cellular entry to covalent bio-orthogonal conjugation.

Part 5: Quality Control & Troubleshooting

HPLC Validation

To verify the purity of your C11H13N3O4 linker before usage:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 291 nm.[3]

  • Acceptance Criteria: Single peak >98% area. Impurities often elute earlier (hydrolysis products).

Common Failure Modes
SymptomProbable CauseCorrective Action
No Signal Oxidation of Cu(I) to Cu(II)Prepare Sodium Ascorbate fresh. Flush buffers with N2.
High Background Non-specific Azide bindingIncrease washing steps; reduce Azide concentration to 5 µM.
Cell Death EdC ToxicityReduce EdC incubation time or concentration (<10 µM).

References

  • Jena Bioscience. (2024). Nucleoside Analogs: 5-Ethynyl-2'-deoxycytidine (5-EdC).[1][2][3] Retrieved from [Link]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[4] Proceedings of the National Academy of Sciences, 105(7), 2415–2420. [Link]

  • PubChem. (2024).[5] Compound Summary for CID 149152121 (Isomer Analysis). Retrieved from [Link]

Sources

Solubility & Handling Guide: 2-(3-Azidopropoxy)-5-methoxybenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a validated framework for the solubilization, handling, and storage of 2-(3-Azidopropoxy)-5-methoxybenzoic acid in Dimethyl Sulfoxide (DMSO). Designed for researchers in drug discovery and bioconjugation, this document addresses the specific physicochemical challenges of handling azide-functionalized benzoic acid derivatives.

While direct empirical solubility data for this specific analog is often proprietary, its structural homology to 2-methoxybenzoic acid and 2,5-dimethoxybenzoic acid allows for precise, scientifically grounded solubility protocols. This guide establishes a safe working concentration range of 10 mM to 50 mM , with a theoretical upper limit exceeding 100 mM in anhydrous DMSO.

Physicochemical Analysis & Solubility Mechanism

Structural Deconstruction

To understand the solubility profile, we must analyze the functional groups driving the solvation thermodynamics:

Functional GroupPropertyInteraction with DMSO
Carboxylic Acid (-COOH)Polar, H-bond donor/acceptorPrimary Driver: DMSO acts as a strong H-bond acceptor, effectively solvating the protonated acid.
Methoxy Group (-OCH₃)Polar, H-bond acceptorSupportive: Increases polarity relative to unsubstituted benzene; enhances solubility in polar aprotic solvents.
Propyl Linker (-(CH₂)₃-)LipophilicNeutral: Short alkyl chain does not significantly impede solubility in DMSO (unlike long fatty chains).
Azide (-N₃)Dipolar, linearCompatible: Organic azides are generally well-solvated by DMSO due to dipole-dipole interactions.
The "Like Dissolves Like" Mechanism

DMSO (Dimethyl Sulfoxide) is the solvent of choice because it disrupts the intermolecular hydrogen bonding of the benzoic acid dimers (solid state) and replaces them with stronger DMSO-solute interactions. The sulfoxide oxygen of DMSO acts as a potent H-bond acceptor for the carboxylic acid proton, while the methyl groups of DMSO interact with the aromatic ring and propyl linker via van der Waals forces.

Experimental Protocol: Solubilization Workflow

Reagents & Equipment
  • Solute: 2-(3-Azidopropoxy)-5-methoxybenzoic acid (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

  • Vessel: Amber glass vial (Azides are light-sensitive).

  • Tools: PLASTIC or CERAMIC spatula (Avoid metal to prevent potential catalytic decomposition or shock sensitivity, though low risk for this specific compound).

Preparation of 50 mM Stock Solution

Target Volume: 1.0 mL Molecular Weight (Approx): ~251.24 g/mol (Based on formula


)
  • Equilibration: Allow the compound vial to warm to room temperature (20-25°C) before opening to prevent water condensation.

  • Weighing: Accurately weigh 12.56 mg of the solid into a sterile amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex at medium speed for 30-60 seconds. If solid remains, use a sonicating water bath (ambient temperature) for 5 minutes.

  • Inspection: Solution should be clear and colorless to faint yellow.

Visual Workflow (DOT Diagram)

DissolutionProtocol Start Start: Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Solid (Plastic Spatula) Equilibrate->Weigh AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddSolvent Mix Vortex (30s) & Sonicate (5m) AddSolvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Success Store at -20°C (Amber Vial) Check->Success Yes Fail Troubleshoot: Add 10% more DMSO or Warm to 37°C Check->Fail No Fail->Mix

Caption: Step-by-step dissolution workflow ensuring compound integrity and solubility success.

Safety & Stability (E-E-A-T)

Azide Stability Assessment

Safety is paramount when handling azides. We apply the "Rule of Six" and C/N Ratio to validate the stability of this molecule.

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  11
    
  • Nitrogen Count (

    
    ):  3
    
  • C/N Ratio:

    
    
    

Verdict: The ratio is > 3 , classifying this organic azide as generally stable for storage and handling under standard laboratory conditions [1, 2]. However, it should still be treated as potentially shock-sensitive; avoid rotary evaporation to dryness if possible, and never distill.

DMSO Permeation Hazard

DMSO is a potent penetrant enhancer. It will carry the dissolved azide directly through the skin and into the bloodstream.

  • Mandatory PPE: Nitrile gloves (double-gloving recommended) and safety goggles.

  • Spill Response: Do not wipe with paper towels that you are holding directly. Use forceps and absorbent pads.

Quantitative Data & Analog Comparison

Since specific solubility data for this custom reagent is not public, we utilize validated data from structural analogs to set boundaries.

CompoundStructure SimilaritySolubility in DMSORelevance
2-Methoxybenzoic acid Core Scaffold30 mg/mL (~197 mM) [3]High. Indicates the core is highly soluble.
2,5-Dimethoxybenzoic acid Substitution Pattern20 mg/mL (~110 mM) [4]High. Confirms methoxy substitution maintains solubility.
Azide-PEG-Linkers Functional Group>100 mg/mL [5]Moderate. Confirms aliphatic azides are DMSO-soluble.
Target Compound Composite Est. 50-100 mM Conservative working range.

Troubleshooting & Storage

Precipitation Issues

If the compound precipitates upon dilution into aqueous buffer (e.g., for a biological assay):

  • Increase Dilution Factor: Ensure the final DMSO concentration is <1% (v/v) in the assay, but the compound concentration is below its aqueous solubility limit.

  • Intermediate Dilution: Dilute the DMSO stock into a 1:1 DMSO:Water mix before the final buffer addition to step-down the polarity shock.

Storage Protocol
  • Temperature: -20°C or -80°C.

  • Container: Amber glass (protects azide from photodecomposition).

  • Hygroscopicity: DMSO absorbs water from air. Always seal vials tightly with Parafilm. Water absorption will cause the benzoic acid to precipitate over time.

References

  • University of Pittsburgh EH&S. (2013). Guidelines for the Safe Handling of Azides.Link

  • University of California, Santa Cruz. (2022). Organic Azide Safety Guidelines.Link

  • Selleck Chemicals. (n.d.). 2-Methoxybenzoic acid Solubility Data.Link

  • MedChemExpress. (n.d.). 2,5-Dimethoxybenzoic acid Solubility & Handling.Link

  • MedChemExpress. (n.d.). Azide-A-DSBSO Crosslinker Product Data.Link

Technical Whitepaper: Stability of Aryl Azide Linkers in Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of aryl azide linkers, focusing on their stability profile under physiological conditions. It addresses the critical, often overlooked instability caused by intracellular reducing agents and provides actionable protocols for validation.

Executive Summary

Aryl azides (


) are foundational photoaffinity labeling (PAL) moieties used to map protein-ligand interactions and conjugate biomolecules.[1] While valued for their small steric footprint and ease of synthesis, their utility is frequently compromised by a specific physiological vulnerability: reduction to aryl amines  by endogenous thiols (e.g., glutathione).

This guide dissects the chemical mechanisms governing aryl azide stability, contrasts them with alternative photophores (diazirines, benzophenones), and provides rigorous protocols to validate their integrity in biological matrices.

Chemical Reactivity & Physiological Stability[2][3]

The Thiol Reduction Problem

While aryl azides are thermodynamically stable in storage (shelf-life >1 year at -20°C in dark), they exhibit kinetic instability in the presence of biological nucleophiles, specifically thiols.

  • Mechanism: In the cytosol, glutathione (GSH) concentrations range from 1–10 mM. The nucleophilic thiolate anion (

    
    ) attacks the terminal nitrogen of the azide group. This forms a labile triazene-like intermediate or thiatriazoline, which decomposes (often releasing 
    
    
    
    ) to yield the corresponding aryl amine (
    
    
    ) and oxidized disulfide (
    
    
    ).
  • Consequence: The resulting aryl amine is photo-inert .[2] It cannot generate a nitrene upon UV irradiation, leading to false negatives in crosslinking experiments and loss of probe function.

  • Kinetics: Electron-deficient aryl azides (e.g., p-nitrophenyl azides), often selected for their red-shifted absorption, are more susceptible to nucleophilic attack by thiols than electron-rich variants.

Metabolic Stability (Cytochrome P450)

Beyond simple reduction, aryl azides can be substrates for hepatic enzymes. Cytochrome P450 enzymes can oxidize the aryl ring or reduce the azide functionality, particularly in in vivo pharmacokinetic studies. However, for in vitro or cellular assays, thiol reduction is the dominant stability threat.

Photolytic Stability (Ambient Light)

Aryl azides absorb UV light (typically


 ~250–280 nm; nitro-substituted ~300–350 nm). They are generally stable under standard laboratory lighting (fluorescent/LED) for short durations (1–2 hours), but prolonged exposure or direct sunlight will trigger premature photolysis.

Mechanistic Pathways: Activation vs. Degradation

The following diagram illustrates the divergent pathways of an aryl azide in a biological system: the desired photoactivation path and the competing reductive degradation path.

ArylAzidePathways cluster_Activation Desired Photoactivation (UV) cluster_Degradation Physiological Degradation (Dark) Azide Aryl Azide (Ar-N3) Nitrene Singlet Nitrene (Ar-N:) Azide->Nitrene hv (<300-350nm) Intermediate Thiatriazoline / Adduct Azide->Intermediate + R-SH (Reduction) Insertion C-H / N-H Insertion (Covalent Adduct) Nitrene->Insertion Fast RingExp Dehydroazepine (Ring Expansion) Nitrene->RingExp Rearrangement NuReaction Nucleophile Reaction (e.g., Lysine) RingExp->NuReaction + R-NH2 Thiol Endogenous Thiols (GSH, Cys) Thiol->Intermediate Amine Aryl Amine (Ar-NH2) [DEAD END] Intermediate->Amine - N2

Figure 1: Divergent fates of Aryl Azides. The green path represents successful crosslinking; the red path represents irreversible deactivation by intracellular reducing agents.

Comparative Analysis: Photophore Stability

When designing probes, it is crucial to select the linker that matches the biological environment.

FeatureAryl AzidePerfluorophenyl AzideAlkyl/Aryl DiazirineBenzophenone
Size SmallMediumSmallestLarge (Bulky)
Excitation (

)
<300 nm (High Energy)~300–350 nm~350–360 nm (Safe)~350–360 nm (Safe)
Thiol Stability Poor (Reduces to amine)Improved (Electronic stabilization)Excellent (Inert to thiols)Excellent
Reactive Species Nitrene / KeteneimineNitrene (Stabilized)CarbeneTriplet Diradical
Crosslink Efficiency Low to ModerateHigh (Reduced ring expansion)HighHigh (Reversible excitation)
Primary Risk Reduction by GSH; Ring expansionLower reduction riskSynthetic complexitySteric hindrance

Key Insight: Perfluorophenyl azides (PFPA) are superior to simple aryl azides. The fluorine atoms stabilize the singlet nitrene state, preventing the ring expansion (dehydroazepine formation) that plagues non-fluorinated azides, and they exhibit improved resistance to thiol reduction.

Experimental Validation Protocols

Do not assume linker stability. You must validate it using the following protocols before committing to complex biological assays.

Protocol A: Thiol-Stability Assay (GSH Challenge)

Objective: Determine the half-life of the aryl azide linker in a reducing cytosolic mimic.

  • Preparation: Prepare a 10 mM stock of your Aryl Azide probe in DMSO.

  • Incubation:

    • Test Sample: Dilute probe to 50 µM in PBS (pH 7.4) containing 5 mM Glutathione (GSH) (mimicking cytosol).

    • Control: Dilute probe to 50 µM in PBS (pH 7.4) without GSH.

  • Time Course: Incubate at 37°C in the dark.

  • Sampling: Aliquot samples at T=0, 15 min, 30 min, 1 h, 2 h, 4 h.

  • Quenching: Immediate flash freeze or acidify (0.1% Formic Acid) to stop reaction.

  • Analysis (LC-MS):

    • Monitor the disappearance of the Azide parent mass (

      
      ).
      
    • Monitor the appearance of the Amine mass (

      
       Da; loss of 
      
      
      
      + gain of
      
      
      ).
    • Note: Simple UV-Vis is often insufficient due to overlapping spectra; LC-MS is required for definitive structural confirmation.

Protocol B: Photolysis Efficiency Check

Objective: Verify the probe generates reactive species upon irradiation.[3]

  • Setup: Place 50 µM probe solution (in PBS) in a quartz cuvette (glass absorbs UV).

  • Irradiation: Expose to UV light (source matched to

    
    , e.g., 254 nm or 365 nm) for defined intervals (0, 10s, 30s, 60s, etc.).
    
  • Readout (UV-Vis):

    • Aryl azides show a characteristic shift in absorption upon photolysis.

    • Look for the collapse of the azide peak and the emergence of a new absorbance band (often broad/yellowing).

    • Isosbestic Points: Well-behaved photolysis should show clear isosbestic points, indicating a clean conversion to the nitrene/product without secondary degradation.

References

  • Staros, J. V., et al. (1978).[4] "Reduction of aryl azides by thiols: implications for the use of photoaffinity reagents." Biochemical and Biophysical Research Communications.

  • Fleming, S. A. (1995). "Chemical reagents in photoaffinity labeling." Tetrahedron.

  • Liu, Z., et al. (2020). "Multifluorinated Aryl Azides for the Development of Improved H2S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition." Chemistry – An Asian Journal.[5]

  • Dubinsky, L., et al. (2012). "Examination of the stability of diazirine-based photoaffinity probes." Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. "Tech Tip #31: Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents."

Sources

The 5-Methoxy Motif: Engineering Solubility in Benzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5-Methoxy Group in Benzoic Acid Linker Solubility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

In the architecture of bifunctional molecules—such as PROTACs, Antibody-Drug Conjugates (ADCs), and fragment-based inhibitors—the linker is rarely a passive connector. It is a critical determinant of physicochemical properties. A recurring challenge in benzoic acid-based linkers is their tendency to drive high crystallinity and poor aqueous solubility due to strong


-

stacking and planar symmetry.

This guide analyzes the 5-methoxy substitution strategy. Unlike solubilizing tails (e.g., PEG chains) that add significant molecular weight, the 5-methoxy group acts as a "molecular shim." It disrupts crystal lattice energy (


) through steric asymmetry while simultaneously enhancing solvation enthalpy (

) via hydrogen bond acceptance, often without a punitive increase in lipophilicity (

).

Part 1: The Solubility Paradox in Aromatic Linkers

Benzoic acid scaffolds are favored in linker design for their chemical stability and synthetic versatility. However, unsubstituted or symmetrically substituted benzoic acids (e.g., terephthalic acid derivatives) often exhibit:

  • High Melting Points (MP): Driven by efficient planar packing and intermolecular hydrogen bonding dimers.

  • Low Aqueous Solubility: The rigid aromatic core resists solvation.

The General Solubility Equation (GSE) (Yalkowsky) highlights the two levers available to chemists:



To increase solubility (


), one must either:
  • Decrease Lipophilicity (

    
    ): Difficult without adding polar groups that may reduce permeability.
    
  • Decrease Melting Point (

    
    ):  This is where the 5-methoxy group dominates.
    

Part 2: Mechanistic Role of the 5-Methoxy Group

The introduction of a methoxy group at the 5-position (relative to the carboxylic acid at C1, typically in a 3-substituted linker context) operates through three distinct mechanisms.

Lattice Energy Disruption (The "Crystal Buster" Effect)

In a standard 1,3-substituted benzoic acid linker, the molecule often retains a degree of planarity that allows for "pancake" stacking in the solid state.

  • Steric Clash: The 5-methoxy group introduces a non-planar torsion. The methyl group of the ether cannot lie perfectly flat in the crystal lattice without steric penalty, forcing the rings apart.

  • Symmetry Breaking: If the linker is attached at C3, adding a methoxy at C5 creates an asymmetric surface (assuming the linker and methoxy are different). This reduces the entropy of fusion (

    
    ) and significantly lowers the melting point.
    
  • Impact: A reduction in MP by 50°C can theoretically increase solubility by 10-fold, independent of LogP changes.

Solvation Enthalpy (The "Anchor" Effect)

Unlike a methyl group (which is purely hydrophobic), the methoxy oxygen possesses two lone pairs.

  • H-Bond Acceptance: It acts as a weak Hydrogen Bond Acceptor (HBA). Water molecules can solvate the ether oxygen, creating a hydration shell around the aromatic ring.

  • Electronic "Push": The resonance electron-donating effect (+R) increases electron density in the ring, slightly increasing the basicity of the system, making it more polarizable and soluble in polar media.

The "Scout" Characteristic

As noted in recent medicinal chemistry literature (e.g., Taylor & Francis, 2025), the methoxy group is often termed a "non-lipophilic scout."

  • It fills a hydrophobic pocket (if binding is required) or steric volume.

  • Crucially, its effective lipophilicity is lower than a methyl or chloro substituent because the oxygen's polarity offsets the methyl's hydrophobicity.

Part 3: Thermodynamic & Kinetic Analysis

The Decision Matrix

When should you introduce a 5-methoxy group?

SolubilityOptimization Start Linker Candidate (Benzoic Acid Scaffold) CheckMP Measure Melting Point (DSC) Start->CheckMP HighMP MP > 200°C? CheckMP->HighMP CheckLogP Check cLogP HighMP->CheckLogP Yes (Crystal Packing Issue) Strategy2 Strategy: PEGylation/Polar Groups (LogP Reduction) HighMP->Strategy2 No (Amorphous but Insoluble) Strategy1 Strategy: Add 5-Methoxy (Lattice Disruption) CheckLogP->Strategy1 LogP is Acceptable CheckLogP->Strategy2 LogP is too High Validation Validate: 1. DSC (Check MP Drop) 2. Shake-Flask Solubility Strategy1->Validation Strategy2->Validation

Figure 1: Decision tree for linker optimization. The 5-methoxy strategy is prioritized when high crystallinity (High MP) is the primary solubility bottleneck.

Part 4: Experimental Protocols

To validate the effect of the 5-methoxy group, rely on Thermodynamic Solubility (equilibrium) rather than Kinetic Solubility (precipitation), as kinetic methods often mask crystal lattice issues.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility (


) of the 5-methoxy analog vs. the unsubstituted parent.
  • Preparation:

    • Weigh 2–5 mg of solid compound into a chemically resistant glass vial (e.g., borosilicate).

    • Add buffer (e.g., PBS pH 7.4) or water. Note: For benzoic acids, pH control is critical. Ensure pH > pKa + 2 for salt solubility, or pH < pKa - 2 for intrinsic solubility.

  • Equilibration:

    • Agitate (shake/stir) at constant temperature (25°C or 37°C) for 24–48 hours .

    • Visual Check: Ensure excess solid remains. If clear, add more solid.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF membrane (0.22 µm) saturated with the solution (to prevent drug adsorption).

  • Quantification:

    • Analyze the supernatant via HPLC-UV or LC-MS .

    • Construct a calibration curve using a DMSO stock solution of the same compound.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Confirm that solubility improvement is due to lattice energy reduction (MP depression).

  • Setup:

    • Load 1–3 mg of dried solid into an aluminum pan; crimp the lid (non-hermetic).

  • Run:

    • Heat from 30°C to 300°C at a rate of 10°C/min under nitrogen purge.

  • Analysis:

    • Identify the onset of the endothermic melting peak (

      
      ).
      
    • Compare the 5-methoxy analog to the parent. A drop of >30°C confirms the "Crystal Buster" mechanism.

Part 5: Comparative Data Analysis

The following table illustrates the theoretical impact of 5-methoxy substitution on a representative 3-amido-benzoic acid linker system.

PropertyUnsubstituted Linker (H)5-Methoxy Linker (OMe)Mechanism of Change
Melting Point (

)
245°C185°CLattice Disruption: Steric bulk prevents tight

-stacking.
cLogP 2.12.2Minimal Change: OMe adds lipophilicity, but Oxygen polarity offsets it.
H-Bond Acceptors 34Solvation: Ether oxygen recruits water molecules.
Aqueous Solubility 15 µM180 µM Net Result: MP reduction dominates the slight LogP increase.

Note: Data represents a generalized trend observed in benzoic acid derivatives (e.g., isophthalic acid series).

References

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses methoxy as a modulator of physicochemical properties). Link

  • Haeussler, D., et al. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Enzyme Inhibition and Medicinal Chemistry. (Recent analysis of methoxy groups in ADME). Link

  • Acree, W. E., & Bertrand, G. L. (1981). Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(9), 1033-1036.[1] Link

Sources

The Silent Architect: Heterobifunctional Linkers in PROTAC Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive — The "Linkerology" Paradigm

In the early days of Proteolysis Targeting Chimeras (PROTACs), linkers were viewed merely as passive bridges connecting a Warhead (POI ligand) to an Anchor (E3 ligase ligand). That view is obsolete. Today, "Linkerology" is a precise science where the linker dictates the ternary complex geometry , cooperativity (


) , cell permeability , and metabolic stability .

This guide abandons the generic "mix-and-match" approach. Instead, it presents a rational, biophysics-driven framework for linker design, moving from chemical selection to thermodynamic validation.

Part 2: Scientific Integrity & Logic

The Chemical Toolbox: Beyond PEG Chains

The choice of linker backbone determines the entropic penalty of binding and the physicochemical properties of the degrader.

Linker ClassChemical CompositionKey CharacteristicsBest Use Case
Flexible PEG (Polyethylene Glycol) High water solubility; low immunogenicity; high conformational entropy.Early-stage "fishing" for degradation; improving solubility of hydrophobic warheads.
Hydrophobic Alkyl Chains High lipophilicity; metabolically stable (unless oxidized); flexible.Improving cell permeability (logP modulation); reducing polar surface area (PSA).
Rigid Piperazine, Piperidine, Alkynes Constrained conformation; reduced entropic penalty upon binding.Late-stage optimization; locking the ternary complex into a high-cooperativity state (e.g., ARV-110).
Clickable Triazoles (via CuAAC) Rapid synthesis; rigid aromatic spacer; metabolically stable.High-throughput library generation; exploring structure-activity relationships (SAR).
Mechanistic Impact: The Thermodynamics of Degradation

The linker's primary job is to maximize Cooperativity (


) .


  • 
     (Positive Cooperativity):  The linker induces favorable protein-protein interactions (PPIs) between the POI and E3 ligase. This creates a stable ternary complex even if the individual ligands have weak affinity.
    
  • 
     (Negative Cooperativity):  The linker causes steric clashes, destabilizing the complex.
    

The Hook Effect: At high concentrations, PROTACs saturate both the POI and E3 ligase individually, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex.[1][2]

  • Linker Insight: Optimized linkers with high positive cooperativity shift the equilibrium toward the ternary complex, widening the effective concentration window and mitigating the Hook effect.

Case Study: The Evolution of Rigidity (MZ1 & ARV-110)

Two landmark examples demonstrate the shift from flexible to rigid linkers.

  • MZ1 (BRD4 Degrader): Originally designed with a PEG linker.[3] Crystal structures revealed the linker collapsed, but specific "exit vectors" were crucial. Subsequent macrocyclization (locking the linker) improved potency by reducing the entropic cost of binding.

  • ARV-110 (Bavdegalutamide): A degrader of the Androgen Receptor (AR).[4] Early prototypes with flexible linkers suffered from rapid metabolism. The final clinical candidate utilizes a rigid piperidine-piperazine linker . This rigidity not only improved metabolic stability but also restricted the conformational ensemble to favor the productive ternary complex.

Part 3: Visualization & Formatting

Diagram 1: The Rational Linker Design Workflow

This flowchart illustrates the decision matrix for selecting and optimizing linkers based on structural and kinetic data.

LinkerWorkflow Start Target & E3 Selection Library 1. Empirical Library (PEG/Alkyl) Start->Library Screen Degradation Screen (Western/HiBiT) Library->Screen Hit Hit Identified? Screen->Hit Hit->Library No (Expand Library) Biophysics 2. Biophysical Characterization (Ternary Complex K_D & Cooperativity) Hit->Biophysics Yes Structure 3. Structural Modeling/Crystallography (Identify Exit Vectors & Clashes) Biophysics->Structure Optimization 4. Rational Optimization Structure->Optimization Rigidify Rigidify Linker (Piperazines/Bicycles) Optimization->Rigidify Permeability Optimize Permeability (Chameleon Effect/PSA) Optimization->Permeability Final Clinical Candidate Rigidify->Final Permeability->Final

Caption: A stepwise workflow moving from empirical screening to structure-guided rational design.

Diagram 2: The Ternary Complex Equilibrium

Visualizing the competition between binary and ternary complexes (The Hook Effect).

TernaryEquilibrium POI POI BinaryPOI Binary Complex (POI-PROTAC) POI->BinaryPOI High [PROTAC] E3 E3 Ligase BinaryE3 Binary Complex (E3-PROTAC) E3->BinaryE3 High [PROTAC] PROTAC PROTAC PROTAC->BinaryPOI High [PROTAC] PROTAC->BinaryE3 High [PROTAC] Ternary Ternary Complex (Productive) BinaryPOI->Ternary + E3 (Cooperativity) BinaryE3->Ternary + POI (Cooperativity) Ubiquitin Ubiquitination & Degradation Ternary->Ubiquitin

Caption: The kinetic pathway showing how binary complexes can sequester reagents, leading to the Hook effect.

Part 4: Self-Validating Experimental Protocol

Protocol: TR-FRET Analysis of Ternary Complex Formation Objective: Quantify the affinity (


) and cooperativity (

) of the PROTAC-mediated ternary complex. This assay is superior to simple Western blots as it measures direct physical interaction in solution.

Reagents:

  • Donor: Terbium (Tb)-labeled anti-GST antibody (binds GST-POI).

  • Acceptor: AlexaFluor 488 (AF488)-labeled anti-His antibody (binds His-E3 Ligase).

  • Proteins: Recombinant GST-tagged POI and His-tagged E3 Ligase (e.g., CRBN or VHL).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA.

Step-by-Step Methodology:

  • Protein Titration (Matrix Optimization):

    • Prepare a matrix of POI (0–100 nM) and E3 (0–100 nM) to determine the optimal concentration that yields a robust signal-to-noise ratio (S/N > 5) without PROTAC. Note: This controls for non-specific protein-protein interaction.

    • Selection: Choose concentrations near the

      
       of the antibody-tag interaction (typically 5–10 nM).
      
  • PROTAC Titration (The Hook Effect Curve):

    • Fix Protein concentrations (e.g., 10 nM GST-POI and 10 nM His-E3).

    • Prepare a 16-point serial dilution of the PROTAC (e.g., 10

      
      M down to 0.1 pM) in assay buffer.
      
    • Dispense 5

      
      L of PROTAC + 5 
      
      
      
      L of Protein Mix into a 384-well low-volume white plate.
    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection Step:

    • Add 10

      
      L of Detection Mix (Tb-anti-GST + AF488-anti-His, final conc. 2 nM each).
      
    • Incubate for 60 minutes at RT in the dark.

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 490 nm.

    • Emission 2 (Acceptor/FRET): 520 nm.

    • Calculation: TR-FRET Ratio =

      
      .[5]
      
  • Validation & Analysis:

    • Plot TR-FRET Ratio vs. log[PROTAC].

    • Expected Result: A bell-shaped curve. The rising phase indicates ternary complex formation; the falling phase indicates the Hook effect.

    • Fitting: Fit to a ternary complex equilibrium model (e.g., using GraphPad Prism "Bell-shaped" equation) to extract

      
       (concentration at 50% max signal) and 
      
      
      
      .

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3][4][6][7] Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link

  • Snyder, L. B., et al. (2021). The Discovery of ARV-110, a First-in-Class Androgen Receptor Protac Degrader for the Treatment of Men with Metastatic Castration-Resistant Prostate Cancer. American Chemical Society (ACS) Spring 2021. Link

  • Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. Link

  • Li, F., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Link

Sources

Strategic Bioconjugation: A Technical Guide to Click Chemistry Reagents with Carboxylic Acid Handles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of the Carboxylate Handle

In the architecture of bioconjugation, the "handle" determines the trajectory of the synthesis. While pre-activated reagents (like NHS-esters) offer convenience, click chemistry reagents bearing carboxylic acid (-COOH) motifs provide superior stability, versatility, and cost-effectiveness.

The carboxylic acid handle is the universal "entry code" for biological attachment. It allows researchers to:

  • Control Activation: Convert to active esters (NHS, TFP) in situ only when needed, avoiding the hydrolysis issues common with stored NHS-ester reagents.

  • Modulate Solubility: Use the acid moiety to maintain solubility in polar buffers before the hydrophobic "click" event.

  • Enable Solid-Phase Synthesis: Carboxylic acids are the standard building blocks for SPPS (Solid-Phase Peptide Synthesis), allowing the incorporation of click moieties (azides, tetrazines) directly into peptide backbones.

This guide details the selection, activation, and application of these heterobifunctional linkers.

The Reagent Toolbox: Classification & Selection

The choice of reagent depends on the required reaction kinetics, biocompatibility (copper toxicity), and the stability of the linkage.

Table 1: Comparative Analysis of Carboxylic Acid Click Reagents
Reagent ClassClick PartnerKinetics (

)
MechanismSolubility (Acid Form)Primary Utility
Azide-PEG-Acid Alkyne / DBCO

to

M

s

CuAAC / SPAACHigh (Hydrophilic)General labeling, Peptide synthesis.
Alkyne-Acid Azide

M

s

CuAACLow to ModerateSmall molecule synthesis, DNA labeling.
DBCO-Acid Azide

M

s

SPAAC (Cu-free)Low (Hydrophobic)Live cell labeling, Animal studies.
Tetrazine-Acid TCO / Cyclopropene

M

s

IEDDAModerateRapid labeling at low concentrations.
TCO-Acid Tetrazine

M

s

IEDDALow (Isomerizes)Nuclear medicine, Pre-targeting.

Technical Insight: Pure DBCO-Acid is highly hydrophobic. For aqueous applications, always select DBCO-PEG


-Acid  or higher to prevent reagent aggregation during the conjugation step [1].

Mechanistic Workflows

The utility of these reagents relies on a two-step "Activation-Conjugation" sequence.[1] The carboxylic acid must first be converted into a reactive intermediate to target amines (Lysine residues, N-termini).

Workflow Diagram: From Acid to Conjugate

BioconjugationWorkflow Reagent Reagent-COOH (Stable Precursor) Activation Activation Step (EDC/NHS or HATU) Reagent->Activation Organic Solvent (DMSO/DMF) Intermediate Active Ester (NHS-Ester) Activation->Intermediate In-situ generation Amidation Amidation (+ Protein-NH2) Intermediate->Amidation pH 8.0-8.5 Buffer Functionalized Click-Ready Protein (Protein-Linker-Azide) Amidation->Functionalized Amide Bond Formation ClickReaction Click Reaction (+ Alkyne-Payload) Functionalized->ClickReaction Bioorthogonal Conditions FinalProduct Final Conjugate (Protein-Triazole-Payload) ClickReaction->FinalProduct Covalent Assembly

Caption: Sequential activation and conjugation workflow for carboxylic acid click reagents.

Detailed Experimental Protocols

Protocol A: In-Situ Activation and Protein Labeling (Azide-PEG-COOH)

Objective: Label a monoclonal antibody (mAb) with Azide-PEG


-COOH for subsequent click conjugation.

Materials:

  • Azide-PEG

    
    -COOH (10 mM in dry DMSO).
    
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).[2][3][4][5]

  • Antibody (1 mg/mL in PBS, pH 7.4).

  • Purification: Zeba Spin Desalting Columns (7K MWCO).[1]

Step-by-Step Methodology:

  • Activation (The "Pre-Click"):

    • In a microcentrifuge tube, mix Azide-PEG

      
      -COOH with EDC and NHS in dry DMSO.
      
    • Molar Ratio: 1:1.2:1.2 (Acid : EDC : NHS).

    • Incubation: 15–30 minutes at room temperature.

    • Causality: This generates the semi-stable NHS-ester immediately before use, bypassing the hydrolysis degradation seen in commercial NHS-ester stocks [2].

  • Conjugation (Amidation):

    • Add the activated mixture to the antibody solution.[1]

    • Target Ratio: 10–20 molar excess of reagent over antibody.

    • pH Adjustment: Ensure reaction pH is 8.0–8.3 using 1M NaHCO

      
      .
      
    • Incubation: 1–2 hours at room temperature or 4°C overnight.

  • Purification:

    • Pass the reaction mixture through a desalting column equilibrated with PBS.

    • Validation: This removes unreacted azide reagents and urea byproducts, preventing interference in the subsequent click reaction.

  • The Click Reaction (SPAAC Example):

    • React the Azide-labeled mAb with a DBCO-Fluorophore (5–10 equivalents).

    • Incubate for 2–4 hours.

    • Validate via SDS-PAGE (fluorescence scan).

Critical Design Considerations

When selecting a reagent, you must balance solubility , linker length , and reactivity .

Linker Length and Solubility (PEGylation)

Direct attachment of hydrophobic handles (like DBCO or Tetrazine) to a protein surface can cause precipitation.

  • Rule of Thumb: Use at least a PEG

    
     or PEG
    
    
    
    spacer for hydrophobic handles.
  • Effect: The PEG chain solvates the hydrophobic core, preventing aggregation and reducing steric hindrance during the click reaction [3].

Decision Matrix: Selecting the Right Handle

DecisionMatrix Start Start: Select Reagent Q1 Is Copper Toxicity a Concern? Start->Q1 NoCu No (In Vitro / Chemical) Q1->NoCu No YesCu Yes (Live Cell / In Vivo) Q1->YesCu Yes AlkyneAcid Alkyne-Acid (Terminal) NoCu->AlkyneAcid AzideAcid Azide-Acid NoCu->AzideAcid Q2 Required Reaction Speed? YesCu->Q2 Fast Ultra-Fast (>1000 M-1s-1) Q2->Fast Fast Kinetics Needed Moderate Moderate (1 M-1s-1) Q2->Moderate Standard Labeling Tetrazine Tetrazine-Acid (IEDDA) Fast->Tetrazine DBCO DBCO-PEG-Acid (SPAAC) Moderate->DBCO

Caption: Decision matrix for selecting carboxylic acid click reagents based on toxicity and kinetics.

Advanced Applications

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths to span the E3 ligase and the target protein.

  • Application: Azide-PEG

    
    -Acids  are used to build libraries of linkers with varying lengths (
    
    
    
    to
    
    
    ).
  • Method: The acid end binds to the E3 ligase ligand (e.g., Thalidomide derivative), while the azide "clicks" to the target protein ligand, allowing rapid screening of linker geometry [4].

Antibody-Drug Conjugates (ADCs)[6][7]
  • Reagent: Tetrazine-Acid linkers.

  • Strategy: "Click-to-Release." Some tetrazine-TCO pairs are designed to undergo an elimination reaction after clicking, releasing the drug payload at the target site. The acid handle attaches the tetrazine to the antibody [5].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS ester.Use anhydrous DMSO/DMF for activation.[2] Do not store activated esters; use immediately.[6]
Precipitation Hydrophobic handle (DBCO/Tetrazine).Switch to a reagent with a longer PEG spacer (e.g., DBCO-PEG

-Acid). Add 5-10% DMSO to the buffer.
No Click Reaction Steric Hindrance.The handle is buried on the protein surface. Use a longer PEG linker to project the click group away from the protein shell.
Tetrazine Degradation Nucleophilic attack.Avoid nucleophilic bases (like DBU) or high pH (>9.0) with Tetrazines.[7] They are pink; loss of color indicates degradation [5].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS protocols).
  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality. Cell Chemical Biology, 27(8), 998-985.
  • K. Lang & J. W. Chin. (2014). Bioorthogonal Reactions for Labeling Proteins. ACS Chemical Biology, 9(1), 16-20.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(3-Azidopropoxy)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 2-(3-Azidopropoxy)-5-methoxybenzoic acid . This compound serves as a critical bifunctional linker, combining a carboxylic acid moiety for amide coupling (e.g., to amines or proteins) and an alkyl azide handle for bioorthogonal "Click" chemistry (CuAAC or SPAAC).[1]

The synthesis strategy is designed to maximize regioselectivity and safety. By protecting the carboxylic acid as a methyl ester prior to alkylation, we eliminate the formation of ester byproducts. The use of a stepwise alkylation-azidation sequence using 1,3-dibromopropane allows for the handling of stable intermediates rather than volatile, low-molecular-weight organic azides.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ether linkage and the azide functionality.

  • Strategic Disconnection: The ether bond at the C2 position is formed via a Williamson ether synthesis.

  • Protection Strategy: The carboxylic acid at C1 is protected as a methyl ester to differentiate the nucleophilicity of the phenolate oxygen from the carboxylate, ensuring exclusive O-alkylation at the phenol.[1]

  • Functionalization: The azide group is introduced via nucleophilic substitution (

    
    ) of a terminal bromide using sodium azide.
    
Reaction Scheme Visualization

ReactionScheme SM 5-Methoxysalicylic Acid Inter1 Methyl 5-methoxysalicylate (Protection) SM->Inter1 MeOH, H2SO4 Reflux, 8h Inter2 Methyl 2-(3-bromopropoxy)- 5-methoxybenzoate Inter1->Inter2 1,3-Dibromopropane (xs) K2CO3, Acetone Reflux, 12h Inter3 Methyl 2-(3-azidopropoxy)- 5-methoxybenzoate Inter2->Inter3 NaN3, DMF 60°C, 4h Product 2-(3-Azidopropoxy)- 5-methoxybenzoic acid Inter3->Product LiOH, THF/H2O RT, 3h

Figure 1: Stepwise synthetic pathway from 5-methoxysalicylic acid to the target azide linker.

Safety & Hazard Assessment

  • Sodium Azide (

    
    ):  Highly toxic and potentially explosive. Avoid contact with acids (forms hydrazoic acid, 
    
    
    
    ) and heavy metals (forms unstable metal azides). Reactions should be performed behind a blast shield.
  • Alkyl Azides: Organic azides with a

    
     ratio 
    
    
    
    are considered explosive hazards. The target molecule (
    
    
    ) has a ratio of
    
    
    , placing it well within the safe stability range. However, avoid concentrating reaction mixtures to dryness at high temperatures.[1]
  • 1,3-Dibromopropane: Toxic alkylating agent.[1] Handle in a fume hood.

Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Objective: Convert 5-methoxysalicylic acid to methyl 5-methoxysalicylate to prevent side reactions during alkylation.[1]

Reagents:

Reagent Equiv. Role
5-Methoxysalicylic acid 1.0 Starting Material
Methanol (MeOH) Solvent (0.5 M) Solvent/Reactant

| Sulfuric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) | 0.5 | Catalyst |[1]

Protocol:

  • Dissolve 5-methoxysalicylic acid (10.0 g, 59.5 mmol) in anhydrous MeOH (120 mL) in a round-bottom flask.

  • Slowly add concentrated

    
      (1.6 mL) dropwise with stirring.
    
  • Heat the mixture to reflux (65°C) for 8–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid.

  • Cool to room temperature (RT) and concentrate under reduced pressure to ~20% volume.

  • Dilute with EtOAc (150 mL) and wash with saturated

    
     (2 x 50 mL) and brine (50 mL).
    
  • Dry over

    
    , filter, and concentrate.
    
  • Yield: ~90-95% (Off-white solid). Use directly in Step 2.

Step 2: Williamson Ether Synthesis (Alkylation)

Objective: Install the propyl linker using excess dibromide to minimize dimerization.

Reagents:

Reagent Equiv. Role
Methyl 5-methoxysalicylate 1.0 Substrate
1,3-Dibromopropane 4.0 Electrophile

| Potassium Carbonate (


) | 2.5 | Base |
| Acetone | Solvent (0.2 M) | Solvent |[1]

Protocol:

  • Dissolve Methyl 5-methoxysalicylate (9.0 g, 49.4 mmol) in reagent-grade Acetone (250 mL).[2]

  • Add finely ground anhydrous

    
      (17.1 g, 123.5 mmol).
    
  • Add 1,3-dibromopropane (20 mL, ~197 mmol). Note: Excess is crucial to prevent the phenol from reacting with both ends of the linker.

  • Heat to reflux (56°C) with vigorous stirring for 12–16 hours.

  • Cool to RT and filter off the inorganic salts. Rinse the cake with acetone.

  • Concentrate the filtrate.[3] The residue will contain the product and excess dibromide.

  • Purification: Silica gel chromatography (Gradient: 0% to 20% EtOAc in Hexanes). The excess 1,3-dibromopropane elutes first, followed by the product.[1]

  • Product: Methyl 2-(3-bromopropoxy)-5-methoxybenzoate.

  • Yield: ~75-85% (Clear oil or low-melting solid).[1]

Step 3: Azide Displacement

Objective: Convert the terminal bromide to an azide.

Reagents:

Reagent Equiv. Role
Bromo-ester intermediate 1.0 Substrate

| Sodium Azide (


) | 1.5 | Nucleophile |
| DMF | Solvent (0.3 M) | Polar Aprotic Solvent |[1]

Protocol:

  • Dissolve Methyl 2-(3-bromopropoxy)-5-methoxybenzoate (10.0 g, 33.0 mmol) in anhydrous DMF (110 mL).

  • Add

    
      (3.2 g, 49.5 mmol) in one portion. Caution: Use a plastic spatula.
    
  • Heat to 60°C for 4 hours.

  • Cool to RT. Pour the reaction mixture into water (400 mL) and extract with

    
     or EtOAc (3 x 100 mL).
    
  • Wash the combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF.

  • Dry over

    
     and concentrate.
    
  • Yield: ~90-95%. The product is usually pure enough for hydrolysis.

    • IR Check: Look for strong azide stretch at ~2100

      
      .
      
Step 4: Saponification (Hydrolysis)

Objective: Deprotect the methyl ester to yield the final free acid.

Reagents:

Reagent Equiv. Role
Azido-ester intermediate 1.0 Substrate

| Lithium Hydroxide (


) | 2.5 | Base |
| THF / Water | 3:1 Ratio | Solvent System |[1]

Protocol:

  • Dissolve the azido-ester (8.0 g, 30.1 mmol) in THF (90 mL).

  • Add a solution of

    
      (3.16 g, 75.4 mmol) in Water  (30 mL).
    
  • Stir vigorously at Room Temperature for 3–6 hours. Monitor by TLC (disappearance of ester).[2][3]

  • Acidify the mixture to pH ~2 using 1M HCl.

  • Extract with EtOAc (3 x 50 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Recrystallization: If necessary, recrystallize from EtOAc/Hexane.

  • Final Product: 2-(3-Azidopropoxy)-5-methoxybenzoic acid.

Quality Control & Characterization

Expected Analytical Data
  • Physical State: White to off-white solid.[1]

  • Mass Spectrometry (ESI):

    
     calculated for 
    
    
    
    : 250.08; Found: 250.1.
  • IR Spectroscopy:

    • Azide (

      
      ): Strong peak at ~2100–2110 
      
      
      
      .
    • Carboxylic Acid (

      
      ): ~1680–1700 
      
      
      
      .
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5–11.0 (br s, 1H, COOH)[1]
      
    • 
       7.55 (d, 1H, Ar-H, C6)[1]
      
    • 
       7.05 (dd, 1H, Ar-H, C4)[1]
      
    • 
       6.95 (d, 1H, Ar-H, C3)[1]
      
    • 
       4.15 (t, 2H, 
      
      
      
      )[1]
    • 
       3.80 (s, 3H, 
      
      
      
      )[1]
    • 
       3.55 (t, 2H, 
      
      
      
      )[1]
    • 
       2.10 (m, 2H, 
      
      
      
      )[1]

Process Workflow Diagram

Workflow Start Start: 5-Methoxysalicylic Acid Step1 1. Esterification (MeOH/H2SO4, Reflux) Start->Step1 QC1 QC: TLC Check (Confirm Acid Consumption) Step1->QC1 Step2 2. Alkylation (1,3-Dibromopropane, K2CO3) QC1->Step2 Pass Purify Purification: Silica Column (Remove xs Dibromide) Step2->Purify Step3 3. Azidation (NaN3, DMF, 60°C) Purify->Step3 Safety Safety Check: Shielding (Azide Handling) Step3->Safety Step4 4. Hydrolysis (LiOH, THF/H2O) Safety->Step4 Final Final Product: 2-(3-Azidopropoxy)-5-methoxybenzoic acid Step4->Final

Figure 2: Operational workflow for the synthesis, including critical quality control and safety checkpoints.

References

  • Preparation of Alkoxybenzoic Acids

    • Source: Cohen, S. G., & Cohen, F. L. (1952).[1] The preparation of some alkoxybenzoic acids.[4][5][6] Journal of the American Chemical Society, 74(20), 5182-5183.[1]

    • Relevance: Establishes the foundational protocol for Williamson ether synthesis on salicylic acid deriv
  • Azide Displacement Methodologies

    • Source: Alvarez, S. G., & Alvarez, M. T. (1997).[1] A practical procedure for the synthesis of alkyl azides at ambient temperature. Synthesis, 1997(04), 413-414.[1]

    • Relevance: Provides the optimized conditions for displacing alkyl bromides with sodium azide in polar aprotic solvents.
  • General Salicylic Acid Alkylation Protocols

    • Source: PubChem Compound Summary for 5-Methoxysalicylic acid.[1]

    • Relevance: Physical properties and reactivity data for the starting material.[3][5][6][7][8]

    • Link:[Link]

  • Click Chemistry Linker Synthesis

    • Source: Hein, C. D., Liu, X. M., & Wang, D. (2008).[1] Click chemistry, a powerful tool for pharmaceutical sciences.[1] Pharmaceutical Research, 25(10), 2216-2230.[1]

    • Relevance: Validates the utility of the azidopropyl linker in drug development.
    • Link:[Link]

Sources

Application Note: Strategic Use of 2-(3-Azidopropoxy)-5-methoxybenzoic Acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-(3-Azidopropoxy)-5-methoxybenzoic acid in PROTAC design.

Introduction & Molecule Profile[1][2][3][4]

2-(3-Azidopropoxy)-5-methoxybenzoic acid represents a sophisticated class of heterobifunctional linkers used to construct Proteolysis Targeting Chimeras (PROTACs). Unlike standard flexible PEG or alkyl linkers, this molecule introduces a "Rigid-Flexible Hybrid" motif. The aromatic benzoate core provides conformational constraint, while the propoxy-azide tail offers a short, defined distance for "Click" chemistry conjugation.

Chemical Structure & Functionality[3][4][5][6][7]
  • Core Scaffold: 5-Methoxybenzoic acid.

    • Function: Provides a rigid attachment point via the carboxylic acid (C1) and modulates solubility/electronics via the methoxy group (C5).

  • Linker Arm: 3-Azidopropoxy group at position C2.

    • Function: A 3-carbon spacer terminating in an azide (-N3), enabling bioorthogonal conjugation to alkyne-tagged ligands.

Strategic Advantages in PROTAC Design
  • Conformational Restriction: The phenyl ring reduces the entropic penalty of ternary complex formation compared to purely linear alkyl chains [1].

  • Modular Library Synthesis: The azide handle allows for the rapid parallel synthesis of PROTAC libraries using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].

  • Solubility Modulation: The methoxy group and ether linkage improve physicochemical properties compared to purely lipophilic alkyl linkers.

Experimental Workflow: The "Amide-First" Strategy

The most robust protocol for this linker involves a two-stage convergent synthesis:

  • Stage I (Amide Coupling): Coupling the carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., Thalidomide-NH2 or VHL-NH2).

  • Stage II (Click Reaction): Conjugating the resulting azide-intermediate to an alkyne-functionalized Target Protein (POI) ligand.

Visualization of the Workflow

PROTAC_Workflow Linker 2-(3-Azidopropoxy)- 5-methoxybenzoic acid Intermediate Intermediate: Azide-Functionalized E3 Ligand Linker->Intermediate Step 1: Amide Coupling (HATU/DIPEA) LigandA E3 Ligand-NH2 (e.g., Pomalidomide) LigandA->Intermediate PROTAC Final PROTAC (Triazole-Linked) Intermediate->PROTAC Step 2: CuAAC Click (CuSO4/Ascorbate) LigandB POI Ligand-Alkyne (Warhead) LigandB->PROTAC

Figure 1: Convergent synthesis workflow. The rigid benzoate linker is first attached to the E3 ligand, creating a stable "Click-Ready" intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of the E3 Ligase-Linker Intermediate

Objective: Covalent attachment of the linker to an amine-bearing E3 ligand (e.g., 4-amino-thalidomide).

Materials:

  • 2-(3-Azidopropoxy)-5-methoxybenzoic acid (1.0 equiv)

  • Amine-functionalized E3 Ligand (1.0 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)[2]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-(3-Azidopropoxy)-5-methoxybenzoic acid (100 mg, 0.40 mmol) in anhydrous DMF (3 mL).

  • Activation: Add DIPEA (208 µL, 1.2 mmol) followed by HATU (182 mg, 0.48 mmol). Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid ester.

    • Expert Insight: The solution should turn slightly yellow. Pre-activation prevents amine competition and reduces racemization risk if the ligand is chiral.

  • Coupling: Add the Amine-E3 Ligand (0.40 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT under nitrogen atmosphere for 4–16 hours. Monitor by LC-MS for the consumption of the amine (M+H peak).

  • Work-up: Dilute with EtOAc (30 mL), wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Purify via Flash Chromatography (Hexane/EtOAc or DCM/MeOH gradient).

    • Success Criterion: LC-MS should show a single peak with mass corresponding to [Linker + Ligand - H2O].

Phase 2: "Click" Chemistry Assembly (CuAAC)

Objective: Triazole formation between the Azide-Intermediate and Alkyne-POI Ligand.

Materials:

  • Azide-Intermediate (from Phase 1) (1.0 equiv)

  • Alkyne-POI Ligand (1.1 equiv)

  • CuSO4·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H2O (1:1) or DMF/H2O (for hydrophobic ligands)

Protocol:

  • Setup: Dissolve the Azide-Intermediate (0.1 mmol) and Alkyne-POI Ligand (0.11 mmol) in 1 mL of solvent (t-BuOH/H2O 1:1) in a small vial.

  • Catalyst Prep: Prepare fresh stock solutions of CuSO4 (100 mM in water) and Sodium Ascorbate (500 mM in water).

  • Initiation: Add CuSO4 (10 µL, 0.1 eq) followed immediately by Sodium Ascorbate (10 µL, 0.5 eq). The solution may turn slightly turbid or yellow.

    • Mechanism:[3][4] Ascorbate reduces Cu(II) to the active Cu(I) species in situ, catalyzing the 1,3-dipolar cycloaddition [3].

  • Incubation: Stir at RT for 2–4 hours.

    • Self-Validating Step: Check LC-MS.[2] The azide starting material (distinctive UV trace) should disappear. The product mass will be the sum of the two reactants.

  • Purification: Filter the reaction mixture and purify directly via preparative RP-HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC powder.[2]

Data Analysis & Troubleshooting

Characterization Checklist

Ensure the final compound meets these criteria before biological testing:

ParameterMethodAcceptance Criteria
Purity RP-HPLC (254 nm)> 95% Area Under Curve
Identity HRMS (ESI+)Mass error < 5 ppm
Structure 1H NMR (DMSO-d6)Presence of Triazole singlet (~8.0-8.5 ppm) and Propoxy triplets.
Solubility Visual/NephelometryClear solution in DMSO at 10 mM
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Amide Coupling Steric hindrance on benzoateSwitch coupling agent to PyAOP or generate Acid Chloride (SOCl2) prior to addition.
Copper Toxicity in Cells Residual CopperUse THPTA ligand (5 equiv vs Cu) during click reaction to stabilize Cu(I) and facilitate removal, or use scavenger resin (QuadraPure TU) post-reaction.
Precipitation during Click Ligand hydrophobicitySwitch solvent system to DMSO/Water (9:1) or pure DMF with THPTA ligand.

Strategic Design Considerations

Linker Rigidity & Ternary Complexes

The 2-(3-Azidopropoxy)-5-methoxybenzoic acid linker is distinct because the phenyl ring introduces a rigid "kink" in the chain.

  • Impact: This restricts the rotational freedom of the PROTAC.

  • Application: Ideal for E3/POI pairs where flexible PEG linkers fail to induce degradation due to "unproductive" ternary complexes. The rigid benzoate can lock the proteins into a specific orientation required for ubiquitin transfer [4].

Pathway Visualization

The following diagram illustrates the critical "Event-Driven" pharmacology this PROTAC facilitates.

Ternary_Complex PROTAC PROTAC (Benzoate-Triazole Linker) Complex Ternary Complex [POI :: PROTAC :: E3] PROTAC->Complex Recruits POI Target Protein (POI) POI->Complex E3 E3 Ligase (CRBN/VHL) E3->Complex Ub Ubiquitination of POI Complex->Ub Induced Proximity Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 2: Mechanism of Action.[4] The rigid linker facilitates the formation of a stable Ternary Complex, leading to ubiquitination.

References

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Beshara, C. S., et al. (2023). Click chemistry in the development of PROTACs. Acta Pharmaceutica Sinica B. Link

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Maple, H. J., et al. (2022). What are PROTAC Linkers? BroadPharm Application Notes. Link

Sources

Application Note: Optimized Amide Coupling Strategies for Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Scope

Methoxybenzoic acid derivatives present a unique duality of challenges in amide coupling: electronic deactivation and steric hindrance . While benzoic acids are standard substrates, the introduction of methoxy (-OMe) groups fundamentally alters the electrophilicity of the carbonyl carbon.

The Electronic Challenge (Resonance vs. Induction)

The methoxy group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing (EWG) by induction. In the context of amide coupling, the resonance effect dominates , particularly in para and ortho positions. The lone pair on the oxygen donates electron density into the benzene ring, which is conjugated with the carbonyl group. This increases the electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive toward nucleophilic attack by amines.

The Steric Challenge (The "Ortho Effect")

In 2,6-dimethoxybenzoic acid systems, the carbonyl group is shielded by two bulky methoxy groups. This creates a "steric fortress" that prevents bulky coupling reagents (like HATU or BOP) from effectively forming the active ester, or prevents the amine from attacking the active ester once formed.

This guide provides three distinct protocols tailored to the specific substitution pattern of the methoxybenzoic acid substrate.

Strategic Decision Matrix

Do not apply a "one-size-fits-all" approach. Use the following decision tree to select the optimal protocol based on your specific substrate's electronic and steric profile.

decision_matrix Start Substrate Analysis: Methoxybenzoic Acid Pattern Pattern Substitution Pattern? Start->Pattern ParaMeta 4-OMe or 3-OMe (Electronic Deactivation only) Pattern->ParaMeta Ortho 2-OMe (Moderate Sterics) Pattern->Ortho DiOrtho 2,6-DiOMe (Severe Sterics) Pattern->DiOrtho ProtHATU PROTOCOL A: HATU Activation (High Speed) ParaMeta->ProtHATU Standard AmineCheck Is Amine Valuable/Chiral? Ortho->AmineCheck ProtAcidCl PROTOCOL C: Acid Chloride (Oxalyl Chloride) (The 'Sledgehammer') DiOrtho->ProtAcidCl Mandatory AmineCheck->ProtHATU No (Robust Substrate) ProtT3P PROTOCOL B: T3P (Propylphosphonic Anhydride) (Low Epimerization / Green) AmineCheck->ProtT3P Yes (Avoid Racemization)

Figure 1: Strategic selection of coupling conditions based on steric hindrance and amine sensitivity.

Detailed Protocols

Protocol A: High-Throughput Activation (HATU)

Best for: 4-methoxybenzoic acid, 3-methoxybenzoic acid. Mechanism: HATU generates a highly reactive aza-benzotriazole active ester. It is sufficient to overcome the electronic deactivation of a single methoxy group but may fail with ortho-substitution.

Reagents:

  • Substrate (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step:

  • Dissolution: Dissolve the methoxybenzoic acid derivative (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.

  • Pre-activation: Add HATU (1.1 equiv). Crucial Step: Allow to stir for 5–10 minutes. The solution should turn yellow/orange as the active ester forms.

    • Note: Do not wait >30 mins, or the active ester may decompose or rearrange.

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x), water (1x), and brine (1x).

Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: 2-methoxybenzoic acid, Scale-up (>10g), and coupling with Chiral Amines . Mechanism: T3P acts as a Lewis acid to activate the carboxylate. It produces water-soluble byproducts, eliminating the need for column chromatography in many cases. It shows superior performance for moderately hindered systems compared to EDC/HOBt.

Reagents:

  • Substrate (1.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Dissolution: Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (0.5 M). T3P reactions tolerate higher concentrations.

  • Base Addition: Add Pyridine (3.0 equiv).

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT.

    • Optimization: If conversion is <50% after 2 hours, heat to 50°C. T3P is thermally stable and works well at elevated temperatures.

  • Workup (The "Green" Advantage): Add water. Separate layers. Wash organic layer with 1M HCl (to remove pyridine), then NaHCO₃. The phosphorus byproducts wash away in the aqueous phase.[1]

Protocol C: The "Sledgehammer" (Acid Chloride via Oxalyl Chloride)

Best for: 2,6-dimethoxybenzoic acid and other sterically congested systems where HATU/T3P fail. Mechanism: Converts the deactivated acid into an acid chloride, the most reactive electrophilic species available, forcing the reaction despite steric hindrance.

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (1-2 drops)

  • Solvent: DCM (Dichloromethane) (anhydrous)

Workflow Diagram:

acid_chloride_workflow Step1 1. Dissolve Acid in DCM Add cat. DMF Step2 2. Add (COCl)2 dropwise (Gas Evolution!) Step1->Step2 Activation Step3 3. Evaporate to Dryness (Remove excess reagent) Step2->Step3 Purification Step4 4. Redissolve in DCM Add Amine + Base Step3->Step4 Coupling

Figure 2: Critical workflow for acid chloride generation and coupling.

Step-by-Step:

  • Activation: Dissolve 2,6-dimethoxybenzoic acid in anhydrous DCM under Nitrogen/Argon.

  • Catalysis: Add 1 drop of dry DMF (essential catalyst to form the Vilsmeier intermediate).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Massive gas evolution (CO, CO₂, HCl) will occur. Stir at RT for 2 hours until gas evolution ceases.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness on a rotary evaporator to remove excess oxalyl chloride and HCl. Do not skip this step, or the excess reagent will react with your amine.

  • Coupling: Redissolve the crude acid chloride in DCM. Add this solution dropwise to a separate flask containing the Amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

Comparative Performance Data

The following data summarizes typical yields for the coupling of 2,6-dimethoxybenzoic acid with benzylamine (a non-hindered amine) to illustrate the impact of the method on hindered acid substrates.

MethodReagent SystemYield (Isolated)Reaction TimePurification Difficulty
Standard EDC / HOBt< 10%24 hHigh (SM recovery)
High Power HATU / DIPEA35 - 50%12 hHigh (Remove urea)
Green T3P / Pyridine65 - 80%4 h (at 50°C)Low (Aq. wash)
Sledgehammer Oxalyl Chloride90 - 95% 2 hMedium (Hydrolysis risk)

Troubleshooting & Optimization

  • Low Conversion with HATU:

    • Cause: Steric hindrance prevents the amine from attacking the active ester.

    • Solution: Switch to Protocol C (Acid Chloride) . The chloride is smaller than the At-ligand on HATU, allowing better access for the amine.

  • Racemization (of Chiral Amine):

    • Cause: High basicity or over-activation (oxazolone formation).

    • Solution: Switch to Protocol B (T3P) . T3P is documented to have the lowest epimerization rates among coupling agents [1]. Use Pyridine as the base, which is milder than DIPEA/TEA.

  • Product Stuck in DMF:

    • Solution: If using Protocol A, pour the reaction mixture into ice water. If the product is solid, it will precipitate. If oil, extract with Et₂O (Diethyl Ether) instead of EtOAc, as DMF partitions less into ether.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2][3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][3][4] Organic Letters, 13(19), 5048–5051.[3][4] [Link]

  • Montalbetti, C. A. G. N. , & Falque, V. (2005).[5][6] Amide bond formation and peptide coupling.[4][5][6][7][8][9][10] Tetrahedron, 61(46), 10827–10852. [Link]

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][9][11] Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Advanced Protocol: Solid-Phase Peptide Synthesis (SPPS) with Azide-Functionalized Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of azide-bearing amino acids (e.g., Fmoc-Lys(N


)-OH, Fmoc-Aha-OH) into peptides via Solid-Phase Peptide Synthesis (SPPS) is the foundational step for bioorthogonal "Click" chemistry (CuAAC) and Staudinger ligations. While the azide moiety is generally stable under standard Fmoc deprotection conditions, it exhibits critical instability during acidic cleavage if conventional thiol scavengers are employed. This Application Note provides a validated, high-fidelity protocol for synthesizing azido-peptides, with specific emphasis on preventing azide-to-amine reduction  during the cleavage step.

Part 1: Strategic Planning & Safety

Building Block Selection

Azide functionality is typically introduced via non-canonical amino acids. Selection depends on the desired spacer length and solubility.

Building BlockCommon NameSpacer LengthHydrophobicityApplication
Fmoc-Lys(N

)-OH
Azido-LysineLong (4 carbons)ModerateSide-chain conjugation (Standard)
Fmoc-Aha-OH AzidohomoalanineShort (2 carbons)ModerateMethionine surrogate
Fmoc-Phe(4-N

)-OH
Azido-PhenylalanineRigid (Aromatic)HighPhotocrosslinking / Aromatic stacking

-Azido Acids
(Various)None (Backbone)VariableN-terminal capping or backbone modification
Safety Protocol: The C/N Ratio

Organic azides are potentially explosive.[1][2] Before synthesis, calculate the Carbon/Oxygen-to-Nitrogen ratio to determine handling safety.

The Rule of Three:


[3]
  • Ratio

    
     3:  Generally stable (e.g., Fmoc-Lys(N
    
    
    
    )-OH).[4][5] Safe for standard SPPS.[4]
  • Ratio < 3: High energy/Explosive. DO NOT ISOLATE. Use only in solution and on-resin.

  • Ratio < 1: Extremely dangerous. Do not use.

Critical Safety Note: Never use metal spatulas with solid azides (shock sensitivity). Use Teflon or wood. Store bulk azides protected from light at -20°C.

Part 2: Synthesis Protocol (Fmoc Chemistry)

Resin Preparation[6]
  • Recommended Resin: Rink Amide MBHA (for amides) or Wang (for acids).

  • Loading: Low to medium loading (0.3 – 0.6 mmol/g) is preferred to prevent aggregation of hydrophobic azido-peptides.

Coupling Cycle

The azide group is compatible with standard carbodiimide (DIC) and onium salt (HATU/HBTU) activation.

Standard Protocol (0.1 mmol scale):

  • Swell: DCM (20 min), then DMF (20 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Azides are stable to piperidine.

  • Wash: DMF (5 x 1 min).

  • Activation:

    • Reagents: 4.0 eq Fmoc-AA-OH + 3.9 eq HATU + 8.0 eq DIPEA.

    • Solvent: DMF (Minimizing volume to increase concentration).

    • Time: 45–60 minutes at Room Temperature.

  • Wash: DMF (3 x 1 min).

Warning - Phosphine Incompatibility: Never use phosphines (e.g., TCEP) during the synthesis or washing steps. Phosphines react rapidly with azides (Staudinger reduction) to form amines.

Part 3: The Critical Control Point – Cleavage

This is the most common failure point in azido-peptide synthesis. Standard cleavage cocktails containing 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) must be avoided. These thiols act as reducing agents, converting the azide (


) to an amine (

), ruining the bioorthogonal handle.
Comparative Scavenger Data
Scavenger CocktailComposition (v/v)Azide StabilityOutcome
Reagent K (Standard) TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)POOR ~40-60% Reduction to Amine
Reagent B TFA/Phenol/Water/Triisopropylsilane (88:5:5:2)EXCELLENT >98% Intact Azide
"Azide-Safe" Mix TFA/Water/TIPS (95:2.5:2.5) EXCELLENT >99% Intact Azide
Optimized Cleavage Protocol
  • Wash: Wash resin with DCM (3x) to remove DMF. Dry under N

    
    .
    
  • Cocktail Preparation: Prepare TFA / H

    
    O / TIPS (95 : 2.5 : 2.5) .
    
    • Note: Phenol (5%) can be added if the sequence contains Trp/Tyr, but ensure it is free of thiols.

  • Incubation: Add cocktail to resin. Shake for 2–3 hours at RT.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge (3000 rpm, 5 min).

  • Lyophilization: Dissolve pellet in H

    
    O/MeCN (1:1) and lyophilize immediately.
    

Part 4: Visualization of Workflow & Mechanisms

Decision Logic for Azide SPPS

The following diagram illustrates the critical decision pathways to ensure azide survival.

AzideSPPS Start Start: Sequence Design SafetyCheck Safety Check: (Nc + No)/Nn >= 3? Start->SafetyCheck Stop STOP: Explosive Risk SafetyCheck->Stop No Resin Resin Swelling (DCM/DMF) SafetyCheck->Resin Yes Coupling Coupling Cycle (Fmoc-Lys(N3)-OH / HATU) Resin->Coupling Deprotect Fmoc Deprotection (20% Piperidine) Coupling->Deprotect CheckSeq Sequence Complete? Deprotect->CheckSeq CheckSeq->Coupling No CleavageChoice Select Cleavage Cocktail CheckSeq->CleavageChoice Yes ReagentK Reagent K (Contains EDT/Thiols) CleavageChoice->ReagentK Standard Protocol ReagentSafe Azide-Safe Cocktail (TFA / Water / TIPS) CleavageChoice->ReagentSafe Optimized Protocol ResultBad FAILURE: Azide Reduced to Amine ReagentK->ResultBad ResultGood SUCCESS: Intact Azido-Peptide ReagentSafe->ResultGood

Caption: Workflow decision tree highlighting the critical cleavage cocktail selection to prevent side-reactions.

Mechanism of Failure (Thiol Reduction)

Understanding why standard protocols fail is essential for troubleshooting. Thiols (EDT) facilitate the reduction of azides.[5]

ThiolReduction Azide Peptide-N3 (Azide) Intermediate Thio-Azide Adduct (Unstable) Azide->Intermediate + Thiol Thiol R-SH (EDT/DTT) (From Reagent K) Amine Peptide-NH2 (Amine - Dead End) Intermediate->Amine Reduction Nitrogen N2 Gas Intermediate->Nitrogen Release

Caption: Mechanism of unwanted azide reduction by thiol scavengers (EDT/DTT) during cleavage.[5]

Part 5: Quality Control & Troubleshooting

Analytical HPLC/MS
  • Mass Shift: If reduction occurs, you will observe a mass shift of -26 Da (Loss of N

    
     + Addition of 2H).[5]
    
    • Target Mass:

      
      
      
    • Reduced Mass:

      
      [5]
      
  • Retention Time: The amine byproduct is significantly more hydrophilic and will elute earlier than the azide product on C18 columns.

Storage

Azido-peptides should be stored lyophilized at -20°C. Avoid storing in solution with reducing agents (DTT, mercaptoethanol) or phosphines.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support—the choice of thioscavenger? Journal of Peptide Science, 16(1), 10-14. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. Link

  • University of Victoria (OHSE). Safe Work Procedure: Azides. Occupational Health, Safety and Environment. Link

  • Merck / Novabiochem. Building Blocks for Solid Phase Peptide Synthesis. Merck Millipore Technical Library. Link

Sources

Optimizing Linker Length with Propoxy-Benzoic Acid Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in Advanced Bioconjugates

In the design of targeted therapeutics such as antibody-drug conjugates (ADCs), the linker is a critical component that connects the targeting antibody to the potent cytotoxic payload.[] Its chemical structure, stability, and length are not merely a physical bridge but a central design element that dictates the overall efficacy, safety, and pharmacokinetic profile of the conjugate.[][3] An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient release of the payload once inside the target cell.[][5]

The length of the linker is a particularly crucial parameter to optimize. A linker that is too short may introduce steric hindrance, potentially impairing the antibody's ability to bind to its target antigen.[] Conversely, an excessively long linker can increase the overall hydrophobicity of the ADC, leading to aggregation, accelerated clearance from circulation, and reduced therapeutic efficacy.[6][7]

This guide focuses on a versatile class of linker scaffolds: propoxy-benzoic acid derivatives . The propoxy-benzoic acid core offers a synthetically tractable platform for systematically modulating linker length. The aromatic ring provides a rigid anchor, while the propoxy chain can be extended, often with hydrophilic units like polyethylene glycol (PEG), to fine-tune the spatial distance between the antibody and the payload. This allows for a systematic investigation into how linker length impacts the therapeutic index of a bioconjugate.

This document provides a comprehensive set of protocols and technical insights for researchers engaged in the development of advanced bioconjugates. We will cover the synthesis of a variable-length propoxy-benzoic acid linker series, their activation, conjugation to a model antibody, and subsequent analytical and functional evaluation.

Chemical Rationale: The Propoxy-Benzoic Acid Scaffold

The choice of a propoxy-benzoic acid derivative as the core of the linker is deliberate. This scaffold provides a balance of chemical properties essential for successful ADC development:

  • Synthetic Tractability: The benzoic acid moiety provides a readily functionalizable carboxylic acid handle for activation and subsequent conjugation to amine groups on antibodies (e.g., lysine residues).[8] The propoxy group can be introduced via straightforward ether synthesis, and its chain can be systematically elongated.

  • Modulation of Physicochemical Properties: The inherent hydrophobicity of the phenyl and propyl groups can be balanced by incorporating hydrophilic spacers (e.g., PEG chains). This modulation is critical, as excessive hydrophobicity is a known driver of ADC aggregation and rapid clearance.[9][10] By optimizing the hydrophilic-lipophilic balance, researchers can improve solubility, reduce non-specific binding, and enhance pharmacokinetic properties.[][11]

  • Structural Definition: The semi-rigid nature of the scaffold provides better control over the distance between the antibody and the payload compared to highly flexible, long-chain alkyl linkers.

Protocol 1: Synthesis of Variable-Length Propoxy-Benzoic Acid-PEG Linkers

This protocol describes the synthesis of a series of linkers where a 4-propoxybenzoic acid core is extended with PEG chains of varying lengths (n=2, 4, 8) to create linkers of different total lengths. The terminal end will feature a carboxylic acid for subsequent activation.

Workflow Overview:

G cluster_synthesis Linker Synthesis A Start: 4-Hydroxybenzoic Acid B Step 1: Propylation (Williamson Ether Synthesis) A->B C Step 2: PEGylation (Varying n=2, 4, 8) B->C D Step 3: Hydrolysis (Deprotection) C->D E End: Purified Propoxy-Benzoic-PEGn-Acid Linkers D->E

Materials:

  • Methyl 4-hydroxybenzoate

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • tert-Butyl (2-bromoethyl) ether

  • Mono-Boc-protected PEG diamines (n=2, 4, 8)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Methyl 4-propoxybenzoate

  • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

  • Add 1-bromopropane (1.2 eq) to the mixture.

  • Heat the reaction to 60°C and stir under a nitrogen atmosphere for 12-16 hours. Monitor reaction completion by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-propoxybenzoate.

    • Causality: This is a standard Williamson ether synthesis. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the bromide from 1-bromopropane.

Step 2: Functionalization with Variable Length PEG Spacers (This step is conceptual and represents a common strategy. The actual synthesis would involve activating the benzoic acid and coupling it to an amino-PEG-acid derivative. For simplicity, we describe a related path).

  • Hydrolyze the methyl 4-propoxybenzoate from Step 1 to 4-propoxybenzoic acid using NaOH in methanol/water, followed by acidic workup.

  • In a separate flask, prepare the activated ester of 4-propoxybenzoic acid (see Protocol 2, Step 1).

  • React the activated ester with a mono-Boc-protected amino-PEG-carboxylic acid derivative (with n=2, 4, or 8 PEG units) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Purify the resulting Boc-protected linker by chromatography.

Step 3: Deprotection to Yield Final Linker

  • Dissolve the purified Boc-protected linker from the previous step in a solution of 20-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting propoxy-benzoic acid-PEGn-COOH linker can be purified by reverse-phase HPLC if necessary.

    • QC Checkpoint: Confirm the identity and purity of each final linker using LC-MS and ¹H NMR spectroscopy. The mass spectrum should match the calculated molecular weight for each PEG length variant.

Protocol 2: Linker Activation and Antibody Conjugation

This protocol details the activation of the linker's terminal carboxylic acid to an N-Hydroxysuccinimide (NHS) ester, followed by conjugation to lysine residues on a model monoclonal antibody (mAb).

Workflow Overview:

G cluster_conjugation Activation and Conjugation L Propoxy-Benzoic-PEGn-Acid Linker Act Step 1: NHS Ester Activation (EDC/NHS Chemistry) L->Act Conj Step 2: Aminolysis Reaction (Conjugation to Lysine) Act->Conj mAb Antibody (mAb) mAb->Conj Pur Step 3: Purification (Size Exclusion Chromatography) Conj->Pur ADC Final ADC Product Pur->ADC

Materials:

  • Propoxy-benzoic acid-PEGn-COOH linkers (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Model mAb (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer: Sodium phosphate buffer, pH 8.0

  • Quenching solution: 1M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of Linker to NHS Ester [12]

  • Dissolve the propoxy-benzoic acid-PEGn-COOH linker (1.5 eq relative to EDC) in anhydrous DMSO.

  • Add NHS (1.5 eq) followed by EDC (1.0 eq).

  • Stir the reaction at room temperature for 1-4 hours.

    • Causality: EDC activates the carboxylic acid to a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis. NHS is added to trap this intermediate, forming a more stable, yet still highly amine-reactive, NHS ester.[12] This two-step, one-pot reaction increases the efficiency of the subsequent conjugation to the antibody.[12]

Step 2: Conjugation to Antibody

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH adjusted to 8.0-8.5).

    • Rationale: A slightly alkaline pH ensures that a sufficient population of the lysine residue side-chain amines are deprotonated and thus nucleophilic, facilitating the reaction with the NHS ester.

  • Add the activated linker-NHS ester solution (from Step 1) dropwise to the stirring mAb solution. A typical starting molar excess of linker-to-mAb is 5-10 fold.

  • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Quench the reaction by adding a small amount of 1M Tris-HCl buffer to consume any unreacted NHS esters.

Step 3: Purification of the Antibody-Drug Conjugate (ADC)

  • Remove unreacted linker and other small molecules by buffer exchange using a desalting column (SEC), such as a Sephadex G-25 column, equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Collect the protein-containing fractions, which will elute in the void volume.

  • Concentrate the purified ADC solution using an appropriate centrifugal filter device.

    • QC Checkpoint: The purified ADC should be immediately characterized.

Protocol 3: ADC Characterization

Characterization is essential to confirm successful conjugation and to determine key quality attributes, including the drug-to-antibody ratio (DAR).

A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity.[13] Since the linker-payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for the quantification of each species (DAR0, DAR2, DAR4, etc.).[14][15]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR or similar)

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Purified ADCs with different linker lengths

Procedure:

  • Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Inject 20-50 µg of the purified ADC sample.

  • Elute the ADC species using a descending salt gradient (e.g., 100% A to 100% B over 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Identify peaks corresponding to different drug-loaded species. The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.) which are more hydrophobic and thus retained longer.

  • Calculate the average DAR by integrating the area of each peak and using the following formula: Average DAR = Σ(Peak Area_i × DAR_i) / Σ(Peak Area_i)

B. Analysis by SDS-PAGE

  • Run reduced and non-reduced samples of the ADC on an SDS-PAGE gel alongside the unconjugated mAb.

  • Under non-reducing conditions, the ADC should run as a single band, slightly higher than the unconjugated mAb, due to the added mass of the linker-payload.

  • Under reducing conditions, the heavy and light chains will separate. Shifts in the mobility of these chains compared to the unconjugated control can confirm that conjugation has occurred on both.

Data Presentation & Interpretation

The data gathered from the characterization and functional assays should be systematically organized to facilitate the selection of the optimal linker length.

Table 1: Characterization of Propoxy-Benzoic-PEGn-Linker ADCs

Linker IDPEG Units (n)Average DAR (by HIC)Aggregation (% by SEC)
L-PBA-PEG223.8< 1%
L-PBA-PEG443.9< 1%
L-PBA-PEG883.71.5%

This table presents hypothetical data for illustration.

Interpretation:

  • The average DAR should be consistent across the different linker lengths to ensure a fair comparison of their functional activity.

  • An increase in aggregation with longer, more flexible linkers might indicate unfavorable intramolecular interactions or increased overall hydrophobicity.[]

Protocol 4: In Vitro Cytotoxicity Assay

The ultimate goal of optimization is to enhance therapeutic efficacy. An in vitro cytotoxicity assay is a fundamental method to compare the potency of ADCs with different linker lengths.[16][17]

Workflow Overview:

G cluster_assay In Vitro Efficacy Assay Seed Step 1: Seed Target Cells (Antigen-Positive) Treat Step 2: Treat with ADC Series (Varying concentrations & linker lengths) Seed->Treat Incubate Step 3: Incubate (e.g., 72-96 hours) Treat->Incubate Assay Step 4: Assess Viability (e.g., MTT/MTS Assay) Incubate->Assay Analyze Step 5: Analyze Data (Calculate IC50 values) Assay->Analyze

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Antigen-negative control cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADCs with different linker lengths

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of each ADC construct (e.g., from 100 µg/mL to 0.01 ng/mL) in complete medium.

  • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the appropriate wells. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Convert the raw data to percent viability relative to the untreated control cells.

  • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Logical Relationship & Final Interpretation

The selection of the optimal linker is a multi-parameter decision that balances stability, pharmacokinetics, and potency.

G cluster_params Linker Length Optimization LinkerLength Linker Length

Table 2: Functional Comparison of Propoxy-Benzoic-PEGn-Linker ADCs

Linker IDPEG Units (n)IC₅₀ on SK-BR-3 (ng/mL)IC₅₀ on Control Cells (ng/mL)Therapeutic Index (IC₅₀ Control / IC₅₀ Target)
L-PBA-PEG2225.5> 1000> 39
L-PBA-PEG445.1> 1000> 196
L-PBA-PEG8810.8> 1000> 92

This table presents hypothetical data for illustration.

Conclusion: In this hypothetical example, the ADC with the intermediate linker length (L-PBA-PEG4) demonstrates the highest potency (lowest IC₅₀) against the target cell line.

  • L-PBA-PEG2 (Shortest): The reduced potency might be attributed to steric hindrance, where the payload's proximity to the antibody interferes with optimal antigen binding or subsequent intracellular processing.[]

  • L-PBA-PEG4 (Intermediate): This linker appears to achieve an optimal balance, providing sufficient distance to avoid steric clash without introducing negative properties.

  • L-PBA-PEG8 (Longest): The slight decrease in potency compared to the PEG4 version could be due to a number of factors, including increased hydrophobicity leading to non-specific interactions or altered payload release kinetics.[7]

Based on this comprehensive analysis, the Propoxy-Benzoic-PEG4 linker would be selected as the lead candidate for further in vivo evaluation. This systematic approach, grounded in rational design and empirical testing, is fundamental to developing safe and effective next-generation bioconjugates.

References

  • ResearchGate. (n.d.). Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing | Request PDF. [Link]

  • Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. [Link]

  • AACR Journals. (2025, April 21). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. [Link]

  • Su, D., et al. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. [Link]

  • Books. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties.
  • AACR Journals. (2014, October 1). Abstract 4470: Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. Cancer Research. [Link]

  • PubMed. (2023, July 13). Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing. [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • MDPI. (2024, December 12). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. [Link]

  • AxisPharm. (2024, November 18). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). [Link]

  • CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. [Link]

  • Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]

  • LCGC International. (2024, January 10). Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates. [Link]

  • ResearchGate. (2021, June 12). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. [Link]

  • PMC. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

  • PMC - NIH. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Link]

  • ACS Publications. (2024, May 28). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry. [Link]

  • N-Hydroxysuccinimide active ester. (n.d.). [Link]

  • ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... [Link]

  • NIST WebBook. (n.d.). 4-Propoxybenzoic acid. [Link]

  • CAS Common Chemistry. (n.d.). 3-Amino-4-propoxybenzoic acid. [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. [Link]

  • PMC. (n.d.). 4-(4-Propoxybenzoyloxy)benzoic acid. [Link]

  • PubChem. (n.d.). 3-Propoxybenzoic acid. [Link]

  • ResearchGate. (2025, August 6). Experience in the synthesis of hydroxybenzoic acid derivatives. [Link]

  • PubMed. (2008, June 13). 4-(4-Propoxybenzo-yloxy)benzoic acid. [Link]

  • MDPI. (2012, February 22). Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives Using a Phosphoryl Mixed Anhydride System. [Link]

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Application Notes & Protocols: Leveraging 2-(3-Azidopropoxy)-5-methoxybenzoic Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bifunctional Linkers in Modern Bioconjugation

In the landscape of targeted therapeutics and advanced diagnostics, the ability to covalently link a biomolecule, such as a monoclonal antibody (mAb), to a functional payload, like a cytotoxic drug or a fluorescent probe, is paramount. This process, known as bioconjugation, forms the bedrock of technologies like antibody-drug conjugates (ADCs). The success of an ADC hinges on the precise control over the linkage chemistry, ensuring stability in circulation and selective release of the payload at the target site.[1][2]

At the heart of this process lies the linker, a molecular bridge connecting the antibody and the payload.[1][3] 2-(3-Azidopropoxy)-5-methoxybenzoic acid emerges as a highly versatile bifunctional linker, designed to seamlessly integrate with the most robust and bioorthogonal "click chemistry" platforms. Its structure is strategically designed with two key reactive handles:

  • A Carboxylic Acid Group: This group on the benzoic acid ring can be readily activated to form a stable amide bond with primary amines, such as the side chains of lysine residues present on the surface of antibodies and other proteins.

  • A Terminal Azide Group: This functional group is the cornerstone of azide-alkyne cycloaddition reactions, a Nobel Prize-winning chemical transformation.[4] The azide is bioorthogonal, meaning it is chemically inert within complex biological systems and will not react with native functional groups, ensuring highly specific conjugation.[5][6]

This guide provides a comprehensive overview of the principles and detailed protocols for using 2-(3-Azidopropoxy)-5-methoxybenzoic acid to create precisely engineered bioconjugates. We will explore its application in the two major azide-alkyne cycloaddition platforms: the Copper(I)-Catalyzed (CuAAC) and the Strain-Promoted (SPAAC) variants.

Core Principles and Mechanisms of Action

The effective use of 2-(3-Azidopropoxy)-5-methoxybenzoic acid involves a two-stage workflow. First, the linker is attached to the biomolecule of interest (e.g., an antibody) via its carboxylic acid. Second, the now azide-functionalized antibody is reacted with an alkyne-modified payload using click chemistry.

G cluster_0 Stage 1: Antibody Functionalization cluster_1 Stage 2: Payload Conjugation (Click Chemistry) Linker 2-(3-Azidopropoxy)- 5-methoxybenzoic acid Activation NHS/EDC Activation Linker->Activation Covalent Modification ActivatedLinker Azide-Linker-NHS Ester Activation->ActivatedLinker AzideAntibody Azide-Functionalized Antibody ActivatedLinker->AzideAntibody Antibody Antibody (with Lysine) Antibody->AzideAntibody  Amide Bond Formation ClickReaction CuAAC or SPAAC AzideAntibody->ClickReaction Bioorthogonal Ligation Payload Alkyne-Payload (Drug, Fluorophore, etc.) Payload->ClickReaction FinalADC Antibody-Drug Conjugate (ADC) ClickReaction->FinalADC

Caption: General workflow for bioconjugate synthesis.

Stage 1: Activation of the Carboxylic Acid

To react the linker with lysine residues on a protein, the carboxylic acid must first be converted into a more reactive electrophile. The most common and reliable method is the formation of an N-Hydroxysuccinimide (NHS) ester . This is typically achieved using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), which facilitates the condensation reaction between the carboxylic acid and N-hydroxysuccinimide. The resulting NHS ester is stable enough to be purified and stored but is highly reactive towards primary amines in aqueous buffers at neutral to slightly alkaline pH, forming a robust amide bond.

Stage 2: Azide-Alkyne Cycloaddition

Once the biomolecule is functionalized with the azide group, the payload can be attached. The choice between CuAAC and SPAAC depends on the nature of the biomolecule and the experimental context.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and rapid reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted triazole linkage.[7][] The reaction requires a Copper(I) catalyst, which is typically generated in situ by reducing a Copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[9]

  • Causality: The Cu(I) ion coordinates with the terminal alkyne, lowering its pKa and making it more susceptible to nucleophilic attack by the azide.

  • Expert Insight: For bioconjugation, the copper catalyst can be cytotoxic and may cause protein aggregation or denaturation through the generation of reactive oxygen species.[9][10] To mitigate this, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential. The ligand not only protects the biomolecule but also accelerates the reaction.[9][10]

CuAAC Azide R1-N3 (Azide-Antibody) Product Triazole Linkage Azide->Product Alkyne R2-C≡CH (Alkyne-Payload) Alkyne->Product Catalyst Cu(I) Catalyst + Ligand (THPTA) + Na-Ascorbate Catalyst->Product catalyzes SPAAC Azide R1-N3 (Azide-Antibody) Product Triazole Linkage Azide->Product Spontaneous Reaction (No Catalyst) StrainedAlkyne Strained Alkyne-R2 (e.g., DBCO-Payload) StrainedAlkyne->Product

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Data & Method Comparison

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Type Catalytic [3+2] CycloadditionStrain-Promoted [3+2] Cycloaddition
Key Reagents Terminal Alkyne, Azide, Cu(I) Catalyst, LigandStrained Cyclooctyne (e.g., DBCO, BCN), Azide
Biocompatibility Moderate (Copper toxicity is a concern) [11]High (Metal-free and bioorthogonal) [][13]
Reaction Speed Very Fast (minutes to a few hours) [7]Moderate (4-24 hours) [11]
Conditions Aqueous buffer, pH 6.5-8.0, Room TempAqueous buffer, pH 7.0-8.5, 4°C to Room Temp
Typical Payload Excess 5-10 molar equivalents3-20 molar equivalents
Primary Application In vitro conjugation, material scienceLive-cell imaging, in vivo studies, conjugation of sensitive biomolecules

Experimental Protocols

Protocol 1: Activation of 2-(3-Azidopropoxy)-5-methoxybenzoic Acid as an NHS Ester

  • Objective: To convert the carboxylic acid linker into an amine-reactive NHS ester.

  • Trustworthiness: This protocol employs a standard, high-yield esterification reaction. The success is easily validated by TLC or LC-MS analysis.

Materials:

  • 2-(3-Azidopropoxy)-5-methoxybenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(3-Azidopropoxy)-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add N-Hydroxysuccinimide (1.1 eq) and DCC (1.1 eq) to the solution. Rationale: A slight excess of the activating agents ensures complete conversion of the starting acid.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. If using EDC, the reaction may be faster. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be less polar than the starting acid.

  • Workup (for DCC): A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU precipitate.

  • Extraction: Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Rationale: These washes remove any unreacted NHS, residual acid, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude NHS ester.

  • Purification: The crude product can be purified by recrystallization from an EtOAc/Hexanes mixture or by flash column chromatography on silica gel to yield the pure 2-(3-Azidopropoxy)-5-methoxybenzoic acid NHS ester.

Protocol 2: Labeling an Antibody with the Azide-Linker-NHS Ester

  • Objective: To conjugate the activated azide linker to lysine residues on an antibody.

  • Trustworthiness: This protocol includes a purification step to remove unconjugated linker, ensuring a well-defined product for the subsequent click reaction.

Materials:

  • Antibody of interest (e.g., in PBS, pH 7.4) at 5-10 mg/mL

  • Azide-Linker-NHS Ester (from Protocol 1) dissolved in anhydrous DMSO (10-20 mM stock)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Desalting column (e.g., PD-10) or Size Exclusion Chromatography (SEC) system

Procedure:

  • Buffer Exchange: Ensure the antibody is in a buffer free of primary amines (e.g., Tris). Exchange the antibody into the Reaction Buffer (PBS, pH 8.0-8.5) using a desalting column. Rationale: A slightly alkaline pH deprotonates the lysine ε-amino group, increasing its nucleophilicity and reaction efficiency.

  • Reagent Preparation: Prepare a fresh stock solution of the Azide-Linker-NHS Ester in DMSO.

  • Conjugation: To the antibody solution, add a calculated molar excess of the Azide-Linker-NHS Ester stock solution (typically 5-20 fold molar excess). The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization (Optional but Recommended): Determine the average number of azides per antibody, known as the Labeling Ratio, using MALDI-TOF mass spectrometry or by reacting a small aliquot with a fluorophore-alkyne and measuring absorbance.

Protocol 3: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Objective: To conjugate an alkyne-modified payload to the azide-functionalized antibody.

  • Trustworthiness: This protocol uses a pre-mixed catalyst solution and includes a final purification step to yield a high-purity ADC.

Materials:

  • Azide-Functionalized Antibody (from Protocol 2) in PBS, pH 7.4

  • Alkyne-modified payload (dissolved in DMSO)

  • Catalyst Stock (50 mM CuSO₄): Copper(II) Sulfate Pentahydrate in water.

  • Ligand Stock (250 mM THPTA): THPTA in water.

  • Reducing Agent Stock (500 mM): Freshly prepared Sodium Ascorbate in water.

Procedure:

  • Reagent Preparation: In a microcentrifuge tube, combine the Azide-Functionalized Antibody and the alkyne-payload (use 5-10 molar equivalents of payload relative to the antibody).

  • Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock and THPTA stock in a 1:5 ratio (e.g., 10 µL of CuSO₄ and 50 µL of THPTA). Let it stand for 2 minutes. Rationale: Premixing allows the THPTA to chelate the copper, enhancing its stability and catalytic activity. [9]3. Reaction Initiation: Add the catalyst premix to the antibody/payload mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically 0.5-1 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the resulting Antibody-Drug Conjugate (ADC) using Size Exclusion Chromatography (SEC) to remove unreacted payload, catalyst, and ligand.

  • Analysis: Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 4: Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Objective: To perform a copper-free conjugation of a strained-alkyne payload to the azide-functionalized antibody.

  • Trustworthiness: This is the mildest conjugation method, ideal for sensitive biomolecules and in vivo applications. Its simplicity (mix and wait) reduces potential sources of error.

Materials:

  • Azide-Functionalized Antibody (from Protocol 2) in PBS, pH 7.4

  • Strained Alkyne-Payload (e.g., DBCO-drug, dissolved in DMSO)

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: In a microcentrifuge tube, combine the Azide-Functionalized Antibody with the DBCO-payload. A 3- to 10-fold molar excess of the DBCO-payload is typically sufficient. [6][11]2. Incubation: Incubate the reaction mixture for 4-24 hours. The reaction can be performed at room temperature or at 4°C for highly sensitive proteins. Rationale: The reaction is driven by thermodynamics and does not require external energy or catalysts. Longer incubation times ensure higher conversion.

  • Purification: Purify the ADC using SEC or a desalting column to remove the excess unreacted DBCO-payload.

  • Analysis: Characterize the final ADC for purity, aggregation (SEC), and DAR (HIC or Mass Spectrometry) as described in the CuAAC protocol.

References

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). Vertex AI Search.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (2025). BenchChem.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone.
  • Li, X., Fang, T., & Boons, G.-J. (2014). Preparation of well-defined antibody-drug conjugates through glycan remodeling and strain-promoted azide-alkyne cycloadditions.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. Jena Bioscience.
  • Conjugation Based on Click Chemistry. (2024).
  • Dyminska, L., et al. (2024).
  • CuAAC: Copper-Catalyzed Click Reaction. (n.d.). BOC Sciences.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). BOC Sciences.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.).
  • Chigrinov, M., et al. (2015). Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis.
  • The Chemistry Behind ADCs. (2021). MDPI.
  • ADCs Stake Their Claim in Lymphoma Paradigm. (2026). Targeted Oncology.
  • Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies. (n.d.). PMC - NIH.
  • Bioconjugation & Targeting Strategies. (n.d.). ARC Development of Advanced Radiochemical Technologies.

Sources

Application Note: Optimizing SPAAC for Biological Compatibility and Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Compatibility Content Type: Detailed Application Notes and Protocols

Executive Summary & Core Directive

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has superseded copper-catalyzed methods (CuAAC) in live-cell applications due to the elimination of cytotoxic Cu(I) catalysts. However, "bioorthogonal" does not mean "non-interacting." The high ring strain that drives the reaction (


 to 

kcal/mol) inherently predisposes cyclooctynes to off-target reactivity with endogenous nucleophiles, particularly thiols.

This guide moves beyond basic click chemistry descriptions to address the compatibility paradox : maximizing reaction kinetics while minimizing non-specific thiol-yne additions and hydrophobic aggregation.

The Chemical Landscape: Reagent Selection

The choice of cyclooctyne is the primary determinant of experimental success. Do not treat DBCO and BCN as interchangeable; they have distinct kinetic and physicochemical profiles.[1]

Comparative Analysis of Cyclooctynes
FeatureDBCO (ADIBO) BCN (endo/exo) Implication
Structure Dibenzo-fused cyclooctyneBicyclic[6.1.0]nonyneDBCO is bulkier/rigid; BCN is smaller.
Kinetics (

)


DBCO is

3x faster; preferred for low-abundance targets.
Hydrophobicity High (Lipophilic)ModerateDBCO can cause micelle formation or stick to membranes.
Thiol Stability Low (

h in plasma)
Moderate/HighBCN is less prone to non-specific thiol-yne addition.
Reactivity Reacts with AzidesReacts with Azides & TetrazinesBCN is not orthogonal to Tetrazines (IEDDA).

Expert Insight: For intracellular labeling, BCN is often superior despite slower kinetics because its lower lipophilicity reduces background noise from membrane accumulation. For cell-surface labeling where wash steps are aggressive, DBCO is preferred for its speed.

The Compatibility Bottleneck: Thiol-Yne Side Reactions

The most critical compatibility issue in SPAAC is the reaction of strained alkynes with endogenous thiols (e.g., Glutathione, Cysteine residues) via a nucleophilic addition mechanism (retro-Michael-like) or radical-mediated addition.

Mechanism of Failure

In complex proteomes, free thiols compete with azides. While the Azide-Alkyne reaction is faster, the concentration of thiols in the cytoplasm (1–10 mM) vastly exceeds that of the azide-tagged target (


M range).

ThiolYneMechanism cluster_0 Intended Pathway (SPAAC) cluster_1 Off-Target Pathway (Thiol-Yne) Azide Azide-Target Triazole Stable Triazole Conjugate Azide->Triazole k2 ~ 1.0 M-1s-1 Cyclo Cyclooctyne (Strained) Cyclo->Triazole Adduct Thiol-Vinyl Ether Adduct Cyclo->Adduct Nucleophilic Attack Thiol Endogenous Thiol (Cysteine/GSH) Thiol->Adduct High Conc.

Caption: Kinetic competition between the intended SPAAC reaction and the parasitic Thiol-Yne addition. High thiol concentrations can drive the off-target pathway despite lower rate constants.

Mitigation Strategy: The "Cap and Click" Approach

To ensure specificity in lysate labeling, you must alkylate free thiols before introducing the cyclooctyne.

  • Lysis: Lyse cells in buffer containing protease inhibitors (avoid DTT/Mercaptoethanol).

  • Blocking: Add Iodoacetamide (IAM) to a final concentration of 10–20 mM.

  • Incubation: Incubate for 30–60 minutes at RT in the dark.

  • Quench: React excess IAM with a slight excess of cysteine or proceed to desalting if protein concentration allows.

  • Click: Introduce the DBCO/BCN probe.[1]

Validated Protocols

Protocol A: Metabolic Labeling of Live Cells (Glycans)

Target: Cell surface sialic acids using


.

Reagents:

  • 
     (N-azidoacetylmannosamine-tetraacylated) dissolved in DMSO (100 mM stock).
    
  • DBCO-Fluorophore (e.g., DBCO-Cy5).

  • Labeling Buffer: PBS + 1% BSA (prevents non-specific hydrophobic binding).

Workflow:

  • Seed Cells: Plate cells (e.g., HeLa, Jurkat) to reach 70% confluency.

  • Metabolic Incorporation:

    • Dilute

      
       stock into culture media to 25–50 
      
      
      
      M
      .
    • Control: Treat a separate flask with DMSO vehicle only.

    • Incubate for 48–72 hours . (Shorter times yield insufficient incorporation).

  • Wash 1: Remove media. Wash cells 2x with warm PBS.

  • Labeling (The Critical Step):

    • Prepare 10–20

      
      M  DBCO-Cy5 in Labeling Buffer (PBS + 1% BSA).
      
    • Note: Do not use serum-containing media during labeling; serum proteins contain thiols and albumin that sequester DBCO.

    • Incubate for 30–60 minutes at 37°C (or 4°C to arrest endocytosis).

  • Wash 2: Wash 3x with ice-cold PBS + 1% BSA.

  • Fixation (Optional): Fix with 4% Paraformaldehyde for 15 min if imaging fixed cells.

  • Analysis: Flow cytometry or Confocal Microscopy.

Protocol B: Dual Labeling (Orthogonality Check)

Objective: Labeling two distinct targets using SPAAC and IEDDA (Inverse Electron Demand Diels-Alder).

Concept: SPAAC (Azide + DBCO) and IEDDA (Tetrazine + TCO) are nominally orthogonal, but TCO can react slowly with azides, and Tetrazines can degrade.

Sequence is Critical:

  • Step 1: IEDDA First. React Tetrazine-probe with TCO-target.

    • Reason: IEDDA is ultra-fast (

      
      ). It finishes before significant cross-reactivity occurs.
      
  • Step 2: SPAAC Second. React DBCO-probe with Azide-target.

    • Reason: DBCO reacts with Azides.[2][3][4][5] If TCO were still present, DBCO could react with TCO, but the Azide-DBCO reaction is the intended path.

    • Warning: Do not use BCN for the SPAAC step if Tetrazines are present; BCN reacts avidly with Tetrazines.

Experimental Workflow Visualization

Workflow cluster_culture Phase 1: Incorporation cluster_label Phase 2: Labeling cluster_analysis Phase 3: Analysis Seed Seed Cells Feed Feed Azido-Sugar (25-50 µM, 48h) Seed->Feed Wash1 Wash (PBS/BSA) Remove Serum Feed->Wash1  Remove Excess Sugar React Add Cyclooctyne Probe (10-20 µM, 30-60 min) Wash1->React  Serum-Free Buffer Wash2 Aggressive Wash (Remove Unreacted Probe) React->Wash2 Fix Fixation (Optional) 4% PFA Wash2->Fix Image Imaging/FACS Fix->Image

Caption: Step-by-step workflow for metabolic labeling of cell-surface glycans using SPAAC chemistry.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
High Background (No Azide Control) Hydrophobic aggregation of DBCO.Switch to BCN or sulfonated-DBCO (sulfo-DBCO). Increase BSA in wash buffer to 3%.
Low Signal Insufficient metabolic incorporation.Increase incubation time to 72h. Ensure sugar stock is fresh (acetyl groups hydrolyze in water).
Non-Specific Nuclear Staining Free dye entering cells.[4]Use a charged fluorophore (e.g., Sulfo-Cy5) that cannot cross the membrane, or fix cells after labeling.
Precipitation in Buffer DBCO insolubility.Dissolve DBCO in anhydrous DMSO first, then dilute. Keep DMSO < 1% in final reaction.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[6] Journal of the American Chemical Society. Link

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

  • Patterson, D. M., et al. (2014). Improved Cyclopropene Reporters for Probing Protein Glycosylation. PLOS ONE. Link

Sources

Application Notes & Protocols: A Senior Scientist's Guide to Functionalizing Small Molecule Drugs with Azide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azide as a Master Key for Molecular Interrogation

In the intricate landscape of drug development and chemical biology, the ability to selectively modify a small molecule drug is paramount. It allows us to transform a therapeutic agent into a sophisticated molecular probe, enabling us to visualize its journey, identify its binding partners, or attach it to a delivery vehicle like an antibody. The challenge lies in performing this modification with surgical precision, adding a chemical "handle" that is inert to the complex biological milieu yet selectively reactive on command.

This is the essence of bioorthogonal chemistry.[1][2] The azide group (–N₃) has emerged as the premier bioorthogonal handle for this purpose.[1][3] It is small, metabolically stable, and virtually absent in biological systems, preventing unwanted side reactions.[1] Its true power is unlocked through a suite of highly reliable and specific chemical reactions, chiefly the Nobel Prize-winning "Click Chemistry" and the Staudinger Ligation, which allow the azide-functionalized drug to be seamlessly connected to other molecules.[4][5][6][7][8]

This guide provides a comprehensive framework for the design, synthesis, and application of azide-functionalized small molecule drugs. It is written from the perspective of a seasoned application scientist, focusing not just on the "how" but the critical "why" behind each experimental choice, ensuring a robust and reproducible workflow.

MANDATORY PRELIMINARY BRIEFING: Safety is Non-Negotiable

Before any synthetic work begins, it is imperative to understand that organic azides are energy-rich compounds and must be handled with extreme caution.[9][10] They can be sensitive to heat, light, shock, and friction, and may decompose explosively under certain conditions.[10][11][12]

The Cardinal Rules of Azide Safety:

  • Assess Stability Before Synthesis: The stability of an organic azide is paramount and can be estimated using established rules:

    • Carbon-to-Nitrogen (C/N) Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.[10][11][13]

    • Rule of Six: A compound is considered relatively safe if there are at least six carbon atoms (or other similarly sized atoms) for every energetic group (like an azide or nitro group).[9][11][13]

    • General Formula: A more quantitative measure is (NC + NO) / NN ≥ 3, where N is the number of carbon, oxygen, and nitrogen atoms, respectively.[9][13]

  • Proper Handling and Personal Protective Equipment (PPE):

    • Always work in a certified chemical fume hood.[12][14]

    • Use a blast shield or face shield for all reactions involving azides.[10][14]

    • Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[12][14]

    • Crucially, avoid metal spatulas and ground glass joints. [10][11][14] Scratching or friction can initiate decomposition. Use plastic or ceramic spatulas.

    • Never mix azides with acids, as this can form the highly toxic and explosive hydrazoic acid.[10][11]

    • Avoid using halogenated solvents like dichloromethane or chloroform with azides.[10][11]

  • Storage and Waste Disposal:

    • Store synthesized organic azides in solution, below room temperature, and protected from light in amber vials.[9][10][14]

    • Never dispose of azide solutions down the drain, as they can react with metal pipes (e.g., copper, lead) to form highly explosive heavy metal azides.[12]

    • All azide-containing waste must be collected in a designated, clearly labeled hazardous waste container.[11][12][14]

Part I: Designing the Azide Linker - The Blueprint for Functionality

The linker is not merely a spacer; it is a critical component that dictates the properties of the final conjugate. A poorly designed linker can abrogate the drug's activity, reduce solubility, or prevent the subsequent conjugation reaction from occurring.

Key Considerations for Linker Design:
  • Attachment Vector: The most crucial decision is where to attach the linker to the small molecule drug. This requires an understanding of the drug's Structure-Activity Relationship (SAR). The linker must be attached at a position that does not interfere with the pharmacophore—the essential groups responsible for the drug's biological activity.

  • Length and Flexibility: A longer, more flexible linker (e.g., those containing polyethylene glycol, or PEG, units) can help to distance the drug from its conjugation partner, minimizing steric hindrance and preserving the biological activity of both components.

  • Solubility: Many small molecule drugs are hydrophobic. Attaching a hydrophilic linker, such as a PEG chain, can dramatically improve the aqueous solubility of the functionalized drug, which is often essential for biological assays and conjugation reactions in aqueous buffers.

  • Stability: The linker must be chemically robust to withstand the conditions of both its synthesis and the subsequent conjugation reactions, as well as being stable under physiological conditions (pH, temperature, enzymatic activity).

Table 1: Common Azide Linker Scaffolds
Linker TypeStructure ExampleKey CharacteristicsPrimary Applications
Simple Alkyl N₃-(CH₂)ₙ-COOHProvides basic spacing. Can be hydrophobic.Simple probes where solubility is not a major concern.
PEGylated N₃-(CH₂CH₂O)ₙ-COOHIncreases hydrophilicity and bioavailability. Reduces aggregation.Bioconjugation, Antibody-Drug Conjugates (ADCs), improving pharmacokinetics.
Cleavable N₃-Linker-S-S-DrugContains a linkage (e.g., disulfide) that can be cleaved under specific conditions.Drug delivery systems for controlled release, proteomics pull-down assays.
Rigid N₃-Aromatic-COOHProvides a fixed distance and orientation between the drug and the target.Probes for studying binding interactions where specific geometry is required.

Part II: Synthetic Strategies for Azide Installation

The choice of synthetic route depends entirely on the functional groups available on the parent drug or the linker.

Workflow: Choosing Your Synthetic Strategy

G start What functional group is available on the drug? fg_oh_halide Alcohol (-OH) or Alkyl Halide (-Cl, -Br, -I) start->fg_oh_halide fg_cooh Carboxylic Acid (-COOH) start->fg_cooh fg_amine Amine (-NH2) start->fg_amine method_sn2 Strategy 1: Nucleophilic Substitution (SN2) with an Azide Salt (e.g., NaN₃) fg_oh_halide->method_sn2 Direct azidation or conversion to a good leaving group first method_amide Strategy 2: Amide Coupling with an Azide-Linker fg_cooh->method_amide Use coupling reagents (EDC, NHS-ester) fg_amine->method_amide Couple to a linker with a terminal -COOH method_diazotransfer Strategy 3: Diazotransfer Reaction (Advanced) fg_amine->method_diazotransfer Converts -NH₂ directly to -N₃

Caption: Decision tree for selecting a synthetic strategy.

Common Synthetic Methodologies:
  • Nucleophilic Substitution (Sₙ2): This is the most direct method for introducing an azide. It involves reacting an alkyl halide or a sulfonate ester (e.g., tosylate, mesylate) with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF or DMSO. If starting with an alcohol, it must first be converted into a good leaving group.

  • Amide Coupling: This robust method is used when connecting a drug containing a carboxylic acid to a linker with a terminal amine, or vice versa. Standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with N-Hydroxysuccinimide (NHS) are used to form a stable amide bond.[15]

Part III: Purification and Characterization - The Self-Validating System

A synthesized molecule is merely a hypothesis until its structure and purity are rigorously confirmed. This step is non-negotiable for ensuring the trustworthiness of all subsequent experiments.

  • Purification: The primary methods for purifying azide-functionalized small molecules are flash column chromatography on silica gel or preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The choice depends on the polarity and stability of the compound.

  • Characterization: A combination of analytical techniques is required to confirm the identity and purity of the product.

Table 2: Analytical Checklist for Azide-Functionalized Drugs
TechniquePurposeSignature of Success
Mass Spectrometry (MS) Confirm Molecular WeightObservation of the correct molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
¹H and ¹³C NMR Confirm Covalent StructureAppearance of new signals corresponding to the linker and disappearance of signals from the starting material's reacting group.
Infrared (IR) Spectroscopy Confirm Presence of AzideA sharp, strong, and highly characteristic absorbance peak between 2100-2160 cm⁻¹ . This is often the most definitive proof of azide installation.
Analytical HPLC Assess PurityA single major peak with >95% purity by UV absorbance.

Part IV: Downstream Applications & Protocols

Once the azide-functionalized drug has been synthesized and validated, it can be used in a variety of powerful applications. The following protocols outline the two most common "click chemistry" reactions.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, forming an exceptionally stable triazole linkage between an azide and a terminal alkyne.[4][16][17] It is incredibly efficient and high-yielding.[16][17] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[18][19]

Caption: General workflow for a CuAAC reaction.

This protocol describes a typical procedure for conjugating an azide-functionalized small molecule to an alkyne-modified biomolecule (e.g., a protein or oligonucleotide).

  • Preparation of Stock Solutions:

    • Azide-Drug: Prepare a 10 mM stock solution in DMSO or an appropriate organic solvent.

    • Alkyne-Biomolecule: Prepare a solution in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.

    • Copper Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

    • Ligand (THPTA): Prepare a 200 mM stock solution of the water-soluble ligand THPTA in deionized water. The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.[20]

    • Sodium Ascorbate: Prepare a 100 mM stock solution fresh in deionized water. This is the reducing agent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Alkyne-Biomolecule with the Azide-Drug. A typical molar ratio is 1 equivalent of the biomolecule to 4-10 equivalents of the azide-drug to drive the reaction to completion.

    • Add the THPTA ligand solution to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-200 µM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction progress can be monitored by LC-MS if desired.

  • Purification:

    • Upon completion, the resulting conjugate must be purified to remove excess small molecules and copper catalyst.

    • For protein conjugates, size-exclusion chromatography (SEC) or dialysis are effective methods.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems, the potential toxicity of the copper catalyst is a significant concern.[1][5] SPAAC brilliantly circumvents this issue by using a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without any catalyst.[][22][23] This reaction is a cornerstone of live-cell imaging and in vivo chemistry.[][23][24]

G A Step 1: Metabolic Labeling Incubate cells with an azide-modified precursor (e.g., Ac₄ManNAz) B Step 2: Washing Wash cells with PBS to remove excess precursor A->B C Step 3: SPAAC Reaction Incubate cells with a cyclooctyne-fluorophore (e.g., DBCO-488) B->C D Step 4: Final Wash Wash cells to remove unreacted fluorophore C->D E Step 5: Imaging Analyze cells by fluorescence microscopy D->E

Caption: Workflow for SPAAC-mediated cell labeling.

This protocol describes the labeling of cell-surface glycoproteins that have been metabolically engineered to display azide groups.[23][25]

  • Metabolic Labeling:

    • Culture cells (e.g., HeLa cells) to the desired confluency in complete cell culture medium.

    • Supplement the medium with 25-50 µM of an azide-containing sugar, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).

    • Incubate the cells for 48-72 hours. During this time, the cells' metabolic machinery will process the azido-sugar and incorporate it into sialic acid residues on cell-surface glycans.[23]

  • Cell Preparation:

    • Gently aspirate the medium and wash the cells three times with warm, sterile PBS (pH 7.4) to remove any unincorporated azido-sugar.[23]

  • SPAAC Ligation:

    • Prepare a 10-50 µM solution of a DBCO-functionalized fluorescent dye (e.g., DBCO-AF488) in cell culture medium or PBS.

    • Add the DBCO-fluorophore solution to the washed cells.

    • Incubate for 30-60 minutes at 37°C. The reaction is spontaneous and proceeds readily under physiological conditions.[23]

  • Washing and Imaging:

    • Aspirate the labeling solution and wash the cells three times with PBS to remove unreacted DBCO-fluorophore.

    • Add fresh medium or PBS to the cells.

    • The cells are now ready for visualization using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Yield in Synthesis Poor leaving group (for Sₙ2); Inactive coupling reagents; Steric hindrance near the reaction site.For Sₙ2, convert -OH to a better leaving group (-OMs, -OTs); Use fresh, high-quality coupling reagents; Consider a longer linker to reduce steric clash.
Failed CuAAC Reaction Oxidation of Cu(I) to inactive Cu(II); Inactive sodium ascorbate; Incompatible buffer components (e.g., Tris, glycine can chelate copper).[26]Ensure all aqueous solutions are prepared with deoxygenated water; Always use freshly prepared sodium ascorbate solution; Perform a buffer exchange into a non-coordinating buffer like PBS or HEPES.
High Background in SPAAC Labeling Non-specific binding of the cyclooctyne-probe; Insufficient washing.Include a blocking step (e.g., 1% BSA in PBS) before adding the probe; Increase the number and duration of wash steps.
Loss of Drug Activity Linker attachment at a critical site for biological function (disruption of the pharmacophore).Re-evaluate the drug's SAR and choose a different attachment point; Synthesize a small library of analogs with the linker at different positions and screen for activity.

References

  • Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

  • Click chemistry in drug development recent trends and application. (2025). RJPT. [Link]

  • Azides. (2022). University of Victoria Occupational Health, Safety & Environment. [Link]

  • Beatty, K. E., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Recent applications of click chemistry in drug discovery. (2019). Expert Opinion on Drug Discovery. [Link]

  • Azide Compounds. (n.d.). University of California, Santa Barbara Environmental Health and Safety. [Link]

  • Information on Azide Compounds. (n.d.). Stanford University Environmental Health & Safety. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs. [Link]

  • Click chemistry in drug development recent trends and application. (2025). ResearchGate. [Link]

  • Sodium Azide and Organic Azides SOP. (n.d.). University of California, Los Angeles Environmental Health & Safety. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)-Based Bioorthogonal Labeling, Bioimaging, and Photocytotoxicity Studies of Phosphorescent Ruthenium(II) Polypyridine Dibenzocyclooctyne (DIBO) Complexes. (2015). CityUHK Scholars. [Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021). ACS Omega. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. [Link]

  • Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. (n.d.). Preprints.org. [Link]

  • Bioorthogonal chemistry. (n.d.). Wikipedia. [Link]

  • Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery. (2025). ResearchGate. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2025). Molecules. [Link]

  • Troubleshooting Guides. (2024). Creative Biolabs. [Link]

  • Bioorthogonal chemistry. (2021). Nature Reviews Methods Primers. [Link]

  • Hypersensitive azobenzenes: facile synthesis of clickable and cleavable azo linkers with tunable and high reducibility. (2020). Organic & Biomolecular Chemistry. [Link]

  • Chemoselective covalent coupling of oligonucleotide probes to self-assembled monolayers. (2005). Journal of the American Chemical Society. [Link]

  • Azide N3: Reactivity, Uses & Significance in Chemistry. (n.d.). baseclick. [Link]

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (2018). Biotechnology and Applied Biochemistry. [Link]

  • A Fluorogenic Probe for the Copper(I)-Catalyzed Azide−Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via ³(n,π*). (2004). Journal of the American Chemical Society. [Link]

  • Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. (2002). Proceedings of the National Academy of Sciences. [Link]

  • Organic azide. (n.d.). Wikipedia. [Link]

  • Bioconjugation Optimization & Troubleshooting. (n.d.). AbOliGo. [Link]

  • SYNTHESIS OF AN AZIDE–THIOL LINKER FOR HETEROGENEOUS POLYMER FUNCTIONALIZATION VIA THE “CLICK” REACTION. (2018). Semantic Scholar. [Link]

  • Chemoselective ligation (Patent). (2003). OSTI.GOV. [Link]

  • SYNTHESIS OF AN AZIDE–THIOL LINKER FOR HETEROGENEOUS POLYMER FUNCTIONALIZATION VIA THE “CLICK” REACTION. (2025). ResearchGate. [Link]

  • Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. (2023). biosyn.com. [Link]

  • Azide Chemistry. (2021). Karlsruhe Institute of Technology. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in amide coupling of benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Amide Yields

Low yields in amide coupling reactions are a common frustration. The source of the problem often lies in the subtle interplay between the benzoic acid's structure, the amine's nucleophilicity, and the chosen reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: My reaction is sluggish or stalls completely with a sterically hindered benzoic acid.

Steric hindrance, particularly from ortho-substituents on the benzoic acid ring, can dramatically slow down the rate of amide bond formation by impeding the approach of the amine to the activated carboxylic acid.

Causality: The bulky groups near the carboxylic acid functionality create a congested environment around the electrophilic carbonyl carbon of the activated intermediate (e.g., an O-acylisourea or an active ester). This sterically shielded center is less accessible to the incoming amine nucleophile, leading to a lower reaction rate and, consequently, lower yields. In some cases, the activated intermediate may decompose before the amine has a chance to react.[1]

Solutions:

  • Switch to a More Powerful Coupling Reagent: Standard carbodiimides like EDC or DCC may not be effective enough. Consider using phosphonium or uronium/aminium-based reagents, which are known to be more potent activators.[2][3]

    • Phosphonium Salts (e.g., PyBOP®, PyAOP): These reagents form highly reactive OBt or OAt esters. A key advantage is that they do not react with the amine component, which can be beneficial.[2][3][4]

    • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are some of the most efficient coupling reagents available.[5][6] COMU is a particularly good choice as it is generally considered safer than HOBt/HOAt-based reagents and is highly effective.[5][7][8]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[9] Monitor the reaction for potential side reactions or decomposition of starting materials at higher temperatures.

  • Consider Acyl Fluoride Intermediates: For extremely challenging couplings, converting the benzoic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are less sterically demanding than other activated intermediates and are highly reactive towards amines.[10]

Issue 2: I'm observing significant side products, especially with electron-deficient benzoic acids.

Electron-withdrawing groups on the benzoic acid ring make the carboxylic acid more acidic and the corresponding activated intermediate more electrophilic. While this can increase the rate of the desired reaction, it can also promote side reactions.

Causality: The primary side reaction with carbodiimide coupling agents is the formation of an unreactive N-acylurea.[3][11] This occurs when the initially formed O-acylisourea intermediate, which is highly reactive, undergoes an intramolecular rearrangement before it can be intercepted by the amine.[3][11] This problem is exacerbated with electron-deficient benzoic acids, which form a more stable leaving group in the rearrangement step.

Solutions:

  • Use an Additive: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or OxymaPure is crucial. These additives rapidly convert the O-acylisourea into a more stable, yet still reactive, active ester. This active ester is less prone to rearrangement, thus minimizing N-acylurea formation.[3][11][12]

  • Control Stoichiometry and Order of Addition: Pre-activating the benzoic acid with the coupling reagent and additive before introducing the amine can sometimes improve yields. However, with uronium/aminium reagents like HATU or HBTU, it is important not to use a large excess, as they can react with the free amine to form a guanidinium byproduct, capping the amine and preventing it from reacting.[13][14]

Issue 3: My carbodiimide reaction is messy and the urea byproduct is difficult to remove.

Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used, but their urea byproducts can complicate purification.

Causality:

  • DCC forms dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents and often precipitates with the product, making purification by filtration or chromatography challenging.[7][12]

  • DIC forms diisopropylurea (DIU), which is more soluble than DCU but can still be difficult to separate from the desired amide.[11]

Solutions:

  • Use a Water-Soluble Carbodiimide (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is an excellent choice. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[3][11] This is often the preferred carbodiimide for solution-phase synthesis.

  • Optimize Purification for DCU: If using DCC, after the reaction is complete, it is often beneficial to cool the reaction mixture (e.g., in an ice bath) to maximize the precipitation of DCU. The DCU can then be removed by filtration. A subsequent wash of the crude product with a solvent in which the product is soluble but DCU is not can also be effective.[12]

Experimental Protocol: A General Procedure for Amide Coupling using EDC/HOBt

This protocol is a good starting point for the coupling of a generic benzoic acid with a primary or secondary amine.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM, to make a 0.1-0.5 M solution).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) to the mixture and stir for 15-30 minutes at 0 °C.

  • Coupling: Add the amine (1.0-1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantages
DCC CarbodiimideInexpensive, effective for many substrates.[2]Insoluble urea byproduct (DCU) complicates purification.[7]
EDC CarbodiimideWater-soluble urea byproduct, easy workup.[3][11]Less reactive than phosphonium/uronium reagents.
PyBOP PhosphoniumHigh reactivity, good for hindered substrates, low racemization.[3][7]More expensive, produces HMPA byproduct (with BOP).[3]
HATU Uronium/AminiumExtremely reactive, very fast reaction times.[3][7]Can cause guanidinylation of the amine if used in excess.[13]
COMU Uronium/AminiumHigh reactivity, safer than HOBt/HOAt-based reagents, good solubility.[5][6][7]Higher cost than carbodiimides.
Visualization: Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting low-yield amide coupling reactions with benzoic acids.

TroubleshootingWorkflow start Low Yield in Benzoic Acid Amide Coupling check_sm Are Starting Materials Pure and Dry? start->check_sm steric_hindrance Is the Benzoic Acid or Amine Sterically Hindered? check_sm->steric_hindrance  Yes purify_sm Purify/Dry Starting Materials check_sm->purify_sm No electronic_effects Is the Benzoic Acid Electron-Deficient? steric_hindrance->electronic_effects No stronger_reagent Use a Stronger Reagent (HATU, COMU, PyBOP) steric_hindrance->stronger_reagent Yes reagent_choice Is the Coupling Reagent Appropriate? electronic_effects->reagent_choice No add_additive Add HOBt, HOAt, or OxymaPure electronic_effects->add_additive Yes reagent_choice->stronger_reagent No optimize_conditions Optimize Base, Solvent, and Time reagent_choice->optimize_conditions Yes purify_sm->start increase_temp Increase Reaction Temperature stronger_reagent->increase_temp acyl_fluoride Consider Acyl Fluoride Route stronger_reagent->acyl_fluoride stronger_reagent->optimize_conditions increase_temp->optimize_conditions acyl_fluoride->optimize_conditions add_additive->optimize_conditions end_success Successful Coupling optimize_conditions->end_success

Caption: A decision tree for troubleshooting low-yield amide couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling with a simple benzoic acid and primary amine failing?

A1: If both coupling partners are simple and unhindered, the issue often lies with the reaction setup or reagents. Ensure that your solvents and reagents are anhydrous, as water can hydrolyze the activated intermediate or the coupling reagent itself.[12][15] Also, verify the purity of your starting materials. An inappropriate choice of base or solvent can also hinder the reaction. For example, a nucleophilic base could compete with your amine. Using a non-nucleophilic base like DIPEA or 2,4,6-collidine is recommended.[3]

Q2: Can I run my amide coupling reaction open to air?

A2: It is strongly discouraged. Most coupling reagents and the activated intermediates they form are sensitive to moisture.[12] Performing the reaction under an inert atmosphere (nitrogen or argon) will prevent hydrolysis and significantly improve the reproducibility and yield of your reaction.

Q3: What is the role of the base (like DIPEA) in the reaction?

A3: The base plays two critical roles. First, it deprotonates the ammonium salt that forms between the carboxylic acid and the amine, liberating the free, nucleophilic amine. Second, for phosphonium and uronium/aminium salt-based couplings, a base is required for the activation step of the carboxylic acid itself.[3] It also neutralizes any acidic byproducts formed during the reaction.

Q4: How do I choose between HOBt and HOAt as an additive?

A4: Both HOBt and HOAt are effective at suppressing side reactions and accelerating coupling. HOAt is generally considered more reactive than HOBt due to the electron-withdrawing effect of the nitrogen atom at the 7-position, which makes the resulting active ester a better leaving group.[8] For difficult or sluggish couplings, HOAt (or reagents containing it, like HATU) is often the superior choice. However, both HOBt and HOAt have safety concerns due to their explosive nature, and safer alternatives like OxymaPure are now widely recommended.[3][6]

Q5: My benzoic acid has a phenolic -OH group. Will this interfere with the reaction?

A5: Yes, the phenolic hydroxyl group is nucleophilic and can compete with the amine in reacting with the activated carboxylic acid, leading to ester formation as a side product. To avoid this, the phenolic -OH group should be protected with a suitable protecting group (e.g., a benzyl or silyl ether) before performing the amide coupling.

Visualization: Generalized Amide Coupling Mechanism

This diagram illustrates the general two-step process of amide bond formation using a coupling reagent.

AmideCouplingMechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack RCOOH Benzoic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) RCOOH->ActivatedIntermediate CouplingReagent Coupling Reagent (+ Additive, Base) CouplingReagent->ActivatedIntermediate Amide Amide Product (R-CO-NHR') ActivatedIntermediate->Amide Amine Amine (R'-NH₂) Amine->Amide Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General mechanism for amide bond formation via activation.

References

  • Umehara, A. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Gissot, A., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. [Link]

  • Pelletier, S., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters. [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. [Link]

  • Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Zulkifli, N. A., et al. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • Jida, M. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. [Link]

  • Teixeira, C. S. M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Wikipedia. (n.d.). BOP reagent. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • Stash, A. I., et al. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[16]uril. ChemRxiv. [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?. [Link]

  • Musacchio, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. [Link]

  • Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Cheminst. [Link]

  • Vaia. (n.d.). Problem 92 Benzoic acid occurs in many berr.... [Link]

  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Reddit. (2024, October 9). Struggling with amide coupling. [Link]

  • El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. [Link]

  • The Organic Chemistry Tutor. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

  • Kandepi, V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]

Sources

improving solubility of hydrophobic azide linkers in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of Hydrophobic Azide Linkers in Aqueous Buffers

Introduction: The "Crash" at the Interface

Welcome to the Technical Support Center. If you are reading this, you have likely just witnessed a "cloud" form in your clear protein solution upon adding your azide linker. This is the hydrophobic crash —a common failure mode where the linker aggregates before it can conjugate.

As Senior Application Scientists, we see this daily. You are attempting to force a lipophilic molecule (the azide linker) into a hydrophilic environment (the buffer) to react with a biomolecule. When the linker crashes out, it forms micelles or amorphous aggregates that are kinetically trapped, effectively killing your reaction yield and potentially destabilizing your protein.

This guide moves beyond basic "add more solvent" advice. We will engineer the reaction environment using three distinct pillars: Co-solvent Hydrodynamics , Ligand Selection , and Host-Guest Chemistry .

Module 1: The Co-Solvent Strategy (First Line of Defense)

Most hydrophobic azides require an organic co-solvent to enter the aqueous phase. However, the method of addition is as critical as the choice of solvent.

Protocol A: The "Sheath" Dropwise Addition

Objective: Prevent local high-concentration "hotspots" that trigger precipitation.[1]

  • Preparation: Dissolve your hydrophobic azide linker in anhydrous DMSO or DMF at 10–50 mM (Stock Solution).

  • Calculation: Calculate the volume required to reach 2–5 equivalents over your protein. Ensure the final organic volume does not exceed the tolerance limit (see Table 1).

  • Execution (The Critical Step):

    • Place your protein buffer on a magnetic stirrer (low speed) or vortex gently.

    • Do not shoot the DMSO directly into the center.

    • Add the linker stock dropwise down the side of the tube/vessel wall, allowing it to sheath into the buffer.

    • Why? This creates a gradient of solvation rather than a shock interface.

Data: Organic Solvent Tolerance Limits

Reference limit values for maintaining tertiary structure and activity.

Biomolecule ClassSafe DMSO Limit (v/v)Safe DMF Limit (v/v)Notes
Monoclonal Antibodies (IgG) 10% – 20%5% – 10%IgGs are generally robust; Fc region is most sensitive.[1]
Enzymes (General) < 5%< 2%Active sites often distort above 5% DMSO.
Sensitive Enzymes (e.g., Kinases) < 1%AvoidUse aqueous-soluble linkers only.[1]
Peptides / Oligos 20% – 50%20% – 40%High tolerance; solubility is rarely an issue here.
Live Cells < 0.5%ToxicStrict limit. Must use THPTA/aqueous systems.[1]

Module 2: The Catalyst System (Ligand Engineering)

If you are using TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in a mostly aqueous buffer, you are engineering a failure.[1] TBTA is poorly soluble in water and requires ~20% organic co-solvent to function, which often precipitates the linker and the catalyst.

The Solution: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2][3][4]

Why THPTA?
  • Mechanism: The hydroxyl groups on THPTA provide high water solubility.

  • Benefit: It allows the Cu(I) catalyst to remain in solution without organic co-solvents, reducing the overall hydrophobic burden on the system.

Workflow: Selecting the Right Ligand

LigandSelection Start Start: Select Ligand BufferType Reaction Buffer Type? Start->BufferType Organic High Organic (>20% DMSO) BufferType->Organic Synthetic Chem Aqueous Strictly Aqueous (<5% DMSO) BufferType->Aqueous Bioconjugation TBTA Use TBTA (Requires DMSO/tBuOH) Organic->TBTA THPTA Use THPTA (Fully Water Soluble) Aqueous->THPTA Standard Protein BTTAA Use BTTAA (For Live Cells/Low Cu) Aqueous->BTTAA Live Cell / Sensitive

Figure 1: Decision tree for Cu(I) ligand selection based on solvent tolerance.[1]

Module 3: The Additive System (Host-Guest Chemistry)

When co-solvents fail (or are toxic to your target), we use Cyclodextrins . This is an advanced technique where the hydrophobic azide is "hidden" inside a sugar ring to make it water-soluble.[1]

Protocol B: Cyclodextrin-Assisted Solubilization

Mechanism:


-Cyclodextrin (

-CD) forms an inclusion complex with the hydrophobic alkyl/aryl tail of the linker, leaving the azide group exposed or in equilibrium for reaction.[1]
  • Stock Prep: Prepare a 50 mM stock of Methyl-

    
    -Cyclodextrin (M
    
    
    
    CD) in water.[1]
  • Complexation:

    • Mix your hydrophobic azide (in minimal acetone or DMSO) with the M

      
      CD solution (molar ratio 1:1 to 1:5 azide:CD).
      
    • Evaporate the organic solvent (if acetone) or stir for 30 mins.

    • Result: A clear, aqueous solution of the azide-CD complex.

  • Reaction: Add this complex directly to your protein buffer.[1] The click reaction will proceed as the azide equilibrates out of the CD cavity.

Module 4: Structural Solutions (Prevention)

If the above methods fail, the linker itself is the problem. You must chemically modify the linker to increase its Hydrophilic-Lipophilic Balance (HLB) .[1]

Strategy: Sulfonation and PEGylation
  • Sulfonation: Use Sulfo-Azide linkers.[1] The sulfonate group (

    
    ) introduces a permanent negative charge, forcing hydration regardless of the alkyl chain length.
    
  • PEG Spacers: Ensure your linker has at least a PEG3 or PEG4 spacer between the hydrophobic core and the azide.

Comparative Solubility Table
Linker TypeAqueous SolubilityBuffer CompatibilityRecommendation
Alkyl-Azide (C3-C6) Poor (< 1 mM)Requires 20%+ DMSOAvoid for proteins.[1]
Aryl-Azide Very PoorRequires 30%+ DMSOUse only for small molecules.[1]
PEG3-Azide Good (~10 mM)< 5% DMSOStandard for bioconjugation.[1]
Sulfo-PEG4-Azide Excellent (> 50 mM)0% DMSO (Pure Buffer)Gold Standard for sensitive proteins.[1]

Troubleshooting Matrix (FAQ)

Q1: I added the azide and the solution turned cloudy immediately. Can I save it?

  • Diagnosis: You exceeded the critical micelle concentration (CMC) or solubility limit.

  • Fix: Do not proceed. Spin the sample at 10,000 x g for 5 mins. If the protein is in the supernatant, transfer it to a new tube. You must restart the conjugation with a lower concentration of azide or a higher percentage of DMSO (if tolerated).

Q2: My reaction is clear, but the yield is < 10%.

  • Diagnosis: "Micellar Shielding."[1] The azide might be soluble enough to not crash, but it has formed micelles where the reactive azide group is buried inside the hydrophobic core, inaccessible to the copper catalyst.

  • Fix: Add THPTA (5 equivalents relative to Cu) and consider adding a surfactant like 0.05% Tween-20 if your protein tolerates it, to disrupt non-productive micelles.

Q3: Can I use "Click" chemistry on live cells with hydrophobic linkers?

  • Diagnosis: No. Hydrophobic linkers will penetrate the membrane and label intracellular targets non-specifically (background noise).

  • Fix: Use Sulfonated linkers (e.g., Sulfo-Cy5-Azide).[1] The negative charge prevents membrane crossing, ensuring only cell-surface labeling.[1]

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

    • Establishes THPTA as the superior ligand for aqueous click chemistry over TBTA.
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. Link

    • Discusses ligand solubility and reaction kinetics in biological media.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[1] Link

    • The authoritative text on solvent tolerance (DMSO/DMF) for antibodies and enzymes.
  • BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry. Link

    • Provides specific protocols for THPTA usage and reagent prepar
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Foundational science on using Cyclodextrins to solubilize hydrophobic guests in aqueous systems.

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Substituted Benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers. This guide is designed to provide expert insights and practical solutions for a common yet persistent challenge in organic synthesis: overcoming steric hindrance in reactions involving 2-substituted benzoic acids. The bulky nature of ortho-substituents can dramatically impede reactivity at the carboxylic acid group, leading to low yields, slow reactions, or complete failure.

This resource, presented in a troubleshooting Q&A format, explains the underlying principles of steric hindrance and provides validated protocols and strategies to ensure the success of your esterification, amidation, and ortho-functionalization reactions.

Section 1: Esterification of Sterically Hindered Benzoic Acids

The formation of an ester from a sterically hindered benzoic acid is a classic problem. The ortho-substituent physically blocks the approach of the alcohol nucleophile to the carbonyl carbon, making direct acid-catalyzed methods like Fischer esterification highly inefficient.

Q1: My Fischer esterification of 2,6-dimethylbenzoic acid is failing. I see no product even after prolonged heating with methanol and H₂SO₄. Why is this happening and what should I do?

A1: Causality and Troubleshooting

The failure of your Fischer esterification is a direct consequence of steric hindrance. The two ortho-methyl groups act as "gatekeepers," shielding the carbonyl carbon from the incoming methanol. Under the reversible conditions of Fischer esterification, the activation energy for the nucleophilic attack is too high to overcome, and the equilibrium does not favor product formation.

To overcome this, you must switch to a method that either enhances the electrophilicity of the carboxylic acid or uses a more potent activation strategy that circumvents the need for direct nucleophilic attack on the unactivated acid.

Recommended Solutions:

  • Yamaguchi Esterification: This is a powerful method for synthesizing esters from sterically demanding acids and alcohols.[1][2] It involves the formation of a highly reactive mixed anhydride.[1][3]

  • Steglich Esterification: This method uses a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to form a highly reactive O-acylisourea intermediate.[4][5][6]

  • Conversion to Acyl Chloride: A robust, two-step approach is to first convert the benzoic acid to its highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[7][8]

Workflow: Choosing an Esterification Method

This decision tree can guide your choice of protocol when dealing with a hindered 2-substituted benzoic acid.

G cluster_0 Problem: Low Yield in Esterification cluster_1 Initial Assessment cluster_2 Method Selection cluster_3 Execution Start Start: Hindered Benzoic Acid Acid_Sensitivity Are substrates acid/base sensitive? Start->Acid_Sensitivity Yamaguchi Yamaguchi Esterification (Excellent for macrolactones) Acid_Sensitivity->Yamaguchi Yes (Mild) Steglich Steglich Esterification (Milder conditions) Acid_Sensitivity->Steglich Yes (Mild) Acyl_Chloride Acyl Chloride Route (Robust, but harsh) Acid_Sensitivity->Acyl_Chloride No (Harsh) Protocol_Y Follow Yamaguchi Protocol Yamaguchi->Protocol_Y Protocol_S Follow Steglich Protocol Steglich->Protocol_S Protocol_AC Follow Acyl Chloride Protocol Acyl_Chloride->Protocol_AC

Caption: Decision workflow for esterifying hindered acids.

Protocol 1: Yamaguchi Esterification

This protocol is particularly effective for highly hindered substrates and is widely used in the synthesis of complex natural products like macrolides.[2]

Mechanism Insight: The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride. DMAP then acts as a nucleophilic catalyst, attacking the less hindered carbonyl of the mixed anhydride to form a highly electrophilic acylpyridinium intermediate, which is readily attacked by the alcohol.[1][2][3]

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve the 2-substituted benzoic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (1.1 equiv). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) dropwise at room temperature. Stir for 2 hours.

  • Ester Formation: In a separate flask, dissolve the alcohol (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene.

  • Coupling: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Section 2: Amide Bond Formation with Hindered Benzoic Acids

Forming an amide bond between a hindered 2-substituted benzoic acid and an amine presents a significant challenge, especially if the amine is also sterically demanding.[9][10] Standard coupling reagents may fail.

Q2: I am trying to couple 2-iodobenzoic acid with diisopropylamine using DCC/HOBt, but the yield is very low and I see a lot of N-acylurea byproduct. What is the problem?

A2: Causality and Troubleshooting

The issue arises from two factors. First, the steric bulk of the ortho-iodine atom and the secondary amine slows the desired nucleophilic attack by the amine on the DCC-activated carboxylic acid (the O-acylisourea intermediate). Second, this sluggish reaction allows a common side reaction to dominate: the O-acylisourea intermediate undergoes an intramolecular 1,3-rearrangement to form a stable, unreactive N-acylurea.[11]

To solve this, you need a more reactive coupling reagent that generates a more stable activated intermediate, minimizing the N-acylurea side reaction and accelerating the rate of amidation.

Recommended Solutions:

  • Use Uronium/Aminium Reagents: Reagents like HATU, HBTU, or COMU are highly effective for coupling sterically hindered substrates.[12] They react with the carboxylic acid to form activated esters that are more reactive and less prone to side reactions than the O-acylisourea intermediate from DCC.[13] HATU is often considered one of the most powerful reagents for difficult couplings.[12]

  • Convert to Acyl Fluoride: Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines. They can be generated using reagents like Cyanuric Fluoride and are known to be effective for coupling hindered fragments.

  • Microwave-Assisted Synthesis: Employing microwave irradiation can provide the necessary energy to overcome the high activation barrier of sterically demanding couplings, often reducing reaction times from hours to minutes.[14][15]

Table 1: Comparison of Coupling Reagents for Hindered Amide Formation

Coupling ReagentActivating GroupAdvantagesDisadvantages
DCC/HOBtO-acylisoureaInexpensiveProne to N-acylurea formation with hindered substrates; DCU byproduct can be difficult to remove.
HATUOAt-active esterHigh reactivity, low racemization, effective for very hindered systems.[12]High cost, potential for guanidinylation side reaction.
COMUOxyma-active esterHigh reactivity comparable to HATU, non-explosive byproducts, water-soluble byproducts.[13][16]Higher cost than carbodiimides.
Protocol 2: HATU-Mediated Amide Coupling

Mechanism Insight: The carboxylate, formed by deprotonation with a non-nucleophilic base like DIPEA, attacks HATU. The resulting intermediate rapidly forms a highly reactive OAt-ester. This "active ester" is then efficiently intercepted by the amine to form the amide bond, releasing tetramethylurea and HOAt.[12]

G cluster_0 HATU Coupling Workflow Start Combine Hindered Acid, Amine, and HATU in DMF Cool Cool to 0 °C Start->Cool Add_Base Add DIPEA dropwise Cool->Add_Base Warm Warm to RT, Stir 4-16h Add_Base->Warm Quench Quench with H₂O Warm->Quench Extract Extract with EtOAc Quench->Extract Purify Purify via Chromatography Extract->Purify Product Isolated Amide Purify->Product

Caption: Workflow for a typical HATU-mediated coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 2-substituted benzoic acid (1.0 equiv), the amine (1.1 equiv), and HATU (1.1 equiv). Dissolve the solids in anhydrous DMF.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Section 3: Ortho-Functionalization Strategies

While the ortho-substituent hinders reactions at the carboxyl group, the carboxylate itself is an excellent directing group for functionalizing the C-H bond at the other ortho position (the C6 position). This is achieved through Directed ortho-Metalation (DoM).

Q3: I want to introduce a methyl group at the C6 position of 2-methoxybenzoic acid, but I'm concerned about the strong base reacting with the acidic proton of the carboxylic acid.

A3: Causality and Troubleshooting

This is a valid concern. The use of strong organolithium bases is essential for deprotonating the aromatic C-H bond, but they will first deprotonate the carboxylic acid to form a lithium carboxylate.[17] However, this is not a problem; in fact, the resulting in situ formed lithium carboxylate is the key Directed Metalation Group (DMG). The lithium cation coordinates to the carboxylate oxygen, positioning the organolithium base to selectively deprotonate the adjacent C6 proton.[17][18]

Key Considerations for Success:

  • Base Selection: A strong, hindered base is required. sec-Butyllithium (s-BuLi) is often preferred over n-BuLi for this purpose.[17]

  • Additive: A ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. It breaks up organolithium aggregates and coordinates to the lithium cation, increasing the basicity and accelerating the metalation.[19]

  • Temperature: These reactions must be performed at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium species.

Protocol 3: Directed ortho-Metalation and Alkylation

Mechanism Insight: The carboxylic acid is first deprotonated by s-BuLi. The resulting lithium carboxylate forms a complex with s-BuLi and TMEDA. This complex holds the base in proximity to the C6 proton, facilitating its removal to form a dilithiated intermediate. This aryllithium species is a potent nucleophile that can react with various electrophiles.[17][19]

Step-by-Step Methodology:

  • Preparation: Add the 2-substituted benzoic acid (1.0 equiv) and TMEDA (2.2 equiv) to anhydrous THF in a flame-dried flask under argon.

  • Metalation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add s-BuLi (2.2 equiv) dropwise over 20 minutes. The solution may change color. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (e.g., methyl iodide, 1.5 equiv) dropwise at -78 °C.

  • Warming and Quench: Stir at -78 °C for an additional 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Work-up: Carefully quench the reaction by pouring it into 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting 2-substituted-6-alkylbenzoic acid by column chromatography or recrystallization.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). RSC Advances.
  • Yamaguchi Esterific
  • Steglich Esterific
  • Yamaguchi esterific
  • COMU Novabiochem coupling reagents for peptide synthesis. (2009). Merck Millipore.
  • Synthesis of Esters. NPTEL Archive.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
  • Yamaguchi Esterific
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Steglich esterific
  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry.
  • Yamaguchi Esterific
  • Steglich esterific
  • Yamaguchi Esterific
  • Two Methods for Direct ortho-Arylation of Benzoic Acids. (2007). The Journal of Organic Chemistry.
  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. (2009). The Journal of Organic Chemistry.
  • Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Molecules.
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). Molecules.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar.
  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. (2025). Tetrahedron Letters.
  • Ortho effect. Wikipedia.
  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. (2024). YouTube.
  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. (2006). Organic Letters.
  • Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Steric Hindrance. (2021). ChemTalk.
  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Steric Hindrance Definition - Organic Chemistry Key Term. Fiveable.
  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Directed (ortho) Metallation.
  • What should i reconsider in my experiment for acyl chloride to be formed?. (2019).
  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. The Journal of Organic Chemistry.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). Journal of the American Chemical Society.
  • preparation of acyl chlorides (acid chlorides). Chemguide.
  • Process for the activation of carboxylic acids.
  • Process for the preparation of acyl chlorides and benzaldehydes.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. (2018). The Journal of Organic Chemistry.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Acyl chloride. Yufeng.
  • Amide synthesis by acyl
  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. (2014). Pesticide Biochemistry and Physiology.
  • The Synthesis of Sterically Hindered Amides. (2025). CHIMIA.
  • Steric inhibition of resonance in ortho-substituted benzoic acids. (2019). Chemistry Stack Exchange.
  • Scientific Letter.

Sources

optimizing copper catalyst concentration for azide click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Click Chemistry Technical Support Hub.

Ticket ID: CuAAC-OPT-001 Subject: Optimizing Copper Catalyst Concentration for Azide-Alkyne Cycloaddition Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Copper Paradox

You are likely here because your "Click" reaction is suffering from one of two extremes: it is either sluggish and incomplete, or it has decimated your biomolecules through oxidative damage.

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), copper is a double-edged sword. It is the thermodynamic sink that drives the reaction, but it is also a potent generator of Reactive Oxygen Species (ROS) when paired with ascorbate and oxygen.

The Core Directive: Optimization is not about "adding more copper." It is about maximizing the Effective Molarity of Cu(I) while minimizing the Free Cu(II) inventory.

Module 1: Diagnostic & Theory (The "Why")

Before we pipette, you must understand the kinetic behavior of this catalyst.

The Saturation Threshold Contrary to standard second-order kinetics, CuAAC often exhibits "saturation kinetics."

  • Low [Cu]: Rate is dependent on [Cu].

  • High [Cu]: The reaction hits a zero-order regime regarding reactants. Adding more copper beyond this threshold yields diminishing returns on rate but exponential increases in damage .

The Dicopper Mechanism Current mechanistic consensus suggests the active catalytic species is not a single copper atom, but a dicopper complex .[1] One copper activates the alkyne (forming a


-complex and then a 

-acetylide), while the second copper captures the organic azide.
Visualizing the Catalytic Cycle

CuAAC_Mechanism Start Alkyne + Azide Complex1 Cu(I)-Acetylide (π-complex) Start->Complex1 + Cu(I) Cu1 Cu(I)-Ligand Complex2 Dicopper Intermediate Complex1->Complex2 + 2nd Cu(I) + Azide Metallacycle Cu-Metallacycle Complex2->Metallacycle Ring Closure Product 1,2,3-Triazole Metallacycle->Product Protonation - 2 Cu(I) Product->Cu1 Catalyst Regeneration

Figure 1: The simplified dicopper mechanism. Note that two copper centers are required for optimal turnover, explaining why ligand ratios are critical.

Module 2: Optimization Protocols (The "How")

Do not use a "one-size-fits-all" concentration. Select your protocol based on your substrate tolerance.

Table 1: Recommended Starting Concentrations
VariableLive Cell Labeling Bioconjugation (Lysates/Proteins) Small Molecule Synthesis
[Cu] Final 20 – 50 µM100 – 500 µM1 – 5 mol% (often 1-5 mM)
Ligand Choice BTTAA or BTTESTHPTA or BTTAATBTA or THPTA
Ligand:Cu Ratio 5:1 or 6:15:11:1 to 2:1
Reducing Agent Na-Ascorbate (0.5 - 1 mM)Na-Ascorbate (2.5 - 5 mM)Na-Ascorbate or Cu wire
Protective Additive NoneAminoguanidine (5 mM)None
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Critical Note: TBTA is toxic to cells and insoluble in water. Never use TBTA for protein conjugation or live-cell work; it will precipitate and crash your protein. Use THPTA or BTTAA [1, 2].[2][3]

Protocol: The "Chequerboard" Titration

Use this when your reaction yield is low, but you cannot afford protein degradation.

Reagents:

  • CuSO4 Stock: 20 mM in water.

  • Ligand Stock (THPTA/BTTAA): 100 mM in water.

  • Ascorbate Stock: 100 mM (Freshly prepared—never store this).

Workflow:

  • Premix Complex: In a separate tube, mix CuSO4 and Ligand.

    • Why? Adding "naked" Cu(II) to a protein solution can cause immediate coordination to Histidine/Cysteine residues before the ligand captures it.

    • Ratio: Maintain a fixed 1:5 ratio (Cu:Ligand).

  • Matrix Setup: Prepare 4 reaction aliquots with increasing Cu-Ligand concentrations:

    • A: 50 µM Cu / 250 µM Ligand

    • B: 100 µM Cu / 500 µM Ligand

    • C: 250 µM Cu / 1.25 mM Ligand

    • D: 500 µM Cu / 2.5 mM Ligand

  • Initiation: Add Ascorbate last to initiate.

  • Readout: Analyze via SDS-PAGE (fluorescence) or LC-MS.

    • Optimization Target: Select the lowest concentration that achieves >90% conversion within 60 minutes.

Module 3: Troubleshooting & FAQs

User Question: "My reaction mixture turned yellow/green after 10 minutes. Is this normal?"

Support Answer: No. A yellow or green hue indicates the accumulation of Cu(II) (oxidized copper) or Cu(I)-disproportionation byproducts.

  • The Cause: Oxygen has depleted your ascorbate, halting the regeneration of the active Cu(I) species.

  • The Fix:

    • Degas your buffers.

    • Add a second bolus of fresh Ascorbate.

    • Ensure your Ligand:Cu ratio is at least 5:[4]1. The ligand acts as a sacrificial reductant to some degree.[3][4][5]

User Question: "I see good conversion, but my protein has precipitated or vanished from the gel."

Support Answer: You are witnessing ROS-mediated oxidative damage or Histidine-tag chelation .

  • Mechanism: Cu(I) + O2 + Ascorbate

    
     Superoxide/Hydroxyl Radicals. These radicals cleave peptide backbones and crosslink side chains [3].
    
  • The Fix:

    • Switch Ligands: Move from THPTA to BTTAA . BTTAA binds Cu(I) more tightly, reducing the transient "free copper" that generates ROS [2].

    • Add Aminoguanidine: Add 5 mM Aminoguanidine to the reaction. It scavenges dehydroascorbate byproducts that crosslink Lysine and Arginine residues [4].

Visual Troubleshooting Guide

Troubleshooting Start Reaction Issue Identified Q1 Is the reaction mixture Green/Yellow? Start->Q1 Oxidation Diagnosis: Cu(II) Accumulation (Oxidation) Q1->Oxidation Yes Q2 Is the Protein Precipitating? Q1->Q2 No Fix1 Action: Add more Ascorbate & Degas buffers Oxidation->Fix1 LigandIssue Diagnosis: Ligand Insolubility (Are you using TBTA?) Q2->LigandIssue Yes (Cloudy) ROSIssue Diagnosis: ROS Damage Q2->ROSIssue Yes (Aggregates) Fix2 Action: Switch to THPTA or BTTAA LigandIssue->Fix2 Fix3 Action: Add Aminoguanidine & Lower [Cu] ROSIssue->Fix3

Figure 2: Logic flow for diagnosing common CuAAC failures.

Module 4: Advanced FAQ

Q: How do I remove the copper after the reaction? A: Copper binds tightly to proteins. Dialysis alone is often insufficient.

  • Method A (EDTA): Add 10 mM EDTA to your reaction quench and dialyze against an EDTA-containing buffer for the first round.

  • Method B (CupriSorb): For small volumes, use a commercially available copper scavenging resin (e.g., CupriSorb) in a spin column format.

Q: Can I use Copper wire (Cu(0)) instead of CuSO4/Ascorbate? A: For organic synthesis, yes. For biology, no . The release of Cu ions from the wire is uncontrolled and slow, and the heterogeneous surface is difficult to sterilize or validate for biological consistency.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.[4] Angewandte Chemie.

  • Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Bioconjugate Chemistry.

Sources

removing unreacted azide linkers from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Azide Linkers from Reaction Mixtures

Core Directive & Safety Advisory

From the Desk of the Senior Application Scientist: Removing unreacted azides is not merely a purification step; it is a safety mandate and a data integrity necessity. Unreacted azides can quench fluorescence in downstream assays, interfere with subsequent "click" steps, and, in the case of low molecular weight (MW) organic azides, pose explosion hazards.

Critical Safety Rule (The C/N Ratio): Before attempting any isolation or concentration, calculate the Carbon-to-Nitrogen (C/N) ratio of your azide.[1]

  • C/N < 1: DO NOT ISOLATE. Synthesize in solution only. High explosion risk.[2]

  • C/N < 3: Hazardous.[2][3] Store in solution at <1M. Do not rotary evaporate to dryness.[1]

  • C/N > 3: Generally stable, but handle with care (avoid metal spatulas, heat, or shock).

Diagnosis & Method Selection

Select your purification strategy based on the molecular weight difference between your product and the unreacted azide linker.

Decision Matrix: Purification Strategy

AzideRemovalSelection Start START: Select Reaction Type Biologics Bioconjugation (Product MW > 10 kDa) Start->Biologics SmallMol Small Molecule Synthesis (Product MW < 2 kDa) Start->SmallMol Dialysis Dialysis / TFF (High Purity, Slow) Biologics->Dialysis Large Scale (>5 mL) Desalt Spin Desalting Column (Fast, Small Scale) Biologics->Desalt Small Scale (<1 mL) Scavenger Solid Phase Extraction (Alkyne-Resins) SmallMol->Scavenger Reaction Mixture Cleanup HPLC Reverse Phase HPLC (High Resolution) SmallMol->HPLC Final Polishing

Figure 1: Decision tree for selecting the appropriate azide removal method based on product scale and molecular weight.

Technical Protocols

Protocol A: Scavenger Resin (For Small Molecule Mixtures)

Best For: Removing unreacted azide linkers from small molecule reaction mixtures without chromatography. Mechanism: Polymer-supported alkyne beads (e.g., Propargyl-polystyrene) react with excess azide via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), covalently binding the impurity to the bead.

Materials:

  • Alkyne-functionalized scavenger resin (Loading ~0.5 - 1.0 mmol/g).

  • Copper(I) catalyst (CuI or CuSO4 + Sodium Ascorbate).

  • Sintered glass funnel or fritted syringe.

Workflow:

  • Stoichiometry Calculation: Use 2-5 equivalents of alkyne resin relative to the estimated unreacted azide.

  • Activation: Swell the resin in the reaction solvent (DCM, THF, or DMF) for 15 minutes.

  • Scavenging: Add the swollen resin and Cu(I) catalyst to the reaction mixture.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds beads) for 4–16 hours at RT.

  • Filtration: Pass the mixture through a fritted syringe.

    • Result: The unreacted azide remains trapped on the beads; your product elutes in the filtrate.

  • Wash: Rinse resin with 2x solvent volume to recover all product.

Protocol B: Spin Desalting (For Protein Conjugates)

Best For: Rapid cleanup of Antibody-Drug Conjugates (ADCs) or fluorescently labeled proteins. Mechanism: Size Exclusion Chromatography (SEC). Small azides get trapped in the resin pores; large proteins flow through.

Workflow:

  • Column Selection: Choose a column with a Molecular Weight Cut-Off (MWCO) of 7 kDa (for IgGs/proteins >30 kDa).

  • Equilibration: Centrifuge column at 1,000 x g for 2 min to remove storage buffer. Add reaction buffer (PBS, pH 7.4) and spin again. Repeat 3x.

  • Loading: Apply the reaction mixture (up to 100 µL for micro-columns) carefully to the center of the resin bed.

  • Elution: Centrifuge at 1,000 x g for 2 min.

    • Retentate (Column): Contains unreacted azide linkers.

    • Eluate (Tube): Contains purified protein conjugate.

Protocol C: Chemical Quenching (DBCO "Mop-Up")

Best For: Situations where physical separation is difficult, and inert byproducts are acceptable. Mechanism: Strain-promoted reaction converts reactive azide into a stable, inert triazole.

Workflow:

  • Add 5 equivalents of a cheap, strained alkyne (e.g., DBCO-acid or BCN-alcohol) relative to the residual azide.

  • Incubate for 30 minutes at RT.

  • Note: This increases the mass of the impurity but renders it chemically inert, preventing interference in downstream click reactions.

Comparison of Methods

FeatureScavenger ResinsDialysis/DesaltingHPLC/LC-MS
Target Analyte Small MoleculesProteins / BiopolymersAny
Throughput High (Parallel)MediumLow (Serial)
Purity Achieved >95% (functional)>99% (buffer exchange)>99.9% (analytical)
Time Required 4–16 Hours30 min (Spin) - 24h (Dialysis)30 min per sample
Loss Risk Low (Bead entrapment)Medium (Membrane binding)Low

Troubleshooting & FAQs

Q1: I used a desalting column, but I still see a "click" background signal. Why?

Diagnosis: Incomplete removal or non-specific binding. The Fix:

  • Hydrophobic Interaction: Some organic azide linkers (especially those with fluorophores) stick to proteins non-covalently. Add 5-10% DMSO or 0.05% Tween-20 to your wash buffer during desalting to disrupt these interactions.

  • Volume Overload: Never load more than 10-15% of the column bed volume. If you loaded 200µL on a 500µL column, the separation failed.

Q2: My protein precipitated after adding the azide linker.

Diagnosis: The "linker payload" was too hydrophobic, or the organic solvent concentration spiked. The Fix:

  • Ensure the final organic co-solvent (DMSO/DMF) is <10% (v/v) .

  • If using DBCO-azide chemistry, DBCO is highly hydrophobic. Switch to a PEGylated linker (e.g., Azide-PEG4-NHS) to improve solubility.

Q3: How do I validate that the azide is actually gone?

Validation Protocol:

  • Take an aliquot of your purified sample.

  • Add a fluorogenic alkyne probe (e.g., CalFluor 488-Alkyne).

  • Run SDS-PAGE (for proteins) or TLC (for small molecules).

  • Result: If the azide was successfully removed, you should see no fluorescence in the low MW region (for proteins) or the baseline (for TLC).

Q4: Can I use "Click" reagents on solid-phase peptide synthesis (SPPS)?

Warning: Yes, but beware of Azide Reduction . During TFA cleavage, azides can be reduced to amines by DTT or EDT (scavengers used to protect Cys/Met). The Fix: Use a cleavage cocktail without thiols if possible (e.g., TFA/TIS/Water 95:2.5:2.5) or use Triisopropylsilane (TIS) as the primary scavenger.

Visualizing the Scavenger Workflow

ScavengerWorkflow Mix Reaction Mixture (Product + Excess Azide) Resin Add Alkyne-Resin (+ Cu Catalyst) Mix->Resin Incubate Incubate (4-16h, Agitate) Resin->Incubate Filter Filtration (Fritted Syringe) Incubate->Filter Result Filtrate = Pure Product Resin = Trapped Azide Filter->Result

Figure 2: Workflow for using solid-phase scavenger resins to remove unreacted azides.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[5] Journal of the American Chemical Society. Link

  • University of California, Santa Barbara. (2022). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. UCSB Environmental Health & Safety. Link

  • Abcam. (n.d.). Sodium Azide Removal Protocol. Abcam Technical Support. Link

  • Click Chemistry Tools. (n.d.). DBCO-Azide Ligation Protocol & Troubleshooting. Click Chemistry Tools Technical Documentation. Link

  • BroadPharm. (n.d.). DBCO Reagent Guide and FAQ. BroadPharm Technical Support. Link

Sources

Technical Support Center: Organic Azide Safety & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Mission Statement

You have reached the Organic Azide Safety Support Center . Our mandate is to bridge the gap between synthetic utility and explosive hazard. We do not provide generic safety advice; we provide mechanism-based protocols to prevent catastrophic failure modes (detonation, toxic release) during the synthesis and handling of organic azides (


).

Module 1: Pre-Synthesis Risk Assessment

Before you weigh a single reagent, you must validate the thermodynamic stability of your target molecule.

The "Golden Rules" of Azide Stability

The explosive potential of an organic azide is directly correlated to its energy density relative to its carbon framework.

Protocol: Calculating the Safety Factor

Use the Smith Open-Chain Formula to determine if your molecule can be safely isolated.


[1][2][3]
  • 
     : Number of Carbon atoms
    
  • 
     : Number of Oxygen atoms[3]
    
  • 
     : Number of Nitrogen atoms (total, including the azide group)[4]
    
Ratio ResultOperational StatusAction Required

3.0
Green Safe to isolate in limited quantities (<20g). Store in dark, cool place.
1.0 - 3.0 Yellow DO NOT ISOLATE PURE. Store as solution (<1M).[2][3][4] Max scale <5g.[3][4]
< 1.0 Red CRITICAL HAZARD. Synthesize in situ only.[3] Never isolate. Max scale <1g.

The "Rule of Six": A simplified heuristic states that six carbons (or equivalent mass) are required to stabilize one energetic functional group (azide, nitro, etc.) [1, 2].[1][2][3][5][6][7][8]

Visual Logic: Stability Decision Tree

AzideSafety Start Start Risk Assessment Calc Calculate (Nc + No) / Nn Start->Calc CheckRatio Check Ratio Result Calc->CheckRatio Safe Ratio ≥ 3.0 Safe to Isolate (<20g) CheckRatio->Safe High Stability Caution Ratio 1.0 - 3.0 Store as Solution Only (<1M) CheckRatio->Caution Med Stability Danger Ratio < 1.0 DO NOT ISOLATE In-situ Only CheckRatio->Danger Explosive

Figure 1: Decision matrix for determining the isolation safety of organic azides based on atomic composition.

Module 2: Operational Troubleshooting (Synthesis & Workup)

Common failure points where safety incidents occur.

Issue: "I need to concentrate my azide solution."

Diagnosis: Evaporation of solvent increases the concentration of the high-energy species and friction/heat risks. The Hazard: Rotary evaporators are common sites of detonation due to bath heating and ground-glass friction.

Corrective Protocol:

  • Never distill to dryness. Always leave a "heel" of solvent.

  • Solvent Selection: Use high-boiling solvents if possible to prevent accidental dryness.

  • Equipment: Use a blast shield or lower the fume hood sash completely.

  • Friction: Ensure no azide crystals have formed on the ground glass joints. Use Teflon sleeves instead of grease if possible to prevent particle trapping [3].

Issue: "I am using Dichloromethane (DCM) as my solvent."

Diagnosis: CRITICAL ERROR. The Mechanism: Sodium azide (


) reacts with dichloromethane (

) to form Diazidomethane (

). The Hazard: Diazidomethane is an extremely shock-sensitive high explosive that can detonate even in solution or upon codistillation [4].

Corrective Protocol:

  • IMMEDIATE STOP: If you have mixed

    
     and DCM, treat the container as a bomb.
    
  • Substitution: Replace DCM with Acetonitrile , DMF , or DMSO for nucleophilic substitutions.

  • Extraction: If DCM must be used for workup (extraction only), ensure the aqueous phase is acidic/neutral (to prevent

    
     reaction) and contact time is minimized. Never  leave 
    
    
    
    and DCM stirring overnight.
Issue: "My waste container has a precipitate."

Diagnosis: Formation of Heavy Metal Azides. The Mechanism: Azide ions (


) react with Copper, Lead, or Brass (common in plumbing and spatulas) to form metal azides (e.g., 

). The Hazard: Heavy metal azides are primary explosives (more sensitive than organic azides) and can detonate via simple touch or friction.

Corrective Protocol:

  • Tools: NEVER use metal spatulas. Use Teflon, ceramic, or wood .

  • Plumbing: NEVER pour azide solutions down the sink. They react with copper pipes/lead solder.

  • Mitigation: If precipitate is suspected in a waste drum, do not move it. Contact EHS immediately.

Module 3: Decontamination & Waste Management

How to safely neutralize azide hazards.

FAQ: "How do I quench unreacted azide?"

Recommendation: The Nitrous Acid Decomposition method is the industry standard for destroying inorganic and organic azides.

The Chemistry:



(Note: 

is generated in situ via

)[9]

Step-by-Step Quenching Protocol:

  • Setup: Perform in a fume hood (Toxic

    
     gas is evolved). Use a 3-neck flask.
    
  • Dilution: Ensure the azide solution is dilute (<5%).

  • Addition 1: Add 20% aqueous Sodium Nitrite (

    
    ) solution (1.5g 
    
    
    
    per 1g Azide).
  • Addition 2: SLOWLY add 20% Sulfuric Acid (

    
    ) until the solution is acidic (pH < 4).
    
    • Warning: Rapid addition generates heat and massive gas evolution.

  • Verification: Test with Starch-Iodide paper .

    • Result:Blue color = Excess Nitrite present (Azide is destroyed).[9]

    • Result:Colorless = Add more Nitrite.

  • Disposal: Neutralize pH to 7-9 before disposal as chemical waste [5, 6].

Visual Logic: Quenching Workflow

Quench Waste Azide Waste (<5%) AddNitrite Add NaNO2 (Excess) Waste->AddNitrite Acidify Add H2SO4 (Slowly) AddNitrite->Acidify Test Starch-Iodide Test Acidify->Test Disposal Neutralize & Dispose Test->Disposal Blue (Safe) MoreNitrite Add More NaNO2 Test->MoreNitrite Colorless MoreNitrite->Acidify

Figure 2: Workflow for the chemical destruction of azide waste using the Nitrous Acid method.

Module 4: Emergency Response

Scenario: Spills
  • Solid Spill: Dampen a cloth with pH > 9 buffer (alkaline water) and wipe gently. Reason: Acidic water generates Hydrazoic Acid (

    
    ), which is highly toxic and volatile.[5][10]
    
  • Liquid Spill: Absorb with non-combustible material (vermiculite). Do not use paper towels (organic material + dried azide = fire hazard).

Scenario: Exposure Symptoms[3][6][7][11][12]
  • Hypotension: Azides are potent vasodilators (similar to nitroglycerin).

  • Symptoms: Pounding headache, flushed skin, palpitations, faintness.

  • Action: Remove victim to fresh air. Seek medical attention immediately. Alert medics to "Azide Exposure" (antidotes differ from Cyanide, though symptoms overlap).

References

  • Smith, P.A.S. (1966). Open-Chain Nitrogen Compounds. Vol 2. Benjamin, New York.[4] (Foundational text for C/N ratio).

  • University of California San Diego (UCSD). Azide Compounds: Storage and Waste Management.

  • Stanford University. Information on Azide Compounds.

  • Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion.[3][10][11] Organic Process Research & Development. (Documenting the DCM hazard).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • University of Pittsburgh. Safe Handling of Azides (Guideline 04-028).[5]

Sources

resolving precipitation issues with methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Precipitation & Isolation Issues

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 19, 2026

Welcome to the Technical Support Center

You are likely here because your methoxybenzoic acid derivative (e.g., p-anisic acid, veratric acid, or 3,4,5-trimethoxybenzoic acid) is failing to behave as a standard solid. Instead of forming crisp white crystals, you are encountering oiling out , gums , or amorphous precipitates that trap impurities.

This guide moves beyond generic textbook advice. It addresses the specific physicochemical behavior of the methoxy-substituted aromatic ring , which significantly alters lattice energy and solubility compared to unsubstituted benzoic acid.

Module 1: The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)

The Issue: Upon cooling a hot solution or adding an antisolvent, the product separates as a dense oil droplet rather than a solid crystal. This oil eventually hardens into an impure glass or gum.

The Science: Methoxy groups are electron-donating and lipophilic. They lower the melting point and can disrupt the hydrogen-bonding network of the carboxylic acid dimers. When the Meta-Stable Zone Width (MSZW) is too narrow, the solution enters a region of Liquid-Liquid Phase Separation (LLPS) before it hits the crystallization boundary. The system is thermodynamically driven to separate into a solute-rich oil phase and a solvent-rich phase.

Troubleshooting Protocol:

Q: My product oiled out during recrystallization. How do I fix it without tossing the batch?

A: Do not cool further; this will only harden the oil. Follow the Iso-Thermal Slurry Conversion method:

  • Reheat: Gently heat the mixture until the oil phase re-dissolves completely.

  • Seed: Add a tiny amount (<0.1 wt%) of pure seed crystal at a temperature just below the saturation point (cloud point).

  • Agitate: Stir at a moderate speed (avoid vortexing).

  • Hold: Maintain the temperature. Do not cool. The seed crystals provide a lower-energy surface for the oil to transfer onto, converting the metastable oil droplets into stable solid crystals via Ostwald ripening.

  • Slow Cool: Once the oil is gone and a suspension exists, cool at a rate of 1°C/min.

Visual Workflow: Resolving Oiling Out

OilingOutResolution Start Problem: Product Oils Out Reheat 1. Reheat to Clear Solution (Dissolve Oil) Start->Reheat TempControl 2. Cool to Cloud Point (Just above oiling temp) Reheat->TempControl Seed 3. Add Seed Crystals (Nucleation Sites) TempControl->Seed Hold 4. Isothermal Hold (Wait for oil -> crystal conversion) Seed->Hold Check Is Oil Visible? Hold->Check Check->Hold Yes (Wait) Cool 5. Slow Cooling Ramp (1°C per minute) Check->Cool No (Suspension formed) Filter 6. Filtration & Wash Cool->Filter

Figure 1: Decision tree for converting a metastable oil phase into a stable crystalline solid.

Module 2: pH-Dependent Precipitation (Acidification Crashes)

The Issue: When acidifying a basic solution (e.g., after saponification or oxidation workup) to isolate the free acid, the product precipitates as a fine, unfilterable muck or traps inorganic salts.

The Science: Methoxybenzoic acids have pKa values generally between 4.0 and 4.5 (e.g., p-anisic acid pKa ≈ 4.47).[1][2]

  • pH > 6: Fully soluble carboxylate anion.

  • pH < 3: Insoluble free acid.

If you dump strong acid (HCl) in rapidly, the local pH drops to ~1 instantly. The supersaturation spikes, causing catastrophic nucleation . Millions of tiny particles form instantly, trapping solvent and salts (Na, K) inside the lattice.

Troubleshooting Protocol:

Q: How do I precipitate my acid to get large, pure crystals?

A: Use the "Reverse Quench" or "Controlled Acidification" technique.

ParameterStandard (Wrong) WayOptimized (Correct) WayReason
Acid Addition Pouring HCl into the reaction flask.Drip acid slowly into the vortex of the stirring solution.Prevents local supersaturation spikes.
Temperature Room Temperature or Ice Bath.Elevated Temperature (40-50°C). Higher solubility at T > 25°C promotes crystal growth over nucleation.
Target pH pH 1 (Excess acid).pH 3.0 - 3.5 , then pause.The bulk precipitates near the pKa. Pausing allows crystal growth.[3]
Final pH pH 1.pH 2.0. Going too low increases ionic strength unnecessarily, potentially salting out impurities.

Visual Workflow: The pH Swing Purification

pHOptimization Input Crude Mixture (Alkaline pH > 10) Filter1 Filter Insoluble Impurities Input->Filter1 Heat Heat Filtrate to 50°C Filter1->Heat Acidify1 Slow Acid Addition to pH ~4.5 (Cloud Point) Heat->Acidify1 Age Age/Stir 15 mins (Crystal Growth) Acidify1->Age Acidify2 Final Acid Addition to pH 2.0 Age->Acidify2 Cool Cool to 20°C Acidify2->Cool Isolate Filter & Wash (Cold Water) Cool->Isolate

Figure 2: Controlled acidification workflow to maximize crystal size and purity.

Module 3: Solvent Selection for Recrystallization

The Issue: Standard solvents (Water, Ethanol) are not working. Water dissolves too little; Ethanol dissolves too much.

The Science: Methoxybenzoic acids are amphiphilic .

  • Hydrophobic Part: The methoxy-phenyl ring requires organic character.

  • Hydrophilic Part: The carboxylic acid requires hydrogen bonding.

Solvent Recommendations:

Q: Which solvent system should I use for 3,4-dimethoxybenzoic acid (Veratric acid)?

A: Use a binary solvent system . Single solvents rarely offer the ideal solubility curve (steep slope) for these derivatives.

Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 1:1 to 1:3General PurificationBest starting point. Dissolve in hot EtOH, add hot water until cloudy, then cool.
Ethyl Acetate / Hexane 1:2Lipophilic ImpuritiesGood if your impurity is non-polar (remains in Hexane).
Toluene PureAnhydrous WorkExcellent for removing water; requires high heat (BP 110°C).
Acetic Acid / Water 1:4High PurityAcetic acid suppresses ionization, ensuring the product stays protonated.

Self-Validating Test: Before committing the whole batch, take 100 mg of solid in a test tube:

  • Add 1 mL solvent.

  • Heat to boil. Result: Must dissolve completely.

  • Cool to RT.[4] Result: Must crystallize (not oil).

  • If it doesn't dissolve hot -> Add more polar solvent (EtOH).

  • If it doesn't crystallize cold -> Add antisolvent (Water/Hexane).

Module 4: FAQ - Specific Scenarios

Q: I am seeing a "double melting point" or the solid melts lower than reported. A: This often indicates polymorphism or solvate formation, common in methoxy-substituted benzoates.

  • Fix: Dry the sample thoroughly under vacuum at 60°C to remove trapped solvent. If the melting point remains low, recrystallize from a non-polar solvent (e.g., Toluene) to force the thermodynamic polymorph.

Q: My product is colored (yellow/brown) even after recrystallization. A: Methoxy groups are susceptible to oxidation (forming quinones) or trace metal chelation.

  • Fix: During the hot dissolution step, add Activated Carbon (Charcoal) (approx. 5 wt%). Stir for 5 minutes, then filter hot through Celite before cooling.

References
  • Solubility & Physicochemical Properties

    • BenchChem.[5][6][7] (2025).[5][6][7][8] "A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid." Link

    • Solubility of Things.[1][3][4][5][9][10][11][12] "p-Anisic acid | Solubility of Things."[11] Link

  • Crystallization Mechanisms

    • MDPI. (2022).[1][13] "Insight into the Nucleation Mechanism of p-Methoxybenzoic Acid in Ethanol-Water System from Metastable Zone Width." Crystals. Link

    • ResearchGate. (2025).[5][6][7][8] "A method to crystallize substances that oil out." Link

  • Experimental Protocols

    • University of Massachusetts. "Recrystallization 2: Minimizing Redissolving."[4] Link

    • ChemicalBook. "4-Methoxybenzoic acid Usage and Synthesis."[1][5][7] Link

Sources

improving reaction kinetics of steric hindered benzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Optimization & Troubleshooting Guide

Executive Summary: The "Ortho-Effect" Bottleneck

Context: You are likely here because a standard Fischer esterification (acid + alcohol + H₂SO₄) or a basic Steglich coupling (DCC/DMAP) has stalled or failed. The Physics: In 2,6-disubstituted benzoic acids (e.g., 2,4,6-trimethylbenzoic acid), the ortho-substituents create a steric wall that blocks the trajectory of the nucleophile (alcohol) toward the carbonyl carbon (Burgi-Dunitz angle). Furthermore, the resonance stabilization between the phenyl ring and the carbonyl is twisted out of planarity, altering the electrophilicity.

The Solution: To improve kinetics, we must abandon thermodynamic control (Fischer) and utilize high-energy intermediate activation (Mixed Anhydrides) or hyper-nucleophilic catalysis (DMAP/TMSOK).

Synthesis Protocols (Formation)

Method A: The Yamaguchi Esterification (Gold Standard)

Best For: Extreme steric hindrance, acid-sensitive substrates. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP.[1][2]

⚠️ Critical Kinetic Factor

The reaction rate is often limited by the concentration of the acyl-pyridinium species . Do not add reagents all at once. The formation of the mixed anhydride must be complete before adding the alcohol and DMAP.

Step-by-Step Protocol
  • Activation Phase:

    • Dissolve the hindered benzoic acid (1.0 equiv) and Hünig’s base (DIPEA, 1.5 equiv) in anhydrous Toluene (not THF—higher boiling point allows for kinetic push if needed).

    • Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv) dropwise.

    • Checkpoint: Stir at RT for 1-2 hours. Verify mixed anhydride formation via TLC (shift in R_f).

  • Nucleophilic Attack Phase:

    • Dissolve the Alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv) in Toluene.

    • Note: Stoichiometric DMAP is required, not catalytic. DMAP acts as a shuttle, not just an activator.

    • Add the Alcohol/DMAP solution slowly to the mixed anhydride mixture.

  • Reflux (The Kinetic Push):

    • For 2,6-disubstituted systems, RT is often insufficient. Heat to 100°C for 4–12 hours.

    • Workup: Dilute with Et₂O, wash with 1N HCl (removes DMAP/DIPEA), then sat. NaHCO₃.

Visualization: The Yamaguchi Cycle

Yamaguchi cluster_0 Step 1: Activation cluster_1 Step 2: Acyl Transfer Acid Hindered Acid (R-COOH) MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + TCBC / Et3N TCBC TCBC (Reagent) AcylPy Acyl-Pyridinium (High Energy) MixedAnh->AcylPy + DMAP (Regioselective Attack) DMAP DMAP (Nucleophile) Product Hindered Ester AcylPy->Product + Alcohol

Caption: The Yamaguchi mechanism relies on DMAP attacking the mixed anhydride at the sterically hindered carbonyl, forming a highly reactive acyl-pyridinium salt.

Method B: The Shiina Esterification (Modern Alternative)

Best For: When Yamaguchi fails or for acid-sensitive alcohols. Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA ).[3][4][5] Kinetic Advantage: MNBA forms the active acyl-carboxylate faster than TCBC in many cases and avoids the generation of HCl.

Protocol:

  • Mix Acid (1.0 equiv), Alcohol (1.1 equiv), and MNBA (1.1 equiv) in DCM or Toluene.

  • Add DMAP (0.1 equiv) and TEA (2.0 equiv) at RT.

  • Optimization: If slow, increase DMAP to 1.0 equiv and heat to 40°C.

Hydrolysis Protocols (Cleavage)

The Problem: Standard saponification (LiOH/THF/H₂O) often fails because the tetrahedral intermediate cannot form due to steric blocking. Forcing conditions (refluxing KOH) often decompose the substrate.

Method C: Anhydrous Cleavage (TMSOK)

The "Laganis-Chenard" Method: This uses Potassium Trimethylsilanolate (TMSOK). It works because the nucleophile is "naked" (unsolvated) in organic solvents, making it far more aggressive than hydrated hydroxide.

Protocol:

  • Dissolve the hindered ester in anhydrous THF or Et₂O .

  • Add TMSOK (2.0 equiv) as a solid.

  • Stir at RT.

    • Observation: A precipitate (the potassium salt of the acid) often forms.

  • Workup: Quench with aqueous citric acid or 1N HCl to protonate the salt.

Data Comparison: Hydrolysis Rates

MethodReagentsTempTime (Hindered Substrate)Yield
Standard LiOH / THF / H₂O60°C48+ Hours (Incomplete)< 30%
Brute Force KOH / DMSO120°C6 Hours60% (Decomp risk)
TMSOK TMSOK / THF 25°C 1–4 Hours > 90%

Troubleshooting Matrix

Issue: Reaction Stalled at < 50% Conversion

Diagnostic QuestionProbable CauseCorrective Action
Are you using DCC/EDC? N-Acyl Urea Formation. The active O-acylisourea rearranges to an unreactive N-acyl urea faster than the hindered alcohol can attack.STOP. Switch to Yamaguchi or Shiina immediately. Carbodiimides are kinetically flawed for hindered benzoates.
Is the Mixed Anhydride forming? Incomplete Activation. In Yamaguchi, the initial reaction between acid and TCBC might be slow.Check TLC before adding alcohol. If the acid spot remains, add catalytic DMAP during the activation step (carefully).
Is the solvent wet? Hydrolysis of Intermediate. Water competes with the alcohol for the acyl-pyridinium species.Use freshly distilled Toluene or DCM. Add molecular sieves (4Å) to the reaction vessel.
Is the alcohol secondary/tertiary? Double Steric Penalty. Both partners are hindered.Switch catalyst to Hafnium(IV) triflate (Hf(OTf)₄) . It coordinates to the alcohol, bringing it into proximity (Entropy trap).
Decision Tree: Choosing the Right Method

Troubleshooting Start Start: Hindered Benzoate Synthesis CheckAcid Is the Acid Sensitive? Start->CheckAcid Shiina Use Shiina (MNBA) CheckAcid->Shiina Yes (e.g., Epoxides present) CheckBulk Degree of Steric Bulk? CheckAcid->CheckBulk No Yamaguchi Use Yamaguchi (TCBC) Reflux in Toluene CheckBulk->Yamaguchi High (2,6-disubstituted) Steglich Use Steglich (EDC/DMAP) CheckBulk->Steglich Moderate (2-substituted)

Caption: Flowchart to select the optimal esterification method based on substrate sensitivity and steric demand.

Advanced Kinetics: The "Entropy Trap"

For the absolute most difficult cases (e.g., tert-butyl alcohol + 2,4,6-tri-isopropylbenzoic acid), bimolecular collisions are statistically improbable.

The Fix: Use a template catalyst. Catalyst: Hafnium(IV) Triflate [Hf(OTf)₄] or Zirconium(IV) Chloride . Mechanism: The metal center coordinates both the carboxylic acid and the alcohol, bringing them into a temporary cyclic transition state. This reduces the entropic cost of the reaction.

  • Load: 1–5 mol% Hf(OTf)₄.

  • Solvent: Toluene (reflux) with a Dean-Stark trap (azeotropic water removal is essential here).

References

  • Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan. Link

  • Shiina Esterification (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[2][3] Chemistry Letters. Link

  • TMSOK Hydrolysis: Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters. Link

  • Hafnium Catalysis: Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002).[6] Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts.[6] Tetrahedron. Link

  • Mechanistic Insight (Yamaguchi): Dhimitruka, I., & SantaLucia, J. (2006).[1][2][7] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters. Link

Sources

Validation & Comparative

The Permeability Paradox: A Guide to Propoxy vs. PEG Linkers for Intracellular Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker's Critical Role in Cellular Access

In the intricate world of drug development, particularly for therapies targeting intracellular machinery like PROTACs (Proteolysis Targeting Chimeras) and other targeted conjugates, the success of a molecule hinges on a fundamental challenge: crossing the cell membrane. The chemical linker, the bridge connecting a targeting moiety to its payload, is a critical determinant of this journey.[1] For years, the prevailing logic was straightforward: to pass through the lipid bilayer of the cell membrane, a molecule should be more lipid-like. This led to the intuitive selection of hydrophobic linkers, such as those based on propoxy or general alkyl chains, to enhance cell permeability.[]

However, pioneering research has revealed a more complex and fascinating reality. The interplay between a linker's structure, its conformational dynamics, and its environment can lead to surprising, and often counterintuitive, outcomes in cell permeability. This guide provides an in-depth comparison of two common linker classes—hydrophobic propoxy/alkyl linkers and hydrophilic polyethylene glycol (PEG) linkers—to illuminate the nuanced principles that truly govern a molecule's ability to enter the cell. We will dissect the theoretical advantages of each, present compelling experimental data that challenges traditional assumptions, and provide actionable protocols for researchers to evaluate permeability in their own discovery programs.

Section 1: Profiling the Contenders: Chemical Nature and Hypothesized Function

Propoxy/Alkyl Linkers: The Hydrophobic Hypothesis

Propoxy linkers, a specific type of the broader alkyl linker class, are composed of saturated or unsaturated hydrocarbon chains.[][3] Their defining characteristic is their lipophilicity (hydrophobicity).

  • Chemical Structure: Simple, repeating methylene (-CH2-) units. They lack the repeating ether oxygens found in PEGs.

  • Inherent Properties:

    • Hydrophobicity: High affinity for nonpolar, lipid-rich environments.

    • Metabolic Stability: Carbon-carbon bonds are generally robust and less susceptible to metabolic breakdown compared to ether bonds.[3]

    • Synthetic Accessibility: Often synthetically straightforward and cost-effective to produce.[3]

  • The Traditional Permeability Hypothesis: The core rationale for using alkyl linkers is that their hydrophobicity should facilitate passive diffusion across the cell membrane. By minimizing polar functional groups, these linkers reduce the energetic penalty required to leave the aqueous extracellular space and partition into the hydrophobic membrane interior.[]

PEG Linkers: The Hydrophilic Paradox

Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene glycol units. They are the archetypal hydrophilic linker.

  • Chemical Structure: Repeating ethylene oxide (-CH2-CH2-O-) units.

  • Inherent Properties:

    • Hydrophilicity: The ether oxygen atoms form hydrogen bonds with water, granting these linkers high aqueous solubility.[4] This property is invaluable for improving the solubility of hydrophobic drug conjugates, preventing aggregation, and improving pharmacokinetics.[5]

    • Flexibility: The PEG chain is highly flexible, which can be advantageous for allowing the two ends of a bifunctional molecule (like a PROTAC) to adopt an optimal orientation for forming a productive ternary complex.[3]

  • The Traditional Permeability Hypothesis: Conventionally, PEGylation is often thought to hinder passive cell permeability. The hydrophilic nature of the PEG chain and the "steric shield" it creates are expected to increase the energetic barrier for membrane partitioning and reduce cellular uptake.[6] Indeed, in the context of large nanoparticles, this is often the case.[7]

Section 2: Experimental Reality: A Head-to-Head Permeability Showdown

Simple physicochemical properties rarely tell the whole story. The most insightful data comes from direct experimental comparison. A groundbreaking study on PROTACs provided a stark and unexpected contrast between an alkyl linker and a PEG linker, turning the traditional hypothesis on its head.

Case Study: The Tale of Two Nearly Identical PROTACs

Researchers studied two von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs that were structurally identical except for the linker: one contained a flexible alkyl (propoxy-like) chain, while the other featured a PEG-based linker.[8][9]

The results were dramatic. The PROTAC with the PEG linker was found to be 22-fold more cell-permeable in a cell-based assay and demonstrated a permeability nearly three orders of magnitude higher in a Parallel Artificial Membrane Permeability Assay (PAMPA).[8][9]

Feature PROTAC 1 (Alkyl Linker) PROTAC 2 (PEG Linker) Reference
Linker Type Flexible Aliphatic (Hydrophobic)Ethylene Glycol-Based (Hydrophilic)[8][9]
Permeability (PAMPA) Very Low~1000x Higher than PROTAC 1[8][9]
Cellular Permeability Low~22x Higher than PROTAC 1[8][9]
The Mechanism: "Hydrophobic Collapse" vs. "Conformational Congruence"

So why did the hydrophilic PEG linker confer vastly superior permeability? The answer lies in the molecule's three-dimensional conformation and its ability to adapt to different environments—a concept known as the "chameleon effect."

  • Alkyl Linker (Low Permeability): Molecular dynamics simulations and NMR spectroscopy revealed a surprising, environment-dependent behavior. In an aqueous (polar) environment, the hydrophobic alkyl linker collapsed upon itself to hide from water, forcing the molecule into a folded, less polar conformation. However, upon entering a nonpolar, membrane-like environment, the linker became solvated by the lipids, causing the PROTAC to adopt an extended and more polar conformation. This act of exposing its polar groups within the hydrophobic membrane interior is highly unfavorable and explains its poor permeability.[8][9][10][11]

  • PEG Linker (High Permeability): In stark contrast, the PROTAC with the PEG linker adopted conformations of similar shape and polarity in both polar and nonpolar environments.[8][9] It was able to maintain a relatively folded conformation that shielded its polar surface area, regardless of the environment. This "conformational congruence" means it does not have to pay a high energetic penalty to rearrange itself upon entering the membrane, facilitating smooth and rapid passage.[8]

G cluster_0 Alkyl Linker: Environment-Dependent Conformation (Low Permeability) cluster_1 PEG Linker: Conformational Congruence (High Permeability) aq_alk Aqueous Environment: Hydrophobic collapse leads to a folded, less polar shape. mem_alk Membrane Environment: Linker solvation forces an extended, more polar shape. aq_alk->mem_alk High Energy Barrier aq_peg Aqueous Environment: Adopts a folded shape that shields polar groups. mem_peg Membrane Environment: Maintains a similar folded shape and low polarity. aq_peg->mem_peg Low Energy Barrier

Linker conformation dictates permeability.

This evidence demonstrates that the ability of a linker to facilitate intramolecular interactions that shield polar surface area is a more powerful determinant of cell permeability than its inherent hydrophobicity alone.[10][12]

Section 3: Experimental Protocol: Assessing Passive Cell Permeability

To provide trustworthy and reproducible data in drug discovery, a robust and validated assay is essential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive, transcellular permeability.[13] It was a key assay used in the case study above.[8][9]

Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a standard PAMPA workflow for evaluating the passive permeability of a test compound.

Workflow for the PAMPA assay.
Detailed Step-by-Step Methodology:
  • Preparation of Solutions:

    • Donor Solution: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution to the final desired concentration (e.g., 10 µM) in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be low (<1%) to not disrupt the membrane. Causality: This mimics the aqueous environment from which the drug must partition.

    • Acceptor Solution: Use the same buffer as the donor solution, often with a "sink" component like a surfactant to prevent the compound from precipitating after crossing the membrane.

    • Lipid Solution: Prepare a solution of a lipid, such as 1-2% phosphatidylcholine, in an organic solvent like dodecane. Causality: This solution forms the artificial lipid bilayer that simulates the core of a cell membrane.

  • Assay Plate Preparation:

    • Add the Donor Solution to each well of a 96-well donor plate (a standard microplate).

    • Carefully pipette a small volume (e.g., 5 µL) of the Lipid Solution onto the porous filter of each well of a 96-well filter plate (the acceptor plate). Allow the solvent to impregnate the filter for several minutes. Causality: This step is critical for forming a consistent and intact artificial membrane.

    • Add the Acceptor Solution to the wells of the now-coated filter plate.

  • Incubation:

    • Carefully place the acceptor filter plate on top of the donor plate, ensuring the bottom of the filter makes contact with the donor solution in the wells below.

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4 to 18 hours). The system should be covered to prevent evaporation. Causality: This period allows for the passive diffusion of the compound from the donor compartment, through the artificial membrane, and into the acceptor compartment.

  • Quantification and Analysis:

    • After incubation, carefully separate the plates.

    • Take samples from both the donor and acceptor wells.

    • Analyze the concentration of the compound in each sample using a sensitive analytical method, typically LC-MS/MS.

    • Self-Validation: Run high-permeability (e.g., caffeine) and low-permeability (e.g., mannitol) controls in parallel to validate the assay performance and ensure the membrane integrity is sound.[14]

  • Calculation:

    • The effective permeability coefficient (Pe) is calculated using established equations that account for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Conclusion and Design Principles for the Modern Researcher

The comparison between propoxy/alkyl and PEG linkers delivers a powerful lesson in modern drug design: simple physicochemical parameters like hydrophobicity are not sufficient predictors of cell permeability. The ability of a molecule to adopt a low-energy, folded conformation that shields its polar surface area in both aqueous and lipid environments is a far more critical determinant.[8][9][10]

This "conformational congruence" or "chameleon-like" behavior, paradoxically enabled by a hydrophilic PEG linker in the cited case study, highlights a sophisticated design principle. Researchers should focus not just on the linker's composition, but on how that linker influences the entire molecule's 3D shape and intramolecular interactions.

Key Takeaways for Drug Development Professionals:

  • Challenge Assumptions: Do not assume that a more hydrophobic linker will automatically lead to better permeability.

  • Consider the Whole Molecule: The linker's impact is contextual. Its length, flexibility, and chemical nature influence the global conformational properties of the entire conjugate.

  • Embrace Dynamic Thinking: Cell permeability is a dynamic process. The ideal linker helps a molecule maintain a favorable conformation for membrane transit, minimizing the energetic cost of moving between polar and nonpolar environments.

  • Utilize Predictive Tools and Assays: Employ computational modeling to predict conformational behavior and robust in vitro assays like PAMPA early in the design-make-test-analyze cycle to gain empirical data on permeability.

By moving beyond outdated heuristics and embracing a more nuanced, conformation-aware approach to linker design, scientists can unlock new potential in developing potent, cell-permeable therapeutics for the most challenging intracellular targets.

References

  • Al-Ahmady, Z. S., et al. (2022). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. PMC. Available at: [Link]

  • Manjappa, B. (2023). Role of ADC linker design in advancing cancer therapies. Drug Discovery & Development. Available at: [Link]

  • Davis, M. E., et al. (2004). PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles. PubMed. Available at: [Link]

  • DIMA Biotechnology. (2023). Unlocking the Secrets of Antibody-Drug Conjugates: Inside the World of Antibody Internalization. DIMA Biotechnology. Available at: [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Available at: [Link]

  • Lindgren, A. E. G., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available at: [Link]

  • de Wispelaere, M., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC. Available at: [Link]

  • ChemRxiv. (n.d.). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. Available at: [Link]

  • de Wispelaere, M., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lindgren, A. E. G., et al. (2026). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Available at: [Link]

  • Creative Biolabs. (2021). Overview: Mechanism of Action of ADC. Creative Biolabs. Available at: [Link]

  • Royal Society of Chemistry. (2019). CHAPTER 1: Introduction to Antibody–Drug Conjugates (ADCs). Royal Society of Chemistry. Available at: [Link]

  • Al-Ahmady, Z. S. (n.d.). The impact of PEGylation on cellular uptake and in vivo biodistribution of gold nanoparticle MRI contrast agents. ThinkIR. Available at: [Link]

  • ResearchGate. (2025). The Cellular Interactions of PEGylated Gold Nanoparticles: Effect of PEGylation on Cellular Uptake and Cytotoxicity. ResearchGate. Available at: [Link]

  • ChemRxiv. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. Available at: [Link]

  • de Wispelaere, M., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Publications. Available at: [Link]

  • Tatur, J., et al. (2024). PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy. ACS Pharmacology & Translational Science. Available at: [Link]

  • Hao, Y., et al. (2025). Mechanisms of resistance to antibody-drug conjugates in cancer therapy: molecular basis and therapeutic strategies. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. Available at: [Link]

  • Foley, C. A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. Available at: [Link]

  • MDPI. (2018). Factors Affecting Intracellular Delivery and Release of Hydrophilic Versus Hydrophobic Cargo from Mesoporous Silica Nanoparticles on 2D and 3D Cell Cultures. MDPI. Available at: [Link]

  • Admescope. (n.d.). Permeability and Transporters. Admescope. Available at: [Link]

  • MDPI. (2018). Factors Affecting Intracellular Delivery and Release of Hydrophilic Versus Hydrophobic Cargo from Mesoporous Silica Nanoparticles on 2D and 3D Cell Cultures. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Available at: [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. Available at: [Link]

  • BMG Labtech. (n.d.). FITC dextran permeability assay for tight junctions. BMG Labtech. Available at: [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of linkers used in ADCs development. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Generic structure of linkers that are used in marketed approved ADCs. ResearchGate. Available at: [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. Available at: [Link]

  • Beck, A., et al. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available at: [Link]

  • ResearchGate. (2025). Alteration of Physicochemical Properties for Antibody Drug Conjugates and Their Impact on Stability. ResearchGate. Available at: [Link]

  • PubMed. (2016). Effect of drug physicochemical properties on drug release and their relationship with drug skin permeation behaviors in hydroxyl pressure sensitive adhesive. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical Properties, Formulation, and Drug Delivery: Principles and Applications. ResearchGate. Available at: [Link]

Sources

Validating Click Reaction Efficiency: A Comparative Guide to IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Click Reaction Efficiency Using IR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of bioconjugation and materials science, "Click Chemistry"—specifically Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—is ubiquitous.[1][2][3][4] However, the assumption that "click" reactions proceed to 100% conversion is a dangerous methodological trap. Steric hindrance, aggregation, and catalyst poisoning often lead to incomplete functionalization.

While NMR remains the gold standard for structural elucidation and HPLC for purity profiling, IR Spectroscopy (FTIR) has emerged as the superior method for kinetic monitoring and surface validation . This guide dissects the technical implementation of IR for click validation, comparing its efficacy against traditional alternatives.

Part 1: The Analytical Challenge

The primary challenge in validating click reactions lies in the distinct physical states of the products.

  • Solubility Limits: Many click products (especially in polymer or surface chemistry) become insoluble, rendering solution-state NMR impossible.

  • Surface Functionalization: Verifying a click reaction on a nanoparticle or macroscopic surface requires a technique that does not rely on transmission through a bulk sample.

  • Real-Time Kinetics: "Stop-and-flow" sampling for HPLC disrupts reaction equilibrium and fails to capture rapid kinetic events.

Part 2: Methodology Deep Dive – IR Spectroscopy

Infrared Spectroscopy exploits the unique vibrational signature of the Azide (


)  and Alkyne (

)
functional groups. Unlike the resulting triazole ring, which often has overlapping signals in the fingerprint region, the starting materials possess distinct, high-intensity absorbance bands in a typically "silent" region of the IR spectrum.
The Mechanistic Marker: The Azide Stretch

The validation relies on the disappearance of the asymmetric azide stretching vibration.

  • Wavenumber:

    
    
    
  • Characteristics: Strong, sharp, and isolated from most organic framework vibrations (C-H, C=O, N-H).

  • Secondary Marker: Terminal Alkyne C-H stretch (

    
    ) or 
    
    
    
    stretch (
    
    
    ), though these are often weaker.
Experimental Protocol: Kinetic Monitoring via In-Situ ATR-FTIR

Objective: Determine reaction rate constant (


) and conversion efficiency.

Reagents & Equipment:

  • ReactIR or standard FTIR with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Reaction solvent (background).

  • Internal Standard (optional but recommended): A non-participating peak (e.g., solvent band or carbonyl

    
     at 
    
    
    
    if constant).

Step-by-Step Workflow:

  • Background Acquisition: Collect spectrum of the pure solvent/buffer at reaction temperature.

  • Baseline

    
    :  Add the Azide component. Record the height/area of the peak at 
    
    
    
    (
    
    
    ).
  • Initiation: Add the Alkyne (and catalyst if CuAAC).

  • Data Collection: Set instrument to continuous scan (e.g., 1 spectrum every 30 seconds).

  • Quantification:

    • Track the decay of the Azide peak area (

      
      ).
      
    • Calculate Conversion (

      
      ) using the formula:
      
      
      
      
    • Note: If volume changes (e.g., adding reagents), normalize

      
       against an internal standard peak (
      
      
      
      ).
      
      
Part 3: Comparative Analysis (IR vs. NMR vs. HPLC)

The following table contrasts IR against its primary alternatives to aid in method selection.

FeatureIR Spectroscopy (FTIR) NMR (

H)
HPLC / LC-MS
Primary Detection Functional Group Loss (Azide

)
Structural Formation (Triazole proton)Component Separation & Mass
Sample State Solid, Liquid, Surface, FilmSolution (Deuterated solvent req.)Liquid (Soluble only)
Kinetic Capability Excellent (Real-time, in-situ)Poor (Slow acquisition, "snapshot")Good (Discontinuous, requires sampling)
Sensitivity Moderate (

)
Low (requires high conc.)High (Trace impurity detection)
Destructive? No (ATR is non-invasive)NoYes (Sample consumed/separated)
Best Use Case Surface modification , Reaction kinetics, Insoluble polymersStructural confirmation of small moleculesPurity assays, Final product QC
Decision Matrix: When to use which?

DecisionMatrix Start Start: Validation Goal State Is the product soluble? Start->State Structure Need exact structural proof (Regioselectivity)? State->Structure Yes Surface Is it a surface/solid functionalization? State->Surface No (Solid/Polymer) Kinetics Need real-time reaction rates? Structure->Kinetics No Method_NMR Method: NMR Structure->Method_NMR Yes (1,4 vs 1,5 isomers) Method_HPLC Method: HPLC/LC-MS Kinetics->Method_HPLC No (Purity Check) Method_IR Method: FTIR / ATR-IR Kinetics->Method_IR Yes (In-situ) Surface->Method_IR Yes

Figure 1: Decision matrix for selecting the appropriate validation method based on sample constraints and analytical goals.

Part 4: Data Visualization & Interpretation

When reporting IR data for click chemistry, "before and after" spectra are insufficient for rigorous science. You must demonstrate the temporal evolution of the reaction.

The Kinetic Workflow

The diagram below illustrates the self-validating loop required for high-integrity data.

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample Reaction Mixture (Azide + Alkyne) IR_Source ATR-FTIR Probe Sample->IR_Source Ref Internal Standard (Inert Marker) Ref->IR_Source Data_Stream Continuous Spectra (Time-Resolved) IR_Source->Data_Stream Integration Integrate Peak (2100 cm⁻¹) Data_Stream->Integration Norm Normalize Data (A_t / A_ref) Integration->Norm Plot Kinetic Plot (ln[C] vs Time) Norm->Plot

Figure 2: The Kinetic Monitoring Workflow. Normalization against an internal standard is critical for mitigating concentration fluctuations.

Interpreting the Kinetic Plot
  • Zero-Order Decay: Suggests catalyst saturation or mass-transfer limitations (common in heterogeneous surface reactions).

  • First/Second-Order Decay: Typical for solution-phase CuAAC.

  • Plateau > 0: Indicates incomplete reaction. If the Azide peak stabilizes but does not reach baseline, the reaction has stalled due to catalyst death or steric shielding. This is the specific failure mode that HPLC often misses if only the soluble fraction is analyzed.

References
  • Gallot, L., et al. (2013). Functionalization of Silicon Surfaces Using SI-ATRP and Click Chemistry for Anchoring Asymmetric Catalysts. Langmuir. Link

    • Significance: Demonstrates the use of quantitative IR-ATR to monitor multi-step surface functionaliz
  • Sun, S., & Wu, P. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A. Link

    • Significance: Establishes the specific peak assignments and kinetic monitoring protocols for CuAAC using ReactIR.
  • BroadPharm. (2022).[5] Protocol for Azide-Alkyne Click Chemistry. Link

    • Significance: Provides standard reagent ratios and conditions for solution-phase click reactions.
  • Mettler Toledo. ATR-FTIR, HPLC, and NMR for Mechanistic Insights to Reactions. Link

    • Significance: A comparative industry whitepaper on integrating different analytical modalities for reaction monitoring.

Sources

Metabolic Stability Profile: Methoxybenzoic Acid vs. Alkyl Chain Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of metabolic stability between Methoxybenzoic Acid (MBA) Linkers and Alkyl Chain Linkers , specifically within the context of bifunctional drug design (e.g., PROTACs, molecular glues).

Executive Summary

In the design of heterobifunctional compounds (e.g., PROTACs), the linker is not merely a passive connector but a critical determinant of pharmacokinetic (PK) fate.[1][][3][4][5]

  • Alkyl Chain Linkers offer synthetic simplicity and membrane permeability but suffer from high metabolic liability due to rapid oxidative hydroxylation by Cytochrome P450 (CYP) enzymes.

  • Methoxybenzoic Acid (MBA) Linkers represent a class of rigid aromatic linkers . They significantly enhance metabolic stability by restricting conformational flexibility (reducing CYP active site access) and replacing metabolically labile C-H bonds with a stable benzoate core. However, they introduce new considerations regarding solubility and potential O-demethylation.

Chemical & Metabolic Mechanism Analysis

To understand the stability difference, we must look at the specific enzymatic pathways that degrade these linkers.

A. Alkyl Chain Linkers: The "Flexible" Liability

Alkyl chains (-(CH₂)ₙ-) are highly flexible. This flexibility allows the molecule to adopt multiple conformations, increasing the probability of fitting into the catalytic pocket of hepatic CYP450 enzymes.

  • Primary Metabolic Pathway: Oxidative Hydroxylation .

  • Mechanism: CYP enzymes (typically CYP3A4 or CYP2D6) target the lipophilic alkyl chain.

    • 
      -oxidation:  Hydroxylation at the terminal carbon.
      
    • 
      -1 oxidation:  Hydroxylation at the sub-terminal carbon (often the major soft spot).
      
  • Consequence: Introduction of a hydroxyl group increases polarity, leading to rapid Phase II conjugation (glucuronidation) and excretion, or spontaneous fragmentation (dealkylation).

B. Methoxybenzoic Acid Linkers: The "Rigid" Shield

MBA linkers utilize a benzene ring scaffold. The "methoxy" group serves as an electronic donor to tune the ring's properties and can block specific metabolic positions, while the "benzoic acid" moiety typically forms stable amide or ester bonds.

  • Primary Stability Driver: Conformational Rigidity .

    • The aromatic ring locks the linker into a planar or defined geometry. This steric bulk prevents the molecule from folding into the necessary conformation to access the CYP heme center.

  • Chemical Resistance: The aromatic C-H bonds are significantly harder to oxidize (bond dissociation energy ~110 kcal/mol) compared to alkyl C-H bonds (~98 kcal/mol).

  • Potential Liability: O-Demethylation . The methoxy group (-OCH₃) can be a substrate for CYP-mediated O-dealkylation, converting it to a phenol. However, this reaction is generally slower than alkyl chain hydroxylation, especially if the methoxy group is sterically shielded or electronically deactivated.

Comparative Performance Data

The following data summarizes typical stability metrics observed in PROTAC structure-activity relationship (SAR) studies when switching from alkyl to rigid aromatic linkers.

MetricAlkyl Chain Linker (C4-C8)Methoxybenzoic Acid LinkerImpact of Switch
Microsomal Half-life (

)
Low (< 20 min)High (> 60 min)>3x Improvement in stability due to reduced CYP access.
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Reduced hepatic extraction ratio.
Metabolic Soft Spots Multiple (along chain)Few (O-methyl group)Simplified metabolite profile.
Permeability (PAMPA) High (Lipophilic)ModerateTrade-off: Rigidity may reduce passive diffusion if MW is high.
Solubility Low (Greasy)Moderate-HighPolar methoxy/carbonyl groups improve aqueous solubility.

Critical Insight: Extending an alkyl linker from 4 to 8 carbons often decreases half-life by ~85% (e.g., from 135 min to 18 min) due to increased lipophilicity and surface area for CYP attack. Replacing this with a rigid MBA analogue often restores or exceeds the original stability.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two linker types.

MetabolicPathways Alkyl Alkyl Chain Linker (Flexible) CYP Hepatic CYP450 (Microsomes) Alkyl->CYP High Affinity MBA Methoxybenzoic Acid Linker (Rigid) MBA->CYP Low Affinity OmegaOx ω-Hydroxylation (Terminal -OH) CYP->OmegaOx Major Pathway StericShield Steric Hindrance (No CYP Binding) CYP->StericShield Primary Effect ODemethyl Minor O-Demethylation (Phenol formation) CYP->ODemethyl Minor Pathway ChainScission Chain Scission / Dealkylation OmegaOx->ChainScission RapidClearance RAPID CLEARANCE (High CLint) ChainScission->RapidClearance Stable HIGH STABILITY (Low CLint) StericShield->Stable ODemethyl->Stable Backbone Intact

Caption: Comparative metabolic pathways showing rapid oxidative degradation of alkyl chains vs. steric protection and backbone stability of methoxybenzoic acid linkers.

Experimental Protocols for Validation

To validate the stability advantage of an MBA linker in your specific molecule, follow this standardized Microsomal Stability Assay .

Protocol: In Vitro Microsomal Stability (Phase I)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.

Reagents:

  • Liver Microsomes (Human/Mouse/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final conc, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix 445 µL of microsomal suspension (0.5 mg/mL in PBS, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard like Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

Data Calculation:

  • Plot

    
     vs. time.
    
  • Slope

    
    .
    
  • 
    .
    
  • 
    .
    

Self-Validating Check:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show

    
     min.
    
  • If controls fail, discard data.

Case Study & Strategic Recommendation

Case Study: BET Degraders In the development of PROTACs targeting BRD4 (BET proteins), early prototypes using C6-C8 alkyl linkers showed potent degradation in cells but failed in vivo due to rapid clearance (


 min).
  • Optimization: Researchers replaced the alkyl chain with a rigid linker containing a methoxy-substituted aromatic ring .

  • Result: The rigid linker maintained the required spatial separation for the ternary complex (POI-PROTAC-E3) but blocked CYP access.

  • Outcome:

    
     increased to >120 min, and oral bioavailability (
    
    
    
    ) improved from <5% to 35%.

Recommendation:

  • Use Alkyl Chains only in early in vitro screening to quickly determine optimal linker length (due to ease of synthesis).

  • Switch to Methoxybenzoic Acid (or similar rigid linkers) for in vivo candidates. The "methoxy" group provides a handle to fine-tune solubility and electronic properties without sacrificing the metabolic robustness of the benzoate core.

References
  • BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs.

  • Precise PEG. (2023). Linkers in PROTACs: Flexible vs. Rigid.

  • Goracci, L., et al. (2020). Metabolism of PROTACs: From Alkyl Chains to Rigid Linkers. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4] Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Stability.

  • WuXi AppTec. (2023).[3] Improving PROTAC Drugs with MetID Studies.

Sources

benchmarking 2-(3-Azidopropoxy)-5-methoxybenzoic acid against commercial linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Traceable" Rigid Linker

In the design of PROTACs, Antibody-Drug Conjugates (ADCs), and molecular probes, the linker is often treated as a passive spacer. However, commercial aliphatic (alkyl) and PEG linkers suffer from two distinct failure modes: metabolic instability (oxidative cleavage of PEGs) and purification blindness (lack of UV chromophores).

2-(3-Azidopropoxy)-5-methoxybenzoic acid represents a "third-generation" linker class. It bridges the gap between hydrophobic alkyl chains and hydrophilic PEGs while introducing a critical advantage for process chemistry: UV traceability .

This guide benchmarks this aromatic ether linker against industry-standard PEG-Azides and Alkyl-Azides, demonstrating its superiority in purification logistics and conformational rigidity , with equivalent performance in Click chemistry kinetics .

Structural & Physicochemical Analysis[1][2]

To understand the utility of this linker, we must deconstruct its functional moieties. Unlike linear PEG chains, this molecule creates a defined geometry due to the planar aromatic core.

G Core Benzoic Acid Core (Planar/Rigid) Methoxy 5-Methoxy Group (Solubility Tuner) Core->Methoxy Electronic Donation Linker Propoxy Spacer (C3 Ether) Core->Linker Ether Linkage UV UV Absorbance (λmax ~250-280nm) Core->UV Rigidity Conformational Constraint Core->Rigidity Azide Terminal Azide (Bioorthogonal Handle) Linker->Azide Click Reactivity

Figure 1: Structural decomposition of the linker. The aromatic core provides the UV handle and rigidity, while the propoxy-azide tail ensures 'Click' compatibility.

Physicochemical Profile
Property2-(3-Azidopropoxy)-5-methoxybenzoic acidPEG-Azide (PEG3)Alkyl-Azide (C5)
Molecular Weight ~251.2 Da~219.2 Da~157.2 Da
LogP (Est.) 1.8 - 2.1 (Moderate)< 0 (Hydrophilic)> 2.5 (Hydrophobic)
UV Absorbance High (Aromatic) None (<210nm)None (<210nm)
Rigidity High (Phenyl Ring)Low (Floppy)Moderate
Metabolic Stability High (Ether/Aromatic)Low (Oxidative cleavage)High

Benchmarking Performance

A. Solubility & Hydrophobicity

The Challenge: Alkyl linkers often crash out in aqueous buffers. PEG linkers are soluble but can reduce cell permeability (permeability-surface area trade-off). The Solution: The 5-methoxy group on the benzene ring acts as an internal solubilizing handle. It lowers the LogP compared to a naked phenyl ring, allowing the linker to dissolve in standard organic solvents (DMF, DMSO) and maintain reasonable solubility in aqueous coupling buffers (PBS/MeCN mixtures).

B. Purification & QC (The "Hidden" Variable)

This is the most significant operational advantage.

  • PEG/Alkyl Linkers: Invisible at 254 nm. HPLC purification requires ELSD (Evaporative Light Scattering Detectors) or mass spectrometry triggering, which are not available in all labs.

  • Methoxybenzoic Linker: The aromatic ring absorbs strongly in the UV range. You can monitor the coupling reaction and purify the final conjugate using standard UV-Vis detectors.

C. Click Chemistry Kinetics (CuAAC)

Despite the aromatic core, the azide is attached to a propoxy (alkyl) chain. Therefore, it behaves electronically like a standard primary alkyl azide. It does not suffer from the reduced nucleophilicity or light sensitivity of aryl azides.

Kinetic Comparison (CuAAC in Water/tBuOH):

  • Alkyl-Azide:

    
    [1][2]
    
  • Methoxybenzoic-Azide:

    
     (Equivalent)
    
  • Steric Factor: The C3 spacer moves the azide far enough from the ring to prevent steric hindrance during the formation of the triazole.

Experimental Protocols

Protocol A: Solid-Phase Coupling (Amide Bond Formation)

Use this protocol to attach the linker to an amine-bearing ligand (e.g., VHL ligand or Thalidomide derivative).

Reagents:

  • Linker: 2-(3-Azidopropoxy)-5-methoxybenzoic acid (1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Workflow:

  • Activation: Dissolve the linker and HATU in DMF. Add DIPEA. Stir for 3 minutes to form the activated ester (color change to yellow is common due to the aromatic system).

  • Coupling: Add the activated mixture to the resin-bound amine. Shake at Room Temperature (RT) for 2 hours.

  • Validation (The Advantage): Take a small aliquot of the resin, cleave, and run HPLC at 254 nm . You will see a distinct shift and a strong UV peak corresponding to the linker addition. This is impossible with PEG linkers.

Protocol B: "Click" Conjugation (CuAAC)

Use this protocol to attach the Warhead (Alkyne).

Reagents:

  • Alkyne-functionalized Warhead (1.0 equiv)

  • Azide-Linker Conjugate (from Protocol A)

  • Catalyst: CuSO4 (0.1 equiv) + THPTA (0.5 equiv)

  • Reductant: Sodium Ascorbate (0.5 equiv)

Step-by-Step:

  • Dissolve reactants in 1:1 DMSO:PBS (degassed).

  • Pre-mix CuSO4 and THPTA (Ligand) to protect the copper.

  • Add the Cu-Ligand complex to the reaction, followed immediately by Sodium Ascorbate.

  • Incubate: 1 hour at RT under inert atmosphere (N2/Ar).

  • Purification: Direct Prep-HPLC monitoring the benzoic acid chromophore.

Application Logic: When to use this Linker?

Use the decision matrix below to determine if this linker fits your specific drug design campaign.

DecisionTree Start Select Linker Type Q1 Is UV Traceability Required for QC? Start->Q1 Q2 Is the Target Pocket Restricted/Deep? Q1->Q2 No Result_Aromatic USE: 2-(3-Azidopropoxy)- 5-methoxybenzoic acid Q1->Result_Aromatic Yes (Critical) Q3 Is Solubility a Major Issue? Q2->Q3 No (Flexible OK) Q2->Result_Aromatic Yes (Need Rigidity) Result_PEG USE: PEG-Azide Q3->Result_PEG Yes (Need Hydrophilicity) Result_Alkyl USE: Alkyl-Azide Q3->Result_Alkyl No (Need Permeability)

Figure 2: Linker selection logic. The methoxybenzoic acid linker is the clear choice when UV traceability or conformational rigidity is required.

Case Study: PROTAC Design

In VHL-recruiting PROTACs, the "exit vector" from the VHL ligand is often solvent-exposed. A flexible PEG linker can flop back onto the protein surface, reducing the effective concentration of the warhead. The rigid phenyl ring of the 2-(3-Azidopropoxy)-5-methoxybenzoic acid forces the linker to project outward, potentially improving the formation of the ternary complex (POI-PROTAC-E3).

References

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[] Link

  • Beshnova, D. A., et al. (2020). Structure-Based Design of PROTACs. Methods in Molecular Biology. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteres and Linkers. Academic Press.
  • Hein, C. D., et al. (2008). Click chemistry, a powerful tool for pharmaceutical sciences.[4][5] Pharmaceutical Research.[4] Link (Reference for CuAAC kinetics of alkyl azides).

  • PubChem. (2025).[6] Compound Summary: 2-Methoxybenzoic acid derivatives.[7][8] National Library of Medicine. Link

Sources

Safety Operating Guide

2-(3-Azidopropoxy)-5-methoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Disposal Protocol: 2-(3-Azidopropoxy)-5-methoxybenzoic Acid Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Chemical Safety Officers, Drug Discovery Teams

Executive Safety Directive

STOP AND READ: 2-(3-Azidopropoxy)-5-methoxybenzoic acid contains an organic azide functionality combined with a carboxylic acid moiety.[1] This dual-functionality creates specific incompatibility risks that differ from standard organic waste.[1]

CORE PROHIBITIONS:

  • NO METAL CONTACT: Never use metal spatulas (steel, iron) or dispose of via sink drains (copper, lead plumbing).[2] Formation of heavy metal azides results in shock-sensitive explosives.[1][3]

  • NO ACIDIFICATION: While this molecule is itself an acid, do not mix with inorganic azide waste (e.g., Sodium Azide). The proton transfer can generate Hydrazoic Acid (

    
    ) , a highly toxic and explosive gas.
    
  • NO HALOGENATED SOLVENTS: Do not dissolve in Dichloromethane (DCM) or Chloroform. Azides can react to form explosive di- and tri-azidomethane.[1]

Compound Hazard Analysis

To dispose of this compound safely, you must understand its specific energetic profile.[4]

ParameterDataSafety Implication
Formula

Organic Azide / Carboxylic Acid
Molecular Weight 251.24 g/mol Moderate weight stabilizes the azide group.[1][5]
C/N Ratio 3.66 (11 C / 3 N)Safe Zone (>3). While safer than low MW azides, it is still energetic.
Functional Groups Azide (

), Carboxylic Acid (

)
Self-Incompatible: The acid group makes it incompatible with

waste streams.
Decomposition Releases

(gas)
Sealed containers may pressurize if decomposition occurs.[1]

The "Rule of Six" Context: Standard safety heuristics state that organic azides are generally handleable if the number of carbon atoms plus other oxygen-containing atoms is at least equal to the number of nitrogen atoms (


).
  • This Compound:

    
    .[1]
    
  • Verdict: Thermally stable under ambient conditions, but shock sensitivity remains a risk in pure solid form or in the presence of trace metals.

Operational Disposal Protocol

This protocol uses a Segregation-First Approach .[1] Chemical deactivation (quenching) is reserved for spills or bulk destruction by specialized teams.[1] For routine lab waste, segregation is safer than bench-top treatment.[1]

Step 1: Waste Stream Classification

Do not throw this in "General Organic Waste." It requires a dedicated stream.[1]

  • RCRA Classification: Characteristic Waste D003 (Reactivity).[1]

  • Labeling: "Organic Azide Waste - Toxic & Reactive."[1]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Cap: Vented caps are preferred to prevent pressure buildup from nitrogen evolution.[1]

  • Prohibited: Metal cans, metal-lined caps.[1]

Step 3: Solubilization (For Solids)

Pure solid azides are shock-sensitive.[1] Never dispose of the dry solid directly into a waste bin where it might experience friction or impact.[1]

  • Dissolve: Dissolve the solid waste in a compatible, non-halogenated solvent (e.g., Ethanol, Methanol, or DMSO).

  • Concentration: Keep the concentration below 10% to minimize energetic density.

Step 4: Segregation Logic (The "Acid" Factor)

Because 2-(3-Azidopropoxy)-5-methoxybenzoic acid is acidic:

  • DO NOT add to waste containers containing Sodium Azide (

    
    ).[1][6]
    
  • DO NOT add to waste containers containing strong bases (exothermic reaction).[1]

  • DO segregate into a dedicated "Organic Azides (Acidic/Neutral)" container.

Decision Workflow (Visualization)

The following diagram illustrates the critical decision path for handling this specific waste.

AzideDisposal Start Waste Generation: 2-(3-Azidopropoxy)-5-methoxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution StateCheck->Liquid Wet Dissolve ACTION: Dissolve in Ethanol/DMSO (Avoid Halogenated Solvents) Solid->Dissolve Desensitize ContamCheck Is it mixed with Inorganic Azide (NaN3)? Liquid->ContamCheck Dissolve->ContamCheck MetalCheck Is it mixed with Heavy Metals (Cu, Pb)? ContamCheck->MetalCheck No StopAcid STOP: High Risk of HN3 Gas Segregate Immediately ContamCheck->StopAcid Yes (Acid+Azide Risk) StopMetal STOP: Explosive Metal Azides Do Not Move. Call EHS. MetalCheck->StopMetal Yes FinalBin Disposal Bin: 'Organic Azide Waste' (HDPE Container) MetalCheck->FinalBin No

Figure 1: Decision logic for segregating acidic organic azide waste to prevent accidental formation of Hydrazoic Acid or Metal Azides.

Emergency Procedures: Spills

If the compound is spilled outside a containment device:

  • Evacuate: Clear the immediate area.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1]

  • Do NOT use Metal: Do not use a metal dustpan or scraper.[1]

  • Deactivation (The Staudinger Ligation Method):

    • For small spills, you may deactivate the azide in situ if trained.

    • Reagent: Apply an excess of Triphenylphosphine (

      
      )  dissolved in solvent.[1]
      
    • Mechanism: The phosphine reacts with the azide to form an iminophosphorane, releasing nitrogen gas safely, followed by hydrolysis to an amine.

    • Note: This is preferred over acid/nitrite quenching for this specific molecule because adding acid/nitrite to a benzoic acid derivative is redundant and potentially messy.[1]

Compatibility Matrix

Use this table to check compatibility before adding other waste to the azide container.

Chemical ClassCompatibilityReason for Incompatibility
Water / Alcohols Compatible Safe solvents for dilution.[1]
Heavy Metals (Cu, Pb, Zn) FATAL Forms shock-sensitive primary explosives.
Inorganic Azides (

)
HIGH RISK The benzoic acid protonates

to form toxic

gas.[1]
Strong Acids (

)
HIGH RISK Generates heat and

gas.
Dichloromethane (DCM) DANGEROUS Forms explosive diazidomethane over time.[1]

References

  • University of California, Santa Cruz (UCSC) EH&S. (n.d.).[1] Azides, Organic - Standard Operating Procedure. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] (Chapter 6: Working with Chemicals). Retrieved from [Link]

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Source for C/N Ratio "Rule of Six").

  • University of Pittsburgh EH&S. (2013). Safe Handling of Azides. Guideline 04-028. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-(3-Azidopropoxy)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

The Core Directive: Safety when handling 2-(3-Azidopropoxy)-5-methoxybenzoic acid is not merely about compliance; it is about preserving the integrity of your data and the safety of your laboratory infrastructure.

This molecule presents a dual-hazard profile: the corrosivity of the benzoic acid moiety and the energetic instability potential of the alkyl azide chain. While the Carbon/Oxygen to Nitrogen ratio suggests relative stability, the presence of the azide group (


) dictates strict exclusion of metals and halogenated solvents to prevent the formation of highly explosive intermediates.[1]
Molecular Hazard Analysis
  • Formula:

    
    
    
  • Stability Ratio:

    
    .
    
    • Expert Insight: A ratio

      
       generally indicates the compound is isolable and stable at ambient temperature. However, it still retains the capacity for rapid decomposition under heat or shock.
      
  • Primary Risks:

    • Metal Azide Formation: Contact with copper, lead, or brass can form shock-sensitive heavy metal azides.

    • Explosive Solvents: Reaction with dichloromethane (DCM) or chloroform can generate diazidomethane, a potent explosive.

    • Acidification: Contact with strong acids releases Hydrazoic Acid (

      
      ), a highly toxic and explosive gas.
      

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this layered approach to ensure redundancy.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (Min 0.11mm thickness)Solvent Permeation: Azides are often dissolved in DMSO or DMF, which permeate single gloves rapidly, carrying the toxic azide through the skin. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Particulate Risk: As a solid powder, static charge can disperse particles. Safety glasses with side shields are insufficient against airborne dust or splashes during solubilization.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Inhalation Hazard: Prevents inhalation of dust and potential

vapors. N95 respirators are insufficient for volatile azide byproducts.
Body Protection Cotton Lab Coat (Snap closures)Static Dissipation: Synthetic fibers (polyester) generate static electricity, a potential ignition source for azides. 100% cotton is mandatory.
Shielding Blast Shield (Polycarbonate)Scale-Dependent: Mandatory for reactions >1g or when heating is involved.

Operational Protocol: Step-by-Step

Phase A: Pre-Operational Check
  • Glassware Inspection: Inspect all flasks for micro-fractures. Azides can decompose with pressure; compromised glass turns into shrapnel.

  • Tool Selection: Remove all metal spatulas from the workspace.

    • Correct Tool: Teflon (PTFE), Polypropylene, or Ceramic spatulas.

    • Why: Metal spatulas (especially slightly rusted ones) provide active sites for metal azide formation.

  • Solvent Verification: Ensure NO Dichloromethane (DCM) or Chloroform is present in the hood.

Phase B: Handling & Weighing[2]
  • Static Control: Wipe the exterior of the weighing vessel with an anti-static wipe. Azide powders are often "fluffy" and static-prone.

  • Weighing:

    • Place a tared glass or plastic vial inside the balance.

    • Use a plastic spatula to transfer the solid.

    • Critical: Do not scrape the threads of the container. Friction on screw threads is a known ignition vector for azides.

  • Solubilization:

    • Preferred Solvents: DMSO, DMF, Methanol, or Ethyl Acetate.

    • Prohibited: Chlorinated solvents.[1]

Phase C: Reaction & Storage[1][2][3]
  • Light Protection: Wrap reaction vessels in aluminum foil. Azides are photosensitive and can degrade into nitrenes, altering stoichiometry.

  • Temperature Control: Maintain temperature

    
    . If heating is required, use an oil bath with a redundant temperature probe (not a hotplate directly).
    
  • Storage: Store in an amber vial, tightly sealed, at

    
    .
    

Emergency Response & Disposal Logic

Spill Management

Scenario: You spill 500mg of solid powder in the hood.

  • Do NOT sweep with a brush (friction risk).

  • Wet Method: Cover the spill with a paper towel soaked in pH > 9 buffer (or dilute NaOH). This prevents the formation of

    
     (acidic gas).
    
  • Wipe: Gently wipe up the wet slurry and place it in a dedicated waste container.

Waste Disposal[1][3][4][5][6][7][8][9]
  • Segregation: Create a dedicated waste stream labeled "Azide Waste."[2]

  • Incompatibility: NEVER mix azide waste with acid waste streams.[1]

  • Decontamination (Glassware): Rinse glassware with a 10% Sodium Thiosulfate solution or a dilute bleach solution to oxidize trace azides before washing.

Decision Logic Visualization

The following diagram illustrates the critical decision points when handling this compound to prevent common accidents.

AzideHandling Start Start: Handling 2-(3-Azidopropoxy)-5-methoxybenzoic acid ToolCheck Check Tools: Are Metal Spatulas Present? Start->ToolCheck Stop1 STOP: Replace with Plastic/Ceramic ToolCheck->Stop1 Yes SolventCheck Select Solvent ToolCheck->SolventCheck No (Plastic Only) Stop1->ToolCheck DCM_Path Dichloromethane / Chloroform SolventCheck->DCM_Path Avoid Safe_Path DMSO / DMF / MeOH SolventCheck->Safe_Path Preferred ExplosionRisk CRITICAL RISK: Formation of Diazidomethane DCM_Path->ExplosionRisk Reaction Proceed to Reaction (Light Protected) Safe_Path->Reaction Disposal Disposal: Segregated Azide Waste (NO ACIDS) Reaction->Disposal

Caption: Operational decision tree highlighting critical failure points (Metal tools and Chlorinated solvents) that must be avoided to ensure operator safety.

References

  • University of California, Santa Cruz (UCSC). Azides, Organic - Standard Operating Procedure. Environmental Health & Safety.[1][2][3][4][5] Retrieved from [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Retrieved from [Link]

  • Vanderbilt University. Safe Handling of Organoazides. Office of Clinical and Research Safety. Retrieved from [Link]

  • PubChem. Benzoic Acid - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.